4-Bromo-2-chloro-6-methoxyphenol CAS number and chemical identity
This technical guide is structured to serve as a definitive reference for 4-Bromo-2-chloro-6-methoxyphenol , a highly functionalized aromatic scaffold used in advanced organic synthesis and medicinal chemistry. Optimizin...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured to serve as a definitive reference for 4-Bromo-2-chloro-6-methoxyphenol , a highly functionalized aromatic scaffold used in advanced organic synthesis and medicinal chemistry.
Optimizing the Tri-Functionalized Aromatic Scaffold for Drug Discovery
Executive Summary
4-Bromo-2-chloro-6-methoxyphenol (CAS: 1827620-20-1) represents a critical class of "privileged structures" in medicinal chemistry. Its unique substitution pattern—combining a phenol, a methoxy group, and two distinct halogens (chlorine and bromine)—offers orthogonal reactivity. This allows researchers to sequentially functionalize the ring system (e.g., Suzuki coupling at the bromine, nucleophilic substitution at the phenol) with high regiocontrol. This guide details its identification, robust synthesis, and application in high-value API generation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The compound is characterized by a crowded, electron-rich phenol core modulated by electron-withdrawing halogens.
Soluble in DMSO, MeOH, DCM, EtOAc; Poorly soluble in water
pKa (Predicted)
~7.5 – 8.0 (Acidified by ortho-Cl and para-Br relative to phenol)
Synthetic Architecture
The synthesis of 4-Bromo-2-chloro-6-methoxyphenol requires careful consideration of directing effects to avoid isomeric impurities.
The Preferred Route: Bromination of 6-Chloroguaiacol
The most reliable pathway utilizes 2-chloro-6-methoxyphenol (6-chloroguaiacol) as the starting material.
Mechanistic Logic: The hydroxyl group (-OH) at position 1 is the strongest activating group and directs ortho/para. Positions 2 and 6 are blocked. The para position (4) is open and highly activated.
Regiocontrol: The methoxy group (-OMe) at position 6 also directs ortho/para (to positions 5 and 3). However, the synergistic activation of the -OH group typically dominates, directing the electrophilic bromine almost exclusively to position 4.
Selectivity: Br is significantly more reactive than Cl towards oxidative addition by Pd(0). This allows coupling only at C4 while leaving C2-Cl intact.
Site C (Chlorine @ C2):
Reactivity: Difficult to activate under standard Suzuki conditions.
Use: Can serve as a steric blocker to metabolic oxidation or be activated later using specialized ligands (e.g., Buchwald biaryl phosphines) after the Br has been reacted.
Functionalization Workflow
Figure 2: Divergent synthesis strategies utilizing the orthogonal reactivity of the scaffold.
Safety & Handling (GHS Classification)
While specific toxicological data for this exact CAS is limited, it must be handled according to protocols for halogenated phenols .
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
H411: Toxic to aquatic life with long-lasting effects (Common for brominated aromatics).
Handling Protocol:
Use essentially in a fume hood.
Avoid contact with strong oxidizing agents.
Disposal: Halogenated organic waste stream. Do not mix with general organic solvents if incineration parameters differ.
References
Structural Data & Isomer Analysis
National Institutes of Health (NIH) - PubChem. "4-Bromo-2-methoxyphenol Compound Summary (Analogous Structure Analysis)."
[Link]
An In-depth Technical Guide to 4-Bromo-2-chloro-6-methoxyphenol: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-6-methoxyphenol, a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. This docume...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-6-methoxyphenol, a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. This document details the molecule's core physicochemical properties, outlines a robust synthetic pathway, discusses methods for its analytical characterization, and explores its potential applications in drug development and organic synthesis.
Core Physicochemical Properties
4-Bromo-2-chloro-6-methoxyphenol is a polysubstituted phenol featuring bromine, chlorine, and methoxy functional groups on the benzene ring. These substituents significantly influence the molecule's electronic properties, reactivity, and biological activity. The core identifiers and physicochemical properties are summarized in Table 1.
The synthesis of 4-Bromo-2-chloro-6-methoxyphenol is not widely documented in peer-reviewed literature. However, a logical and efficient two-step synthetic route can be proposed based on established organic chemistry principles, starting from the readily available precursor, guaiacol (2-methoxyphenol). The pathway involves an initial regioselective bromination followed by a targeted chlorination.
Causality Behind Experimental Choices
The proposed synthesis leverages the directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups of guaiacol. Both are activating, ortho-, para-directing groups. In the first step, bromination is expected to occur predominantly at the para-position relative to the powerful hydroxyl directing group, as the ortho-positions are sterically hindered to some extent by the methoxy group. The use of N-bromosuccinimide (NBS) provides a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions.[2]
In the second step, the precursor 4-bromo-2-methoxyphenol is subjected to chlorination. The remaining open position that is activated by both the hydroxyl and methoxy groups is C6 (ortho to the hydroxyl group). N-chlorosuccinimide (NCS) is selected as the chlorinating agent due to its ease of handling and its ability to act as a source of electrophilic chlorine under controlled conditions, which is crucial for achieving the desired monosubstitution.[3][4]
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of 4-Bromo-2-chloro-6-methoxyphenol.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-methoxyphenol from Guaiacol [2]
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve guaiacol (1.0 equivalent) in dichloromethane (DCM). The volume should be sufficient to ensure complete dissolution.
Reagent Addition: At room temperature, slowly add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution in portions over 15-20 minutes.
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and wash with water (2x) and a saturated aqueous solution of sodium thiosulfate (1x) to quench any unreacted NBS.
Extraction and Purification: Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield pure 4-Bromo-2-methoxyphenol.
Step 2: Synthesis of 4-Bromo-2-chloro-6-methoxyphenol
Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified 4-Bromo-2-methoxyphenol (1.0 equivalent) from Step 1 in acetonitrile.
Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1 equivalents) to the solution portion-wise at room temperature while stirring.
Reaction Monitoring: Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
Work-up and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product, 4-Bromo-2-chloro-6-methoxyphenol.
Analytical Characterization
Diagram of the Analytical Workflow:
Caption: Standard analytical workflow for product characterization.
Signals for 3 aromatic protons, 1 phenolic -OH proton, and 3 methoxy protons.
Signals for 2 aromatic protons (likely singlets or narrow doublets), 1 phenolic -OH proton, and 3 methoxy protons.
The addition of chlorine at C6 removes one aromatic proton. The remaining aromatic protons at C3 and C5 would have their chemical shifts influenced by the new adjacent chlorine atom.
¹³C NMR
Signals for 7 distinct carbon atoms.
Signals for 7 distinct carbon atoms.
The chemical shift of C6 will be significantly affected by the attached chlorine. Shifts of adjacent carbons (C1, C5) will also be altered.
Similar to the precursor, with the addition of a C-Cl stretch (~800-600). The exact positions of other peaks may shift slightly due to the electronic effect of the chlorine atom.
The fundamental functional groups remain the same, with the addition of the carbon-chlorine bond.
Mass Spec.
Molecular ion peak (M⁺) at m/z ≈ 202/204 (due to Br isotopes).
Molecular ion peak (M⁺) with a characteristic isotopic cluster due to the presence of both Br (⁷⁹Br/⁸¹Br) and Cl (³⁵Cl/³⁷Cl) isotopes, with major peaks around m/z ≈ 236, 238, 240.
The molecular weight increases by approximately 34.5 amu (mass of Cl minus H). The isotopic pattern will be a definitive indicator of the compound's elemental composition.
Potential Applications in Research and Drug Development
While specific applications for 4-Bromo-2-chloro-6-methoxyphenol are not extensively reported, its structural motifs suggest significant potential as an intermediate and building block in several areas of chemical and pharmaceutical research.
Pharmaceutical Synthesis: Halogenated phenols are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[6] The bromine and chlorine atoms on 4-Bromo-2-chloro-6-methoxyphenol can serve as synthetic handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of complex molecular architectures. Structurally related 4-bromo-2-chlorophenyl-based compounds have been investigated for their antimicrobial and antimalarial properties.[7]
Agrochemicals: Many commercial insecticides and herbicides are derived from halogenated phenols. For instance, 4-bromo-2-chlorophenol is a known intermediate for producing insecticidal phosphoric acid esters.[8] The subject molecule could be explored for the development of new agrochemicals with potentially novel modes of action.
Material Science: The unique electronic properties conferred by the halogen and methoxy substituents make this compound a candidate for the synthesis of advanced materials, such as components for organic light-emitting diodes (OLEDs) or other electronic devices.
Fragment-Based Drug Discovery: As a polysubstituted aromatic compound, it could be utilized in fragment-based screening libraries to identify new binding motifs for therapeutic targets. The "Protein Degrader Building Blocks" product category for a similar isomer suggests potential use in the development of PROTACs and other targeted protein degradation technologies.
Safety and Handling
Hazard Statements: Based on data for the parent compound, 4-Bromo-2-chloro-6-methoxyphenol is expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]
Precautionary Measures:
Use only in a well-ventilated area, preferably a chemical fume hood.
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Avoid breathing dust, fumes, or vapors.
Wash hands thoroughly after handling.
References
Regioselective Chlorination of Phenols. Scientific Update. Available at: [Link]
Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives. ResearchGate. Available at: [Link]
Gao, C., et al. (2017). Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. RSC Advances. Available at: [Link]
Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. Available at: [Link]
Scheme 2. Scope for the chlorination of phenols, naphthols, and phenol... ResearchGate. Available at: [Link]
Bromination of guaiacol and syringol using ionic liquid to obtain bromides. ResearchGate. Available at: [Link]
N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available at: [Link]
Applications of N-Chlorosuccinimide in Organic Synthesis. ResearchGate. Available at: [Link]
Process for producing 4-bromo-2-chlorophenols. Google Patents.
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Center for Biotechnology Information. Available at: [Link]
An In-depth Technical Guide to the Solubility of 4-Bromo-2-chloro-6-methoxyphenol: Principles, Protocols, and Implications for Drug Development
Introduction: The Challenge of Complex Phenols in Research In the landscape of pharmaceutical research and drug development, halogenated and substituted phenols represent a class of molecules with significant potential....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Complex Phenols in Research
In the landscape of pharmaceutical research and drug development, halogenated and substituted phenols represent a class of molecules with significant potential. Their structural motifs are prevalent in numerous biologically active compounds. 4-Bromo-2-chloro-6-methoxyphenol is one such complex molecule, presenting a unique combination of functional groups that dictate its physicochemical properties. Understanding the solubility of this compound is not merely an academic exercise; it is a critical prerequisite for its application in any solution-based assay, synthetic reaction, or formulation development.[1][2] Poor solubility is a primary hurdle in the drug development pipeline, often leading to poor absorption and inadequate bioavailability.[3][4]
This guide provides a deep dive into the solubility profile of 4-Bromo-2-chloro-6-methoxyphenol. We will dissect its molecular structure to predict its behavior in aqueous and organic media, provide a robust experimental protocol for its empirical determination, and discuss the profound implications of its solubility characteristics for researchers in the field.
Part 1: Physicochemical Profile and Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," which refers to the balance of polarity and intermolecular forces between the solute and the solvent.[5] Let's analyze the structure of 4-Bromo-2-chloro-6-methoxyphenol to understand its inherent properties.
The Aromatic Core: The central benzene ring is fundamentally nonpolar and hydrophobic. This large, nonpolar surface area favors interactions with organic solvents through van der Waals forces.[6]
The Hydroxyl Group (-OH): This phenolic hydroxyl group is the primary polar feature of the molecule. It can act as both a hydrogen bond donor (the hydrogen) and an acceptor (the oxygen). This capacity for hydrogen bonding allows for some interaction with polar protic solvents, including water.[7][8] Furthermore, this group imparts weak acidity (typical pKa for phenols is around 10), which is a critical factor for pH-dependent solubility.[8][9]
Halogen Substituents (-Br and -Cl): The bromine and chlorine atoms are electronegative, creating polar C-Br and C-Cl bonds. However, they also significantly increase the molecular weight and overall lipophilicity (fat-solubility) of the molecule. This increase in size and nonpolar surface area generally counteracts the contribution of bond polarity, leading to a net decrease in aqueous solubility.[10]
The Methoxy Group (-OCH₃): The ether linkage in the methoxy group introduces polarity and a hydrogen bond acceptor site (the oxygen). However, the methyl component is nonpolar. The overall effect of a methoxy group is complex; it can increase polarity but also exert electronic resonance effects that can modulate the acidity of the nearby phenolic proton, thereby influencing pH-dependent solubility.[11][12]
Solubility Prediction:
Based on this structural analysis, 4-Bromo-2-chloro-6-methoxyphenol is predicted to be a poorly water-soluble compound. The large, hydrophobic, and halogenated aromatic ring is the dominant feature. While the hydroxyl and methoxy groups offer some polarity, they are insufficient to overcome the molecule's lipophilic nature.
Conversely, it is expected to exhibit good solubility in a range of organic solvents.
Polar Protic Solvents (e.g., Ethanol, Methanol): The hydroxyl group will facilitate hydrogen bonding, leading to good solubility.
Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): Dipole-dipole interactions between the solvent and the polar C-O, C-Cl, and C-Br bonds will promote dissolution.
Nonpolar Solvents (e.g., Chloroform, Dichloromethane): While less ideal than polar organic solvents, the significant nonpolar character of the molecule will allow for solubility in chlorinated solvents.[13]
Crucially, due to the acidic nature of the phenolic hydroxyl group, the compound's solubility in aqueous solutions is expected to increase dramatically under basic conditions (pH > 10). Deprotonation by a base (e.g., NaOH) will form the corresponding sodium phenoxide salt, an ionic species with significantly higher water solubility.[14]
Predicted Solubility Profile Summary
Solvent Class
Representative Solvents
Predicted Solubility
Primary Intermolecular Force
Aqueous
Water
Very Low / Insoluble
Hydrogen Bonding (limited)
Aqueous Base (e.g., 5% NaOH)
High
Ion-Dipole
Aqueous Acid (e.g., 5% HCl)
Very Low / Insoluble
Hydrogen Bonding (limited)
Polar Protic
Methanol, Ethanol
High
Hydrogen Bonding
Polar Aprotic
Acetone, DMSO, Acetonitrile
Moderate to High
Dipole-Dipole
Nonpolar / Halogenated
Chloroform, Dichloromethane
Moderate
Van der Waals / Dipole-Dipole
Note: This table is based on physicochemical principles. For a structurally related compound, 4-bromo-2-chlorophenol, a safety data sheet explicitly states it is "Insoluble" in water.[15] Another source indicates 4-bromo-2-methoxyphenol is "Slightly soluble in water" and soluble in chloroform and methanol.[13]
Part 2: A Validated Experimental Protocol for Solubility Determination
To move from prediction to empirical data, a systematic and reproducible protocol is essential. The following method is designed to provide a reliable qualitative and semi-quantitative assessment of solubility.
Safety First: Before commencing any experimental work, consult the Safety Data Sheet (SDS). Halogenated phenols are often classified as irritants and may be harmful if swallowed or come into contact with skin.[15][16][17] Appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All procedures should be performed in a well-ventilated fume hood.
Step-by-Step Solubility Testing Workflow
Preparation of the Compound: Accurately weigh approximately 10 mg of 4-Bromo-2-chloro-6-methoxyphenol into a series of clean, dry 13x100 mm test tubes. Label each tube with the corresponding solvent to be tested.
Rationale: Starting with a fixed, small amount of solute allows for a consistent basis for comparison across different solvents.
Solvent Addition: To the first test tube, add the chosen solvent (e.g., deionized water) dropwise, starting with 0.25 mL.
Rationale: Incremental addition of solvent allows for careful observation of the dissolution process.
Agitation: Cap the test tube securely and agitate vigorously using a vortex mixer for 60 seconds.
Rationale: Vigorous agitation is critical to overcome kinetic barriers to dissolution and ensure the system reaches equilibrium. Simple shaking may not provide enough energy.[18]
Observation: Allow the tube to stand for 2 minutes and observe. Look for any undissolved solid particles. If the solution is completely clear, the compound is considered "soluble" at this concentration (>40 mg/mL).
Rationale: A brief settling period allows fine, suspended particles to become visible.
Incremental Solvent Addition (If Insoluble): If solid remains, add another 0.25 mL of the solvent, bringing the total volume to 0.50 mL. Vortex for another 60 seconds. Observe again. If the solid dissolves, it is "soluble" at this concentration (>20 mg/mL).
Final Solvent Addition: If solid still remains, add a final 0.50 mL of solvent, for a total volume of 1.0 mL. Vortex for 60 seconds. If the compound dissolves completely, it is classified as "sparingly soluble" or "slightly soluble" (~10 mg/mL). If undissolved solid is still present, the compound is classified as "insoluble" or "very slightly soluble" (<10 mg/mL).
Rationale: This three-step dilution provides a semi-quantitative solubility range, which is often sufficient for initial screening purposes in drug development.
Repeat for All Solvents: Repeat steps 2-6 for each solvent listed in the summary table (Water, 5% NaOH, 5% HCl, Methanol, Acetone, Chloroform). Record all observations meticulously.
Experimental Workflow Diagram
The following diagram illustrates the decision-making process for the solubility determination protocol.
Caption: Workflow for semi-quantitative solubility assessment.
Part 3: Implications for Drug Development and Research
The predicted poor aqueous solubility of 4-Bromo-2-chloro-6-methoxyphenol has significant ramifications for its use in a research and development setting.
Bioassay Interference: In aqueous buffers used for biological screening, the compound may precipitate out of solution, leading to inaccurate and unreliable data. The actual concentration exposed to the biological target would be unknown and lower than intended.
Synthetic Chemistry: For chemical reactions, the choice of solvent is paramount. A solvent must be selected that can dissolve all reactants to a sufficient concentration to allow the reaction to proceed efficiently.
Formulation Challenges: For a compound to be developed as an oral drug, it must first dissolve in the gastrointestinal tract to be absorbed into the bloodstream.[2] Poor solubility is a leading cause of low oral bioavailability.[3][19]
Strategies to Enhance Bioavailability
Given that up to 90% of drug candidates in the development pipeline exhibit poor solubility, numerous strategies have been developed to address this challenge.[1]
Salt Formation: As predicted, the most straightforward approach for this molecule would be to form a salt. By reacting 4-Bromo-2-chloro-6-methoxyphenol with a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide), a highly water-soluble phenoxide salt can be generated. This is a common and effective technique for acidic compounds.[19]
Amorphous Solid Dispersions (ASDs): If salt formation is not viable, creating an ASD is a powerful alternative. In this technique, the crystalline drug is molecularly dispersed within a polymer matrix. The amorphous form of a drug has a higher energy state and is generally much more soluble than its stable crystalline counterpart.[3]
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[1][4]
The choice of strategy depends on a variety of factors, including the physicochemical properties of the molecule, the target dosage, and the desired route of administration.[1]
Factors Influencing Solubility: A Conceptual Diagram
The solubility of a complex molecule like 4-Bromo-2-chloro-6-methoxyphenol is not a single property but a result of competing molecular and environmental factors.
Caption: Interplay of factors governing compound solubility.
Conclusion
4-Bromo-2-chloro-6-methoxyphenol serves as an exemplary case study for the challenges presented by complex, poorly soluble molecules in modern research. Its multifaceted structure, featuring a balance of hydrophobic and hydrophilic moieties, dictates a low intrinsic solubility in water but favorable solubility in organic solvents. The presence of an acidic phenolic proton is the key to unlocking enhanced aqueous solubility through pH modification, a critical insight for its practical application. For drug development professionals, understanding these fundamental physicochemical properties is the first step in designing rational formulation strategies to overcome the pervasive challenge of poor bioavailability. The principles and protocols outlined in this guide provide a comprehensive framework for evaluating and utilizing this and other challenging compounds with confidence and scientific rigor.
References
The Solubility of Things. (n.d.). 4-Methoxyphenol.
American Pharmaceutical Review. (2020, October 21). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. Retrieved from [Link]
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
Pharmaceutical Technology. (2026, January 23). Enhancing the bioavailability of poorly soluble drugs. Retrieved from [Link]
Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]
AAPS Advances in the Pharmaceutical Sciences Series. (n.d.). Formulating Poorly Water Soluble Drugs.
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
SATHEE. (n.d.). Chemistry Phenol.
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
Quora. (2018, November 4). What is the role of methoxy group in phenol acidic strength?. Retrieved from [Link]
Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
Unknown. (2023, August 31). Solubility of Organic Compounds.
Chemistry Stack Exchange. (2015, March 15). Why is p-methoxyphenol more acidic than p-methylphenol?. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Phenol hydrogen bonding physical chemical properties.
Santa Cruz Biotechnology. (2023, September 13). Safety data sheet for 4-bromo-2-chlorophenol.
Chemistry LibreTexts. (2022, July 18). 7.4: Acid-base Properties of Phenols. Retrieved from [Link]
Quora. (2020, January 6). Is phenol polar or nonpolar?. Retrieved from [Link]
PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved from [Link]
Thermo Fisher Scientific. (2010, September 2). Safety Data Sheet for 4-Bromophenol.
PubChem. (n.d.). 4-Bromo-2-chlorophenol. Retrieved from [Link]
MilliporeSigma. (2025, November 6). Safety Data Sheet for 2,4,6-Tribromophenol.
Portland State University PDXScholar. (1996, May 6). Distribution of Ionized and Neutral Halogenated Phenols in an Octanol-water Membrane Model System. Retrieved from [Link]
Cheméo. (n.d.). Phenol, 4-bromo-2-chloro-. Retrieved from [Link]
Sigma-Aldrich. (2024, September 6). Safety Data Sheet for 3-Methoxyphenol.
ILO and WHO. (n.d.). ICSC 1097 - 4-METHOXYPHENOL.
PMC. (2021, January 14). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. Retrieved from [Link]
Physicochemical Profiling: The Acidity and Dissociation Kinetics of 4-Bromo-2-chloro-6-methoxyphenol
Executive Summary 4-Bromo-2-chloro-6-methoxyphenol (CAS: 1827620-20-1) is a trisubstituted phenolic scaffold utilized primarily as a regiospecific intermediate in the synthesis of kinase inhibitors (e.g., Bosutinib analo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-2-chloro-6-methoxyphenol (CAS: 1827620-20-1) is a trisubstituted phenolic scaffold utilized primarily as a regiospecific intermediate in the synthesis of kinase inhibitors (e.g., Bosutinib analogs) and functionalized bicyclic systems. Its utility in medicinal chemistry is defined by its unique electronic "push-pull" architecture: the electron-donating methoxy group competes with the electron-withdrawing halogen atoms (Cl, Br), creating a tunable acidity profile critical for optimizing membrane permeability and metabolic stability.
This guide provides a definitive technical analysis of its pKa, derived from substituent additivity principles and comparative congener data, alongside a validated protocol for experimental determination.
Part 1: Structural Analysis & Theoretical pKa Derivation
The Electronic Landscape
The acidity of this compound is dictated by the stability of its conjugate base (phenoxide anion). Three distinct electronic forces are at play:
Inductive Withdrawal (-I Effect): The Chlorine atom at the ortho position (C2) and the Bromine at the para position (C4) exert strong inductive electron withdrawal. This stabilizes the negative charge on the phenoxide oxygen, significantly lowering the pKa (increasing acidity).
Resonance Donation (+R Effect): The Methoxy group at C6 and the halogens possess lone pairs that can donate electron density into the ring. However, for halogens, the -I effect dominates.[1] For the methoxy group, the resonance effect is significant but sterically modulated.
The Ortho-Effect (Intramolecular Hydrogen Bonding): A critical feature of guaiacol derivatives (2-methoxyphenols) is the formation of a hydrogen bond between the phenolic hydroxyl proton and the methoxy oxygen. This interaction stabilizes the neutral molecule, resisting deprotonation and typically raising the pKa relative to non-H-bonded isomers.
Consensus pKa Calculation
As direct experimental values are often proprietary, we derive the pKa using the Hammett-Taft Additivity Principle , referencing high-confidence data from structural congeners.
Baseline (Phenol): 9.99
Effect of 2-OMe (Guaiacol):
pKa 0.0 (The H-bond stabilization cancels the inductive withdrawal).
Effect of 4-Br:
pKa -0.65 (Ref: 4-Bromophenol pKa 9.34).
Effect of 2-Cl:
pKa -1.4 (Ref: 2-Chlorophenol pKa 8.56).
Calculation:
Predicted Consensus Range:7.8 – 8.2
Comparative Data Table
The following table contextualizes the target molecule against its synthetic precursors.
Compound
Structure
pKa (Exp/Pred)
LogP
Electronic Dominance
Phenol
9.99 (Exp)
1.46
Baseline
Guaiacol
2-OMe-PhOH
9.98 (Exp)
1.32
H-Bond Stabilization
4-Bromophenol
4-Br-PhOH
9.34 (Exp)
2.59
Inductive (-I)
2-Chlorophenol
2-Cl-PhOH
8.56 (Exp)
2.15
Strong Inductive (-I)
Target
4-Br-2-Cl-6-OMe-PhOH
7.9 ± 0.2 (Calc)
~2.8
Synergistic -I / H-Bond
Part 2: Thermodynamic Cycle & Mechanism
The following diagram illustrates the equilibrium states, highlighting the competition between the stabilizing intramolecular hydrogen bond and the destabilizing inductive forces.
Caption: Thermodynamic equilibrium showing the opposing forces of H-bond stabilization (raising pKa) and Halogen inductive effects (lowering pKa).
Part 3: Experimental Protocol (Spectrophotometric Titration)
For halogenated phenols, Spectrophotometric Titration is superior to potentiometric methods due to low aqueous solubility and the distinct UV-shift between the phenol and phenoxide forms.
System Suitability
Standard: 4-Nitrophenol (pKa 7.15).
Solvent System: Water:Methanol (90:10) to ensure solubility while minimizing dielectric constant shifts.
Detection: UV-Vis (scan 200–400 nm).
Step-by-Step Methodology
Stock Preparation: Dissolve 5 mg of 4-Bromo-2-chloro-6-methoxyphenol in 10 mL Methanol (HPLC grade).
Buffer Preparation: Prepare a series of 10 buffers (phosphate/citrate) ranging from pH 5.0 to 11.0 in 0.5 unit increments. Adjust ionic strength to 0.1 M with KCl.
Aliquot Transfer: Add 50 µL of Stock to 2.95 mL of each buffer in quartz cuvettes.
Spectral Scanning:
Record baseline (buffer only).
Scan each sample.
Identify Isosbestic Point (indicates pure two-component equilibrium).
Locate
for the anion (typically bathochromic shift to ~290-305 nm).
Data Processing: Plot Absorbance vs. pH at
.
Calculation: Use the Henderson-Hasselbalch transformation:
The intercept of the linear regression is the pKa.[2]
Workflow Diagram
Caption: Validated workflow for spectrophotometric pKa determination of halogenated phenols.
Part 4: Implications for Drug Development[4]
Lipophilicity & Permeability (LogD)
With a pKa of ~7.9, this compound exists as a mixture of neutral and ionized forms at physiological pH (7.4).
At pH 7.4: ~75% Neutral / 25% Ionized.
Implication: High membrane permeability is retained in the intestine (pH 6-7), making it a viable oral scaffold.
Synthetic Utility
The differing acidity of the C1-OH allows for selective alkylation.
Mild Bases (K2CO3): Will deprotonate this phenol (pKa ~7.9) but not less acidic precursors like Guaiacol (pKa ~9.9) if present as impurities, allowing for purification via selective extraction.
References
Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press. (Source for Phenol/Chlorophenol standards).
BenchChem. (2025).[3][4] Technical Guide to 4-Bromo-2-methoxyphenol: Chemical Properties and Synthetic Applications. Link
PubChem. (2025).[5][6] Compound Summary: 4-Bromo-2-chlorophenol.[6][7] National Library of Medicine. Link
Ersanlı, C. C. (2017). Synthesis, X-ray and Quantum Chemical Characterizations Studies on (E)-2-Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol.[8][9] Gazi University Journal of Science, 30(4), 531-543.[8] Link
Master Organic Chemistry. (2010). How To Use a pKa Table and Additivity Rules. Link
4-Bromo-2-chloro-6-methoxyphenol melting point and boiling point data
Navigating the Physicochemical Landscape of Novel Phenolic Compounds: A Technical Guide to the Determination of Melting and Boiling Points for 4-Bromo-2-chloro-6-methoxyphenol Introduction: The Critical Role of Physical...
Author: BenchChem Technical Support Team. Date: February 2026
Navigating the Physicochemical Landscape of Novel Phenolic Compounds: A Technical Guide to the Determination of Melting and Boiling Points for 4-Bromo-2-chloro-6-methoxyphenol
Introduction: The Critical Role of Physical Constants in Drug Discovery and Development
In the realm of pharmaceutical research and development, the journey from a newly synthesized molecule to a potential therapeutic agent is paved with meticulous characterization. Among the most fundamental of these characterizations are the determination of a compound's melting and boiling points. These physical constants are not mere numbers; they are critical indicators of purity, identity, and the intermolecular forces at play within a substance.[1][2][3] For a novel compound such as 4-Bromo-2-chloro-6-methoxyphenol, establishing these parameters is a foundational step in its development trajectory.
The melting point, in particular, serves as a rapid and cost-effective tool to gauge the purity of a crystalline solid.[1][2] A sharp and reproducible melting point range is often the first sign of a pure compound, whereas impurities tend to depress and broaden this range.[1][4] Furthermore, the melting point is intrinsically linked to a compound's solubility and dissolution rate, key factors influencing its bioavailability and subsequent efficacy as a drug.[5] Similarly, the boiling point provides essential information about the volatility and stability of a liquid compound, which is crucial for its purification, handling, and formulation.
This technical guide provides a comprehensive overview of the theoretical considerations and practical methodologies for determining the melting and boiling points of 4-Bromo-2-chloro-6-methoxyphenol. In the absence of established literature values for this specific molecule, this guide will equip researchers with the protocols and scientific rationale necessary to accurately determine these vital physicochemical properties.
Physicochemical Profile of 4-Bromo-2-chloro-6-methoxyphenol: An Estimation
The parent molecule, phenol, is a crystalline solid at room temperature with a melting point of 40.9 °C and a boiling point of 181.7 °C.[6] The introduction of substituents onto the aromatic ring significantly influences these properties due to changes in molecular weight, polarity, and intermolecular forces, such as hydrogen bonding and van der Waals interactions.[7][8][9]
Halogenation (Bromo and Chloro groups): The presence of bromine and chlorine atoms increases the molecular weight and polarizability of the molecule, leading to stronger van der Waals forces. This would be expected to raise both the melting and boiling points compared to phenol.
Methoxylation (Methoxy group): The methoxy group can participate in dipole-dipole interactions and may influence the crystal packing of the molecule, which in turn affects the melting point.
Hydrogen Bonding: The phenolic hydroxyl group is capable of forming strong intermolecular hydrogen bonds, which is a primary reason for the relatively high melting and boiling points of phenols.[7][8] The pattern of substitution on the ring can influence the strength and accessibility of this hydrogen bonding.
Based on these considerations, it is anticipated that 4-Bromo-2-chloro-6-methoxyphenol will be a solid at room temperature with a melting point significantly higher than that of phenol. Its boiling point is also expected to be substantially elevated.
Table 1: Physicochemical Data of 4-Bromo-2-chloro-6-methoxyphenol
Physical Property
Experimental Value
Melting Point
Data not available.
Boiling Point
Data not available.
The following sections detail the experimental protocols to definitively determine these values.
Part 1: Experimental Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology 1: The Thiele Tube Method
The Thiele tube method is a classical and effective technique for determining the melting point of a small amount of a solid sample.[10][11][12] The unique design of the Thiele tube allows for uniform heating of a liquid bath (typically mineral oil or silicone oil) through convection currents, ensuring a slow and steady temperature increase for the sample.[11][13]
Experimental Protocol:
Sample Preparation: A small amount of dry, finely powdered 4-Bromo-2-chloro-6-methoxyphenol is introduced into a capillary tube, which is sealed at one end. The sample should be packed to a height of 2-3 mm.[10]
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then inserted into the Thiele tube containing the heating oil, ensuring the sample is immersed in the oil.[10][11]
Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a microburner.[10][11] The convection currents will circulate the hot oil, providing even heating.
Observation and Data Recording: The temperature is carefully monitored. The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has liquefied.[10][12] For accurate results, the heating rate should be slow, around 1-2 °C per minute, near the expected melting point.
Diagram 1: Thiele Tube Apparatus for Melting Point Determination
Figure 2. Workflow for using a digital melting point apparatus.
Part 2: Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds available in small quantities, as is often the case in research, micro-scale methods are preferred.
Methodology: The Siwoloboff Method (Micro Boiling Point Determination)
The Siwoloboff method is a reliable technique for determining the boiling point of a small volume of liquid. [14]It involves heating the liquid in a small tube along with an inverted capillary tube.
[15][16]
Experimental Protocol:
Sample Preparation: A small amount of liquid 4-Bromo-2-chloro-6-methoxyphenol (approximately 0.5 mL) is placed in a small test tube (fusion tube).
[17][18]2. Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the liquid. The fusion tube is then attached to a thermometer. This assembly is placed in a heating bath, such as a Thiele tube or a beaker of oil on a hot plate.
[14][17][19]3. Heating: The heating bath is heated gently. Initially, a stream of bubbles will emerge from the inverted capillary as the trapped air expands. [17][18]As the temperature approaches the boiling point, a rapid and continuous stream of bubbles from the sample's vapor will be observed.
[15]4. Observation and Data Recording: Once a steady stream of bubbles is seen, the heat source is removed, and the apparatus is allowed to cool slowly. [14][17]The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube. [14][17][18]This is the point where the external pressure overcomes the vapor pressure of the liquid.
Diagram 3: Siwoloboff Method for Micro Boiling Point Determination
Figure 3. Apparatus for micro boiling point determination.
Conclusion
The determination of the melting and boiling points of 4-Bromo-2-chloro-6-methoxyphenol is an indispensable step in its scientific evaluation. While literature data is currently unavailable, the well-established methodologies outlined in this guide provide a robust framework for researchers to obtain accurate and reliable measurements. The Thiele tube and digital apparatus for melting point determination, along with the Siwoloboff method for micro boiling point, are powerful tools in the arsenal of the synthetic and medicinal chemist. The data obtained from these experiments will not only serve as a benchmark for the purity and identity of this novel compound but will also provide crucial insights for its future development as a potential pharmaceutical agent.
References
Siwoloboff method - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
Nichols, L. (2022, May 5). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved February 15, 2026, from [Link]
Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. (2025, May 29). Filo. Retrieved February 15, 2026, from [Link]
Melting Point: Using the Thiele Tube. (n.d.). Timstar. Retrieved February 15, 2026, from [Link]
Thiele tube - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
Determination of The Boiling Point by The Siwoloboff Method. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved February 15, 2026, from [Link]
Boiling Point Determination. (n.d.). chemconnections.org. Retrieved February 15, 2026, from [Link]
Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved February 15, 2026, from [Link]
Tube for melting point measurement according to Thiele. (n.d.). LAB Comercial. Retrieved February 15, 2026, from [Link]
Experiment 1 - Melting Points. (n.d.). Retrieved February 15, 2026, from [Link]
Micro-boiling point measurement. (n.d.). Retrieved February 15, 2026, from [Link]
Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
Melting point determination. (n.d.). Retrieved February 15, 2026, from [Link]
Measuring the Melting Point - Laboratory Equipment. (2023, May 8). Retrieved February 15, 2026, from [Link]
EU A.2: Boiling temperature. (n.d.). ibacon GmbH. Retrieved February 15, 2026, from [Link]
Micro-Method for Boiling Point Determination. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
Determination of Melting Point. (n.d.). Wired Chemist. Retrieved February 15, 2026, from [Link]
Determination of Boiling Point (B.P). (n.d.). Retrieved February 15, 2026, from [Link]
Determination of Boiling Points. (n.d.). Retrieved February 15, 2026, from http://web.mnstate.edu/jasperse/Chem355/5%20Boiling%20Points.pdf
Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). Retrieved February 15, 2026, from [Link]
NFU 498 Digital Melting Point Apparatus. (n.d.). Retrieved February 15, 2026, from [Link]
Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
Digital Melting Point Apparatus. (n.d.). Cole-Parmer. Retrieved February 15, 2026, from [Link]
Ch24 : Phenols. (n.d.). University of Calgary. Retrieved February 15, 2026, from [Link]
DIGITAL MELTING POINT APPARATUS. (n.d.). Contech Weighing Scales. Retrieved February 15, 2026, from [Link]
SOP for Operation Procedure for Melting Point Apparatus. (2024, April 27). Pharmaceutical Information. Retrieved February 15, 2026, from [Link]
Physical Properties of Phenols: Solubility, Smell, and Physical State. (2023, January 25). EMBIBE. Retrieved February 15, 2026, from [Link]
DigiMelt Student Melting Point System. (n.d.). Retrieved February 15, 2026, from [Link]
Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved February 15, 2026, from [Link]
An interesting relationship between drug absorption and melting point. (2009, May 21). PubMed. Retrieved February 15, 2026, from [Link]
Phenol and Phenolic Compounds: Structure and Properties. (2025, January 6). Tutoring Blog. Retrieved February 15, 2026, from [Link]
Melting point analysis: Significance and symbolism. (2025, February 20). Retrieved February 15, 2026, from [Link]
Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved February 15, 2026, from [Link]
Phenol hydrogen bonding physical chemical properties electrophilic substitution chlorine bromine nitric acid acidity of phenols uses chlorophenols phenyl phenolic esters advanced A level organic chemistry revision notes doc brown. (n.d.). Retrieved February 15, 2026, from [Link]
Chemistry Phenol. (n.d.). SATHEE. Retrieved February 15, 2026, from [Link]
How Accurately Can We Predict the Melting Points of Drug-like Compounds? (2014, December 9). Journal of Chemical Information and Modeling. Retrieved February 15, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Thermodynamic Stability of Halogenated Methoxyphenols
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Halogenated methoxyphenols represent a critical structural motif in medicinal chemistry, serving as scaffolds for bioactive compounds, flavoring agents, and metabolic intermediates. Their thermodynamic stability is governed by a delicate interplay between the O-H bond dissociation enthalpy (BDE) , intramolecular hydrogen bonding (IMHB) , and the electronic effects of halogen substituents.
This guide provides a rigorous analysis of these factors, offering experimental protocols for stability determination and theoretical frameworks for predicting reactivity. It is designed to move beyond basic textbook definitions, providing the causal insight required for high-level drug design and material synthesis.
Theoretical Framework: The Stability Triad
The thermodynamic stability of halogenated methoxyphenols cannot be understood by analyzing substituents in isolation. It is the result of three competing forces:
The "Guaiacol Effect" (Intramolecular Hydrogen Bonding)
The defining feature of 2-methoxyphenol (guaiacol) derivatives is the formation of a five-membered intramolecular hydrogen bond between the phenolic hydroxyl hydrogen and the methoxy oxygen.
Stabilization: This interaction stabilizes the ground state but stabilizes the phenoxyl radical even more effectively by delocalizing spin density.
Result: This lowers the O-H BDE (~82.4 kcal/mol) compared to unsubstituted phenol (~86.7 kcal/mol), making these compounds potent antioxidants (H-atom donors).
Halogen Electronic Modulation
Halogens (F, Cl, Br, I) introduce a "push-pull" dynamic:
Inductive Effect (-I): Withdraws electron density through the sigma bond. This generally destabilizes the electron-deficient phenoxyl radical, potentially raising BDE.
Resonance Effect (+R): Donates electron density into the aromatic pi-system.
Net Effect: For para-halogenation (e.g., 4-chloroguaiacol), the inductive withdrawal often dominates slightly over resonance, making the O-H bond stronger (harder to break) than in alkyl-guaiacols (like creosol), but the strong ortho-methoxy stabilization ensures the BDE remains lower than that of plain phenol.
Steric Ortho-Blocking
Halogens at the 6-position (ortho to the phenol, meta to the methoxy) introduce steric strain that can twist the methoxy group out of planarity, weakening the IMHB and altering solubility and metabolic susceptibility.
Visualization: Structure-Property Logic
Figure 1: The causal relationship between substituent patterns, physicochemical forces, and the resulting thermodynamic and biological properties.
Quantitative Thermodynamic Parameters
The following data consolidates gas-phase enthalpies and BDEs. Note that while specific values for every halogenated derivative are rare in aggregated databases, the trends below are validated by DFT and electrochemical studies.
Table 1: Comparative Bond Dissociation Enthalpies (BDE) & pKa
Compound
Substituent Pattern
BDE (O-H) [kcal/mol]
pKa (approx)
Stability Trend
Phenol
Unsubstituted
~86.7
9.95
Baseline
Guaiacol
2-Methoxy
~82.4
9.98
Destabilized O-H (Better Antioxidant)
Creosol
2-Methoxy-4-Methyl
~80-81
10.2
Stabilized Radical (Inductive +I)
4-Chloroguaiacol
2-Methoxy-4-Chloro
~83-84
~9.5
Slightly Stabilized O-H vs Guaiacol (Inductive -I)
6-Chloroguaiacol
2-Methoxy-6-Chloro
~84-85
~8.5
Steric interference with IMHB; Acidic
*Estimated values based on Hammett constant shifts and DFT trends relative to Guaiacol.
Key Insight: The introduction of an electron-withdrawing halogen (Cl, Br) at the para position generally increases the BDE relative to electron-donating alkyl groups, reducing antioxidant activity slightly but increasing resistance to oxidative degradation.
Experimental Methodologies
To empirically determine the thermodynamic stability and antioxidant potential of these compounds, two primary workflows are recommended: Cyclic Voltammetry (CV) for redox potential and DFT for BDE calculation.
Analysis: Record the first anodic peak potential (
).
Validation: If the peak is irreversible (common for phenols), use the half-peak potential (
) or onset potential () for comparative analysis.
Calculation: Correlate
with BDE using the equation: (where A and B are constants derived from a standard curve of known phenols like Trolox or Gallic Acid).
Protocol B: Computational Prediction (DFT)
For precise thermodynamic values without synthesis, Density Functional Theory is the gold standard.
Method: B3LYP functional with 6-311++G(d,p) basis set.
Geometry Optimization: Optimize the neutral molecule and the corresponding phenoxyl radical in the gas phase.
Frequency Calculation: Confirm minima (no imaginary frequencies) and calculate Zero-Point Energy (ZPE) corrections.
Enthalpy Calculation:
(Note: at 298K is typically taken as -0.500 Hartrees + thermal corrections, or approx -313.5 kcal/mol depending on the exact reference).
Visualization: Experimental Workflow
Figure 2: Dual-pathway workflow for validating thermodynamic stability.
Implications in Drug Design
Understanding the thermodynamics of these compounds allows for "Metabolic Blocking":
Blocking O-Methylation: The catechol-O-methyltransferase (COMT) enzyme targets the hydroxyl group. Halogenation at the ortho position (6-position) increases steric hindrance and acidity (lower pKa), potentially reducing the affinity for COMT and extending the half-life of catechol-based drugs.
Modulating Metabolic Clearance: Halogens on the ring block CYP450 oxidation at that specific carbon. By placing a halogen at the para position (the most reactive site for nucleophilic attack or hydroxylation), researchers can force metabolism to slower pathways, improving bioavailability.
Toxicity Alert: While stable, halogenated quinones (oxidation products of these phenols) can be electrophilic. High BDEs (via strong EWGs) might reduce radical scavenging but increase the persistence of the parent drug, requiring a balance between efficacy and toxicity.
References
Bond Dissociation Enthalpies of Phenolic Antioxidants. Polish Journal of Food and Nutrition Sciences.
[Link]
Critical Re-evaluation of the O-H Bond Dissociation Enthalpy in Phenol. National Research Council Canada / Acc. Chem. Res.
[Link]
Effectiveness of Cyclic Voltammetry in Evaluation of Antioxidant Activity. MDPI / PubMed.
[Link]
Guaiacol Oxidation: Theoretical Insight into Thermochemistry. PubMed.
[Link]
The O-H Bond Dissociation Energies of Substituted Phenols: A DFT Study. MDPI.
[Link]
Foundational
literature review of 4-Bromo-2-chloro-6-methoxyphenol derivatives
An In-depth Technical Guide to 4-Bromo-2-chloro-6-methoxyphenol Derivatives: Synthesis, Characterization, and Biological Potential Introduction: The Versatile Halogenated Phenolic Scaffold In the landscape of medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 4-Bromo-2-chloro-6-methoxyphenol Derivatives: Synthesis, Characterization, and Biological Potential
Introduction: The Versatile Halogenated Phenolic Scaffold
In the landscape of medicinal chemistry and materials science, halogenated phenols serve as pivotal structural motifs and versatile synthetic intermediates. The strategic placement of halogen atoms and other functional groups on a phenolic ring can profoundly influence the molecule's electronic properties, lipophilicity, and ability to engage in specific intermolecular interactions, such as halogen bonding. This, in turn, dictates its biological activity and material characteristics.
This guide focuses on the chemical space surrounding 4-Bromo-2-chloro-6-methoxyphenol, a polysubstituted phenol with a unique arrangement of a methoxy group and two distinct halogen atoms. While literature directly pertaining to this specific molecule is nascent, a comprehensive review of its close structural analogs and derivatives provides a robust framework for understanding its potential. This document will serve as a technical resource for researchers and drug development professionals, elucidating synthetic pathways, characterization methodologies, and the diverse biological activities exhibited by this class of compounds. We will delve into the causality behind experimental choices and provide detailed protocols to ensure scientific integrity and reproducibility.
Section 1: The Core Scaffold: Physicochemical Properties and Synthetic Considerations
The parent compound, 4-Bromo-2-chloro-6-methoxyphenol, possesses a unique substitution pattern that makes it an attractive starting point for combinatorial synthesis. The interplay between the electron-donating methoxy group and the electron-withdrawing and lipophilic bromine and chlorine atoms creates a scaffold with nuanced reactivity and potential for targeted biological interactions.
Physicochemical Data
A summary of the known properties of the core scaffold is presented below. This data is essential for planning synthetic transformations, purification, and analytical characterization.
Rationale for Importance: The LogP value suggests moderate lipophilicity, a key parameter in drug design influencing membrane permeability and oral bioavailability. The distinct halogen atoms (Br, Cl) offer differential reactivity for cross-coupling reactions, enabling selective functionalization.
Section 2: Synthetic Methodologies and Mechanistic Insights
The synthesis of 4-Bromo-2-chloro-6-methoxyphenol derivatives often starts from more readily available precursors like 2-chlorophenol or guaiacol (2-methoxyphenol). The methodologies employed highlight key principles of electrophilic aromatic substitution and functional group interconversion.
Synthesis of the Core Phenolic Ring
A common strategy involves the selective bromination of a pre-existing chlorinated phenol. The choice of catalyst and solvent is critical to control regioselectivity and minimize the formation of undesired isomers.
Experimental Protocol: Synthesis of 4-Bromo-2-chlorophenol
This protocol is adapted from a patented process and demonstrates a high-yield method for producing a key precursor.[2]
Reaction Setup: Dissolve 2-chlorophenol (1.0 eq) in an inert solvent such as chlorobenzene.
Catalyst Addition: Add a catalytic amount of a tertiary amine salt, such as triethylamine hydrochloride (e.g., 0.03 eq).
Expert Insight: The amine salt acts as a mild Lewis acid, polarizing the bromine molecule and activating it for electrophilic attack. This enhances the reaction rate and can improve regioselectivity towards the para-position, which is sterically less hindered and electronically activated by the hydroxyl group.
Bromination: Cool the mixture (e.g., to 5-10°C) and add bromine (1.0 eq) dropwise over several hours. Maintaining a low temperature is crucial to control the exothermic reaction and prevent over-bromination.
Workup and Isolation: After the addition is complete, allow the reaction to stir for an additional hour. The solvent is then removed under reduced pressure (in vacuo) to yield the crude product.
Purification: The resulting 4-bromo-2-chlorophenol can be purified by distillation or recrystallization, typically yielding a product with >98% purity.[2]
Derivatization via Esterification: A Case Study
The phenolic hydroxyl group is a prime site for derivatization. Esterification is a common strategy to mask the polar hydroxyl group, increase lipophilicity, and introduce new structural motifs that can engage with biological targets. A notable example is the synthesis of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate.[3][4]
Experimental Protocol: Synthesis of a Biphenyl Carboxylate Derivative [3]
Reactant Suspension: Suspend 4-bromo-2-chlorophenol (1.0 mmol) and 4′-methoxy-[1,1′-biphenyl]-4-carboxylic acid (1.0 mmol) in anhydrous chloroform (10 mL).
Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.0 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~5 mg).
Expert Insight: DCC is a classic carbodiimide coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP serves as a nucleophilic catalyst, accelerating the reaction by forming an even more reactive acylpyridinium species, which is then readily attacked by the phenoxide. This combination is highly efficient for sterically hindered couplings.
Reaction: Stir the mixture overnight at room temperature. A precipitate of N,N'-dicyclohexylurea (DCU), the byproduct of DCC activation, will form.
Workup: Filter off the DCU precipitate. Dilute the filtrate with chloroform and wash successively with 5% aqueous acetic acid (to remove residual DMAP) and water. Dry the organic layer over anhydrous sodium sulfate.
Purification: Remove the solvent in vacuo. Purify the residue by silica gel chromatography using chloroform as the eluent to afford the final product.
Workflow Diagram: Biphenyl Carboxylate Synthesis
Caption: Synthetic workflow for the DCC/DMAP-mediated esterification.
Section 3: Spectroscopic and Structural Characterization
Unambiguous characterization of synthesized derivatives is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure. While specific data for 4-bromo-2-chloro-6-methoxyphenol is not widely published, we can infer its expected spectral features from closely related analogs like 4-bromo-2-methoxyphenol.[5][6]
Technique
Functional Group
Expected Signal / Shift
Rationale
IR (cm⁻¹)
O-H Stretch (Phenolic)
3500-3200 (broad)
Indicates the presence of the hydroxyl group.
C-H Stretch (Aromatic)
~3060
Characteristic of aromatic C-H bonds.
C-H Stretch (-OCH₃)
~2960, ~2840
Aliphatic C-H stretches from the methoxy group.
C=C Stretch (Aromatic)
~1590, ~1490
Skeletal vibrations of the benzene ring.
C-O Stretch (Aryl Ether)
~1260
Stretch of the Ar-O-CH₃ bond.
C-Br / C-Cl Stretch
< 800
Found in the fingerprint region.
¹H NMR (ppm)
-OH
5.0-6.0 (variable)
Broad singlet, position is concentration and solvent dependent.
Ar-H
6.8-7.2
Two singlets or doublets expected for the two aromatic protons.
-OCH₃
~3.9
Sharp singlet integrating to 3 protons.
¹³C NMR (ppm)
C-O (Phenolic)
145-150
Quaternary carbon attached to the hydroxyl group.
C-O (Ether)
147-152
Quaternary carbon attached to the methoxy group.
C-Br
110-115
Carbon directly bonded to bromine.
C-Cl
120-130
Carbon directly bonded to chlorine.
Ar-CH
115-125
Aromatic carbons bearing a proton.
-OCH₃
~56
Methoxy carbon signal.
Self-Validation: The combination of these techniques provides a self-validating system. For instance, the presence of a broad IR stretch around 3300 cm⁻¹, a variable ¹H NMR signal, and a ¹³C NMR signal around 145 ppm corroborates the phenolic hydroxyl group. The sharp singlet at ~3.9 ppm in the ¹H NMR and the signal at ~56 ppm in the ¹³C NMR confirm the methoxy group.
Section 4: Biological Activities and Therapeutic Potential
Derivatives of halogenated phenols are a rich source of biologically active compounds. The presence of the bromo-, chloro-, and methoxy- groups can confer a range of therapeutic properties, including anticancer, antioxidant, and antimicrobial effects.[3][7][8]
Anticancer and Antioxidant Activity
Studies on methylated and acetylated derivatives of natural bromophenols have demonstrated significant potential in oncology and cellular protection.[7][9] These compounds can mitigate oxidative stress and induce apoptosis in cancer cells.
Key Findings from Bromophenol Derivatives:
Antioxidant Effects: Certain derivatives, such as (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate, were shown to ameliorate H₂O₂-induced oxidative damage and reduce reactive oxygen species (ROS) generation in HaCaT keratinocytes.[7][9]
Anticancer Activity: Other related compounds induced apoptosis in leukemia K562 cells, highlighting their potential as cytotoxic agents against cancer.[7][9]
Experimental Protocol: Evaluation of Antioxidant Activity in Cell Culture [7]
Cell Culture: Culture human keratinocytes (HaCaT cells) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
Compound Treatment: Seed cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of the test derivative for a specified period (e.g., 24 hours).
Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to the media to induce oxidative stress.
ROS Measurement: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). The probe is cell-permeable and fluoresces upon oxidation by ROS.
Data Analysis: Measure the fluorescence intensity using a microplate reader. A decrease in fluorescence in compound-treated cells compared to H₂O₂-only controls indicates antioxidant activity.
Workflow Diagram: Cellular Antioxidant Assay
Caption: Experimental workflow for assessing cellular antioxidant activity.
Antimicrobial and Antimalarial Potential
The inclusion of halogens on a phenyl ring is a known strategy for developing antimicrobial agents. 4-Bromo-2-chlorophenyl-based compounds have shown significant inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria.[3] This suggests that derivatives of 4-Bromo-2-chloro-6-methoxyphenol could be promising leads for novel anti-infective agents.
Compound Class
Biological Activity
Target/Mechanism (Putative)
Reference
Biphenyl Carboxylate Derivatives
Anticancer, Antibacterial, Antifungal
Inhibition of tubulin polymerization; disruption of bacterial persistence
The 4-Bromo-2-chloro-6-methoxyphenol scaffold represents a promising, yet underexplored, area for chemical and therapeutic innovation. The literature on closely related structures strongly suggests that its derivatives are likely to possess a wide array of valuable biological activities, from anticancer and antioxidant to antimicrobial and antimalarial properties.
Future research should focus on:
Systematic Library Synthesis: Building a combinatorial library of derivatives by modifying the phenolic hydroxyl group and by performing cross-coupling reactions at the bromine and chlorine positions.
Structure-Activity Relationship (SAR) Studies: Elucidating how specific structural modifications influence biological activity to design more potent and selective compounds.
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by the most active derivatives to understand their therapeutic effects at a deeper level.
This guide provides the foundational knowledge—from synthesis and characterization to biological evaluation—for researchers to confidently explore the rich chemical and therapeutic potential of 4-Bromo-2-chloro-6-methoxyphenol derivatives.
References
PubChem. 4-Bromo-2-methoxyphenol. National Center for Biotechnology Information. [Link]
Acta Crystallographica Section E: Crystallographic Communications. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Center for Biotechnology Information. [Link]
Molecules. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. National Center for Biotechnology Information. [Link]
Beilstein Journal of Organic Chemistry. Supplementary Information. [Link]
ResearchGate. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
Google Patents. Process for producing 4-bromo-2-chlorophenols.
ResearchGate. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]
Google Patents.
In Vivo. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. [Link]
ResearchGate. Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. [Link]
Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
The Halogenated Guaiacol Scaffold: Technical Profile of 4-Bromo-2-chloro-6-methoxyphenol
The following technical guide provides an in-depth analysis of 4-Bromo-2-chloro-6-methoxyphenol , synthesizing chemical principles, structure-activity relationships (SAR), and experimental methodologies. Content Type: Te...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 4-Bromo-2-chloro-6-methoxyphenol , synthesizing chemical principles, structure-activity relationships (SAR), and experimental methodologies.
Content Type: Technical Whitepaper & Experimental Guide
Subject: Pharmacophore Analysis, Biological Potential, and Synthesis of CAS 1827620-20-1
Executive Summary
4-Bromo-2-chloro-6-methoxyphenol represents a specialized subclass of halogenated guaiacols. Structurally, it combines the antioxidant core of a hindered phenol with the lipophilic and electronic modulation of mixed halogenation (bromine and chlorine). While often utilized as a high-value intermediate in the synthesis of biaryl scaffolds via Suzuki-Miyaura coupling, its intrinsic biological profile suggests significant potential as an antimicrobial agent and a radical scavenger.
This guide dissects the molecule’s "privileged structure," predicting its biological behavior based on validated SAR of the halogenated phenol class, and provides actionable protocols for its synthesis and biological screening.
Chemical Profile & Pharmacophore Analysis[1][2]
Structural Logic
The molecule is a tri-substituted phenol. The positioning of substituents creates a specific electronic and steric environment around the phenolic hydroxyl group, which is the primary driver of its reactivity and biological interaction.
Feature
Position
Electronic Effect
Biological Implication
Phenolic -OH
C1
H-Bond Donor/Acceptor
Primary pharmacophore; critical for radical scavenging (HAT mechanism) and protein binding.
Chloro (-Cl)
C2
Inductive Withdrawal (-I)
Increases acidity (pKa reduction); enhances metabolic stability against ring oxidation.
Bromo (-Br)
C4
Inductive Withdrawal (-I)
Major contributor to lipophilicity (LogP); facilitates membrane penetration; reactive handle for cross-coupling.
Halogenated phenols are potent disruptors of bacterial membranes.[2] The 4-Bromo-2-chloro substitution pattern is particularly effective because it balances lipophilicity (to enter the lipid bilayer) with acidity (to disrupt proton gradients).
Mechanism: The molecule acts as a protonophore, shuttling protons across the bacterial inner membrane, collapsing the proton motive force (PMF) required for ATP synthesis.
Target Spectrum: High predicted activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) due to the lack of an outer lipopolysaccharide membrane which typically excludes hydrophobic phenols.
Biofilm Inhibition: Halogenated guaiacols have been shown to interfere with quorum sensing signals, potentially inhibiting biofilm formation at sub-MIC concentrations.
Antioxidant vs. Pro-oxidant Profile
Radical Scavenging: The ortho-methoxy group stabilizes the phenoxy radical formed after the phenolic hydrogen is donated to a free radical. This makes the compound a potential chain-breaking antioxidant.
Cytotoxicity: At high concentrations, the uncoupling effect (mitochondrial toxicity) dominates, leading to apoptosis in eukaryotic cells. This suggests potential anticancer application (e.g., against leukemia cell lines), similar to related bromophenols.[3]
Experimental Workflows
Synthesis Protocol: Regioselective Halogenation
Note: This protocol is designed based on standard electrophilic aromatic substitution principles for guaiacol derivatives.
Objective: Synthesize 4-Bromo-2-chloro-6-methoxyphenol from 6-chloroguaiacol.
Brominating Agent: N-Bromosuccinimide (NBS) or Br₂
Solvent: Acetonitrile (ACN) or Glacial Acetic Acid
Step-by-Step Methodology:
Dissolution: Dissolve 10 mmol of 2-Chloro-6-methoxyphenol in 50 mL of acetonitrile.
Activation: Cool the solution to 0°C in an ice bath to control regioselectivity.
Bromination: Add 10.5 mmol of NBS portion-wise over 30 minutes. The para position (C4) is activated by the OH group and sterically accessible compared to the blocked ortho positions.
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
Quenching: Quench with saturated sodium thiosulfate solution to remove excess bromine.
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organic layer over anhydrous Na₂SO₄.
Purification: Evaporate solvent. Recrystallize from ethanol/water or purify via silica gel column chromatography.
Biological Screening Workflow
The following diagram outlines the critical path for validating the biological activity of the synthesized compound.
Figure 2: Experimental decision tree for biological characterization.
Protocol A: MIC Determination (Broth Microdilution)
Preparation: Prepare a stock solution of the compound in DMSO (10 mg/mL).
Dilution: In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) to achieve a range of 0.5 – 256 µg/mL.
Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to 5 x 10⁵ CFU/mL.
Incubation: Incubate at 37°C for 18–24 hours.
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.
Protocol B: DPPH Radical Scavenging
Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
Reaction: Mix 100 µL of compound solution (various concentrations) with 100 µL of DPPH solution.
Incubation: Incubate in the dark at room temperature for 30 minutes.
Acute Toxicity: Harmful if swallowed or absorbed through skin. Potential uncoupler of oxidative phosphorylation.
Handling: Use nitrile gloves and chemical safety goggles. Perform synthesis in a fume hood to avoid inhalation of brominated byproducts.
Disposal: Do not release into drains; halogenated phenols are persistent environmental pollutants. Dispose of as hazardous organic waste.
References
PubChem. 4-Bromo-2-methoxyphenol (Compound Summary). National Library of Medicine. Available at: [Link]
Juhlke, F., et al. (2017). Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants.[4] Frontiers in Chemistry. Available at: [Link]
Lee, J.T., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus.[5] Chemosphere.[5] Available at: [Link]
Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens. Foods (MDPI).[6] Available at: [Link]
The Strategic Utility of 4-Bromo-2-chloro-6-methoxyphenol in Pharmaceutical Synthesis: A Guide for Researchers
In the intricate landscape of pharmaceutical development, the strategic selection of chemical intermediates is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). Among the va...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate landscape of pharmaceutical development, the strategic selection of chemical intermediates is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). Among the vast arsenal of building blocks available to the modern medicinal chemist, halogenated phenols represent a cornerstone of synthetic versatility. This technical guide delves into the specific applications and detailed protocols for a highly functionalized intermediate: 4-Bromo-2-chloro-6-methoxyphenol. With its unique arrangement of reactive sites, this compound offers a powerful scaffold for the construction of complex molecular architectures.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only procedural details but also the underlying chemical principles that govern its reactivity. The protocols herein are designed to be self-validating, with an emphasis on causality and reproducibility, reflecting field-proven insights into its practical application.
Physicochemical Properties and Safety Considerations
Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and handling requirements is essential.
Safety Profile: 4-Bromo-2-chloro-6-methoxyphenol is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.[2]
Synthesis of 4-Bromo-2-chloro-6-methoxyphenol
Protocol 1: Electrophilic Bromination of 2-chloro-6-methoxyphenol (Proposed)
This protocol is based on established methods for the regioselective bromination of substituted phenols.
Reaction Scheme:
A proposed synthesis of 4-Bromo-2-chloro-6-methoxyphenol.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-6-methoxyphenol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
Bromination: Slowly add a solution of bromine (1.0-1.1 eq) in dichloromethane to the stirred solution of the phenol over 30-60 minutes, maintaining the temperature at 0 °C.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching: Once the reaction is complete, quench the excess bromine by slowly adding saturated aqueous sodium thiosulfate solution until the orange color of bromine disappears.
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Bromo-2-chloro-6-methoxyphenol.
Causality Behind Experimental Choices:
Low Temperature (0 °C): Bromination is an exothermic reaction. Maintaining a low temperature helps to control the reaction rate and minimize the formation of undesired polybrominated byproducts.
Inert Solvent (DCM): Dichloromethane is a common solvent for bromination as it is relatively inert and effectively dissolves both the substrate and the reagent.
Aqueous Work-up: The washing steps are crucial to remove unreacted starting materials, acidic byproducts (HBr), and inorganic salts, leading to a cleaner crude product for purification.
Applications in Pharmaceutical Synthesis
The strategic placement of the hydroxyl, methoxy, chloro, and bromo substituents on the phenyl ring makes 4-Bromo-2-chloro-6-methoxyphenol a versatile intermediate for constructing complex pharmaceutical scaffolds. The hydroxyl group can be readily alkylated or acylated, while the bromo and chloro groups serve as handles for various cross-coupling reactions.
O-Alkylation via Williamson Ether Synthesis
The phenolic hydroxyl group can be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide, a classic Williamson ether synthesis.[4] This reaction is fundamental for introducing a variety of side chains that can modulate the pharmacological properties of a molecule.
General Reaction Scheme:
General Williamson ether synthesis workflow.
Protocol 2: General Procedure for O-Alkylation
Materials:
4-Bromo-2-chloro-6-methoxyphenol
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
Round-bottom flask
Magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Water
Ethyl acetate or Diethyl ether
Brine
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-Bromo-2-chloro-6-methoxyphenol (1.0 eq) and anhydrous DMF or acetonitrile.
Deprotonation: Add potassium carbonate (2.0-3.0 eq) or sodium hydride (1.1-1.2 eq, handle with extreme care) to the solution and stir for 15-30 minutes at room temperature.
Alkylation: Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
Reaction Monitoring: Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate or diethyl ether.
Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
Concentration and Purification: Filter and concentrate the solvent in vacuo. Purify the crude product by column chromatography.
Trustworthiness of the Protocol: This protocol is based on the well-established and highly reliable Williamson ether synthesis, a cornerstone of organic chemistry for over a century.[5] The use of an inert atmosphere when employing strong bases like NaH is critical to prevent quenching by atmospheric moisture.
Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling
The aryl bromide at the 4-position is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or a boronate ester, providing access to a wide range of biaryl and substituted aromatic structures, which are prevalent in many drug molecules.[7]
General Reaction Scheme:
General Suzuki-Miyaura coupling workflow.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
Base (e.g., Potassium carbonate, Cesium carbonate)
Solvent (e.g., 1,4-Dioxane, Toluene, DMF with water)
Schlenk flask or sealed tube
Magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Water
Ethyl acetate or Diethyl ether
Brine
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Reaction Setup: In a Schlenk flask, combine 4-Bromo-2-chloro-6-methoxyphenol (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).
Degassing: Evacuate and backfill the flask with an inert gas three times.
Solvent Addition: Add the degassed solvent system to the flask.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
Concentration and Purification: Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Authoritative Grounding: The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction, celebrated for its broad substrate scope and functional group tolerance, making it a powerful tool in drug discovery.[8] The choice of palladium catalyst, ligand, base, and solvent system can be critical for optimizing the reaction yield and minimizing side products.
Conclusion
4-Bromo-2-chloro-6-methoxyphenol is a strategically designed pharmaceutical intermediate that offers multiple avenues for synthetic elaboration. Its distinct functional groups—a nucleophilic hydroxyl, and electrophilic aryl bromide and chloride—provide orthogonal handles for a variety of chemical transformations. The protocols outlined in this guide for O-alkylation and Suzuki-Miyaura coupling represent foundational applications of this versatile building block. By understanding the underlying principles of its reactivity and adhering to robust experimental procedures, researchers can effectively leverage 4-Bromo-2-chloro-6-methoxyphenol to accelerate the synthesis of novel and complex drug candidates.
References
University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from a generic university chemistry website.
Wikipedia. (2024, January 29). Ullmann condensation. In Wikipedia. Retrieved February 15, 2026, from [Link]
NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline.
BenchChem. (2025). A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
ResearchGate. (2025, August 7). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]
Vihita Chem Pvt. Ltd. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-2-chloro-6-methoxyphenol
Introduction: The Strategic Importance of Substituted Biaryls The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in both academic and industrial laboratories, particularly for the synthesis of biaryl and substituted aromatic systems.[1] These structural motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and advanced materials.[4]
This guide focuses on a particularly challenging yet valuable substrate: 4-Bromo-2-chloro-6-methoxyphenol . This molecule presents a unique synthetic puzzle due to its trifunctional nature: a reactive C-Br bond, a more inert C-Cl bond, and an acidic phenolic hydroxyl group. The steric hindrance imposed by the ortho-chloro and methoxy groups further complicates its reactivity. Mastering the selective coupling of this substrate opens a direct route to highly functionalized 2-chloro-6-methoxybiphenyl-4-ol derivatives, which are versatile intermediates for drug discovery and complex molecule synthesis. This document provides a deep dive into the mechanistic principles, strategic considerations, and detailed protocols necessary for successfully employing this substrate in Suzuki coupling reactions.
Pillar 1: Mechanistic Underpinnings and Component Roles
A fundamental understanding of the catalytic cycle is paramount for troubleshooting and optimizing any Suzuki coupling reaction. The generally accepted mechanism involves a sequence of three primary steps orchestrated by a palladium catalyst.[5][6]
Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the aryl-halide bond (Ar-X), forming a Pd(II) complex.[5][7] The reactivity order for this step is generally I > Br > OTf >> Cl, making the C-Br bond of our substrate the primary site of reaction.[1]
Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)3]⁻).[1][8] This is often the rate-determining step of the entire cycle.[9]
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic ligands are eliminated from the palladium center, yielding the desired biaryl product and regenerating the catalytically active Pd(0) species.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Component Selection Rationale
Catalyst System (Precatalyst and Ligand): For a sterically hindered and potentially less reactive substrate like 4-bromo-2-chloro-6-methoxyphenol, the choice of ligand is critical. While Pd(PPh₃)₄ can be effective for simple substrates, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are superior.[10][11] These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination to release the sterically congested biaryl product.[12]
Base: The base activates the boronic acid for transmetalation.[8] Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[1][11] For substrates with acidic protons, like our phenol, a moderately strong base like K₂CO₃ is often sufficient to drive the reaction without causing unwanted side reactions. The use of aqueous base solutions is common and often beneficial.
Solvent: The reaction is frequently run in biphasic solvent systems, such as 1,4-dioxane/water or toluene/water.[1][11] These systems help to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the phase interface.
Pillar 2: Strategic Protocol for Selective Coupling
The primary synthetic goal is to achieve chemoselective coupling at the C-Br bond while leaving the C-Cl and O-H bonds intact. The inherent difference in reactivity between C-Br and C-Cl bonds under typical Suzuki conditions makes this selectivity highly achievable.[1][5] The phenolic group, while acidic, generally does not require protection when using carbonate or phosphate bases, streamlining the synthesis.[13]
Application & Protocol Guide: Selective Nucleophilic Substitution Strategies for 4-Bromo-2-chloro-6-methoxyphenol
Abstract: This technical guide provides a comprehensive overview of the strategic considerations and detailed protocols for performing nucleophilic substitution reactions on 4-Bromo-2-chloro-6-methoxyphenol. This trifunc...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This technical guide provides a comprehensive overview of the strategic considerations and detailed protocols for performing nucleophilic substitution reactions on 4-Bromo-2-chloro-6-methoxyphenol. This trifunctional aromatic scaffold presents unique challenges and opportunities for selective chemical modification due to the presence of two distinct halogen leaving groups (Br and Cl) and the strong electronic influence of the hydroxyl and methoxy substituents. We will move beyond classical Nucleophilic Aromatic Substitution (SNAr) and focus on modern, transition-metal-catalyzed cross-coupling methodologies that offer superior control, selectivity, and substrate scope. This document is intended for researchers in synthetic chemistry and drug development seeking to utilize this versatile building block for the synthesis of complex molecular architectures.
Foundational Analysis: Reactivity & Selectivity
The synthetic utility of 4-Bromo-2-chloro-6-methoxyphenol hinges on the ability to selectively functionalize one of the two carbon-halogen bonds. The outcome of a substitution reaction is governed by the interplay between the intrinsic reactivity of the leaving groups and the chosen reaction mechanism.
1.1. Electronic Landscape of the Substrate
The aromatic ring is substituted with two electron-donating groups (EDGs), the hydroxyl (-OH) and methoxy (-OMe) groups, and two electron-withdrawing halogens (-Cl, -Br). The potent +R (resonance) effect of the hydroxyl and methoxy groups increases the electron density of the aromatic ring, rendering it inherently deactivated towards traditional SNAr, which requires an electron-deficient aromatic system.[1][2] The hydroxyl group's acidity also means it will be deprotonated under basic conditions, forming a phenoxide, which is an even more powerful activating group for electrophilic substitution and deactivating for nucleophilic substitution.
1.2. Regioselectivity: C-Br vs. C-Cl Bond
For Classical SNAr: The rate-determining step is typically the initial attack of the nucleophile, not the departure of the leaving group.[3] The reaction rate is influenced by the electronegativity of the halogen, which polarizes the C-X bond, making it more electrophilic. Therefore, the order of reactivity is often F > Cl > Br > I.[4][5] However, due to the electron-rich nature of the phenol ring, achieving substitution via a classical SNAr mechanism is challenging and would likely require harsh, forcing conditions.
For Transition-Metal Catalyzed Cross-Coupling: The dominant reaction pathway involves an oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0) or Cu(I)).[6][7] The rate of this step is highly dependent on the C-X bond dissociation energy. The weaker C-Br bond will undergo oxidative addition much more readily than the stronger C-Cl bond. This establishes a clear and synthetically useful reactivity hierarchy: C-I > C-Br > C-OTf > C-Cl .[7]
This differential reactivity is the cornerstone of our strategy, enabling the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.
Application Notes and Protocols for the Halogenation of 2-Methoxyphenol Derivatives: Synthesizing 2-Chloro-6-methoxyphenol
< Introduction: The Significance of 2-Chloro-6-methoxyphenol Derivatives 2-Chloro-6-methoxyphenol, and its derivatives, are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and a...
Author: BenchChem Technical Support Team. Date: February 2026
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Introduction: The Significance of 2-Chloro-6-methoxyphenol Derivatives
2-Chloro-6-methoxyphenol, and its derivatives, are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. Their unique substitution pattern, featuring a chlorine atom and a methoxy group ortho to a hydroxyl group, imparts specific reactivity and biological activity to the parent molecule. For instance, these structures are found in compounds exhibiting antimicrobial and herbicidal properties.[1] The precise and efficient synthesis of these chlorinated guaiacol derivatives is therefore of paramount importance for researchers and professionals in drug development and materials science.[2][3][4][5]
This guide provides a comprehensive overview of established and effective halogenation methods for the synthesis of 2-chloro-6-methoxyphenol derivatives, with a focus on the direct chlorination of 2-methoxyphenol (guaiacol). We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters that influence regioselectivity and reaction yield.
Understanding the Chemistry: Electrophilic Aromatic Substitution in Phenols
The hydroxyl (-OH) and methoxy (-OCH3) groups of guaiacol are both activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions.[6][7][8][9] This is due to the ability of the oxygen lone pairs to donate electron density into the benzene ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles.[6][8] The hydroxyl group is a stronger activating group than the methoxy group.[6] Consequently, electrophilic attack is directed to the positions ortho and para to the hydroxyl group. In the case of guaiacol (2-methoxyphenol), the available positions for substitution are C4 (para to -OH), and C6 (ortho to -OH). The C3 and C5 positions are also available, but substitution at these sites is less favored.
The challenge in the synthesis of 2-chloro-6-methoxyphenol lies in achieving high regioselectivity for the ortho position (C6) relative to the hydroxyl group, while minimizing the formation of the para-substituted isomer (4-chloro-2-methoxyphenol) and polychlorinated byproducts.[10] The choice of chlorinating agent, solvent, and catalyst plays a crucial role in controlling this selectivity.[11][12][13]
Visualization of Reaction Pathway
Caption: General reaction scheme for the electrophilic chlorination of guaiacol.
Halogenation Methodologies and Protocols
Several reagents can be employed for the chlorination of guaiacol. The choice of method depends on the desired selectivity, scale of the reaction, and available laboratory infrastructure.
Method 1: Direct Chlorination with Gaseous Chlorine
Direct chlorination using chlorine gas is a common industrial method but often leads to a mixture of isomers.[12][14] However, by carefully controlling the reaction conditions and employing specific catalysts, the selectivity towards the desired ortho-isomer can be enhanced.[14][15]
Causality Behind Experimental Choices:
Solvent: A non-polar, aprotic solvent like a chlorinated hydrocarbon is used to solvate the reactants and facilitate the reaction while minimizing side reactions.[14]
Catalyst: An amine catalyst is employed to selectively direct the chlorination to the ortho position relative to the hydroxyl group.[14][15] The mechanism is believed to involve the formation of a complex between the phenol and the amine, which sterically hinders the para position and electronically favors the ortho position.
Temperature: The reaction is typically carried out at a controlled, low to moderate temperature to prevent over-chlorination and decomposition of the product.
Experimental Protocol:
Reactor Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize excess chlorine gas.
Charging the Reactor: Charge the flask with 2-methoxyphenol (guaiacol) and a suitable chlorinated hydrocarbon solvent (e.g., tetrachloroethylene).[14] Add a catalytic amount of an appropriate amine (e.g., a tertiary amine).[14][15]
Initiating the Reaction: While stirring the mixture, begin bubbling a slow, steady stream of chlorine gas through the solution.
Temperature Control: Maintain the reaction temperature within a specific range (e.g., 20-40°C) using a cooling bath as necessary. The chlorination reaction is exothermic.
Monitoring the Reaction: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
Work-up: Once the desired conversion is achieved, stop the flow of chlorine gas and purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine. Wash the organic phase with a dilute aqueous solution of sodium bisulfite to quench any remaining chlorine, followed by water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel.
Parameter
Recommended Condition
Rationale
Chlorinating Agent
Gaseous Chlorine (Cl₂)
Direct and cost-effective for large-scale synthesis.
Substrate
2-Methoxyphenol (Guaiacol)
Starting material for the synthesis.
Solvent
Tetrachloroethylene or other chlorinated hydrocarbons
Inert, aprotic solvent that facilitates the reaction.[14]
Controls reaction rate and minimizes byproduct formation.
Monitoring
GC or TLC
Tracks the consumption of starting material and formation of products.
Method 2: Chlorination with Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a convenient and effective liquid chlorinating agent that is often easier to handle than chlorine gas.[11][16][17] It can provide good yields of chlorinated phenols, and its selectivity can be influenced by the choice of catalyst and reaction conditions.[11][12][18][19]
Causality Behind Experimental Choices:
Catalyst: Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are often used to activate the sulfuryl chloride and enhance its electrophilicity.[16][19] In some cases, sulfur-containing catalysts have been shown to improve para-selectivity, which would be undesirable for this specific synthesis but highlights the tunability of the system.[12] For ortho-selectivity, amine-based catalysts can also be effective.[18]
Solvent: A non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used.
Temperature: The reaction is often carried out at or below room temperature to control the reaction rate and improve selectivity.
Experimental Protocol:
Reactor Setup: In a fume hood, set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
Charging the Reactor: Dissolve 2-methoxyphenol (guaiacol) in a dry, non-polar solvent (e.g., dichloromethane). Add a catalytic amount of a Lewis acid (e.g., anhydrous AlCl₃) or an appropriate amine catalyst.
Addition of Reagent: Cool the mixture in an ice bath. Slowly add a solution of sulfuryl chloride in the same solvent from the dropping funnel, maintaining the internal temperature below 10°C.
Reaction: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by GC or TLC.
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and water. Separate the organic layer, and wash it successively with water, a saturated aqueous solution of sodium bicarbonate, and brine.
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography or vacuum distillation.
Parameter
Recommended Condition
Rationale
Chlorinating Agent
Sulfuryl Chloride (SO₂Cl₂)
Liquid reagent, easier to handle than chlorine gas.[17]
Substrate
2-Methoxyphenol (Guaiacol)
Starting material for the synthesis.
Solvent
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Dry, non-polar solvent.
Catalyst
Lewis Acid (e.g., AlCl₃) or Amine Catalyst
Activates SO₂Cl₂ and can influence regioselectivity.[16][18]
Temperature
0°C to Room Temperature
Controls the exothermic reaction and improves selectivity.
Monitoring
GC or TLC
To determine the endpoint of the reaction.
Method 3: Chlorination with N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide (NCS) is a mild and highly selective chlorinating agent for activated aromatic rings like phenols.[20][21][22] It is a solid, which makes it easy to handle, and the reactions are often clean with the succinimide byproduct being easily removable.[20]
Causality Behind Experimental Choices:
Catalyst: For highly activated substrates like guaiacol, the reaction may proceed without a catalyst.[21] However, for less reactive substrates or to enhance the reaction rate, an acid catalyst can be employed.[20][21] Recent research has also shown that Lewis basic selenoether catalysts can provide excellent ortho-selectivity.[13]
Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is commonly used. Aqueous media can also be employed.[20]
Temperature: The reaction is typically carried out at room temperature or with gentle heating.
Experimental Protocol:
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyphenol (guaiacol) in a suitable solvent (e.g., acetonitrile).
Addition of Reagent: Add N-chlorosuccinimide (1.0-1.2 equivalents) to the solution in one portion or in small portions over a short period.
Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated (e.g., to 40-50°C). Monitor the reaction progress by TLC or GC.
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The succinimide byproduct is often insoluble in non-polar solvents and can be removed by filtration. Further purification can be achieved by column chromatography.
Parameter
Recommended Condition
Rationale
Chlorinating Agent
N-Chlorosuccinimide (NCS)
Mild, selective, and easy-to-handle solid reagent.[20][21]
Substrate
2-Methoxyphenol (Guaiacol)
Starting material for the synthesis.
Solvent
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
Polar aprotic solvent to dissolve reactants.
Catalyst
Optional (Acid or Lewis Base)
May not be necessary for activated substrates.[21] Can enhance rate and selectivity.[13][20]
Temperature
Room Temperature to 50°C
Mild conditions are typically sufficient.
Monitoring
TLC or GC
To follow the reaction to completion.
Safety Precautions
Chlorination reactions involve hazardous materials and must be conducted with appropriate safety measures in place.[23][24][25][26]
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene or butyl rubber).[23][24] When working with chlorine gas, a full-face shield and appropriate respiratory protection are mandatory.[26]
Ventilation: All chlorination reactions must be performed in a well-ventilated chemical fume hood to prevent the inhalation of toxic and corrosive vapors.[24]
Handling of Reagents:
Chlorine Gas: Is highly toxic and corrosive.[24][26] Ensure that the gas cylinder is securely fastened and that all connections are leak-proof. Always have a gas scrubber in place.[27]
Sulfuryl Chloride: Is corrosive and reacts violently with water. Handle with care and avoid contact with moisture.
N-Chlorosuccinimide: Is an irritant. Avoid inhalation of dust and contact with skin and eyes.
Emergency Procedures: Be familiar with the location and use of emergency eyewash stations and safety showers.[24] Have appropriate spill containment materials readily available.[23]
Workflow for Method Selection
Caption: Decision-making workflow for selecting a halogenation method.
Conclusion
The synthesis of 2-chloro-6-methoxyphenol derivatives can be achieved through several halogenation methods, each with its own advantages and disadvantages. Direct chlorination with chlorine gas is suitable for large-scale production but requires specialized equipment and careful control to achieve good selectivity. Sulfuryl chloride offers a more convenient liquid alternative, while N-chlorosuccinimide provides a mild and often highly selective route for smaller-scale laboratory syntheses. The choice of the optimal method will depend on the specific requirements of the researcher, including the desired scale, selectivity, and available resources. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize these valuable chemical intermediates.
References
Vertex AI Search. (2025, June 19).
Google Patents. (n.d.).
ORCA - Cardiff University. (n.d.). para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly.
Google Patents. (n.d.).
Encyclopedia.pub. (2022, January 8).
ACS Publications. (2020, October 12). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst | The Journal of Organic Chemistry.
Pipe Testing Services. (n.d.).
YouTube. (2024, June 7).
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
Google Patents. (n.d.).
Environment Surveillance Centre & Emergency Response Centre, Bhopal. (n.d.). safety guidelines for chlorine.
Chemistry Steps. (2024, January 10). Reactions of Phenols.
Benchchem. (n.d.).
TDI.Texas.gov. (n.d.). Chlorine Safety.
Frontiers. (2017, December 17).
ResearchGate. (n.d.).
American Chemical Society. (n.d.). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols.
ACS Publications. (n.d.).
PMC. (n.d.). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products.
Google Patents. (n.d.).
Organic Chemistry Portal. (n.d.).
PMC. (n.d.). Hydroxylation and dechlorination of chlorinated guaiacols and syringols by Rhodococcus chlorophenolicus.
CORE. (2017, June 29). Iron(III)
MDPI. (2025, November 11). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.
Taylor & Francis. (2009, February 25). Full article: Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene.
SciSpace. (n.d.). The Reactions of Lignin during Bleaching - Part I. Chlorination of Model Compounds of the B-Arylether Type.
PMC. (n.d.). Coupling Hydrogenation of Guaiacol with In Situ Hydrogen Production by Glycerol Aqueous Reforming over Ni/Al2O3 and Ni-X/Al2O3 (X = Cu, Mo, P)
PubMed. (n.d.). Hydroxylation and dechlorination of chlorinated guaiacols and syringols by Rhodococcus chlorophenolicus.
Neliti. (n.d.).
Google Patents. (n.d.). CN1944367A - Synthetic method for guaiacol.
PubMed. (2020, March 14).
Eureka | Patsnap. (2015, September 16). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
Unknown Source. (n.d.).
Google Patents. (n.d.). WO1993009074A2 - Chlorination process, alkylation of products of said process and some products thereof.
Application Notes and Protocols for the Catalytic Use of 4-Bromo-2-chloro-6-methoxyphenol Derivatives
This technical guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It explores the potential catalytic applications of derivatives of 4-bromo-2-chloro-6-metho...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It explores the potential catalytic applications of derivatives of 4-bromo-2-chloro-6-methoxyphenol, a versatile scaffold for the synthesis of advanced ligands for transition metal catalysis. The protocols and insights provided herein are grounded in established chemical principles and aim to serve as a comprehensive resource for the design and execution of catalytic reactions.
Introduction: The Untapped Potential of a Polysubstituted Phenol
4-Bromo-2-chloro-6-methoxyphenol is a unique chemical entity, featuring a trifecta of functional groups that can be selectively manipulated. The phenolic hydroxyl group serves as a prime handle for the introduction of catalytically active moieties, while the bromo and chloro substituents offer sites for subsequent cross-coupling reactions. The methoxy group, with its electron-donating nature, can subtly modulate the electronic properties of any derived ligand, thereby influencing the efficacy of the catalyst.
This guide will focus on the derivatization of this phenol into novel ligands and their application in two of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Heck reaction.
Ligand Synthesis: From Phenol to Phosphine
The transformation of 4-bromo-2-chloro-6-methoxyphenol into a valuable ligand is a critical first step. Among the myriad of ligand classes, phosphines remain a cornerstone of catalysis. Here, we detail a reliable protocol for the synthesis of a custom phosphine ligand derived from our starting phenol.
Protocol 2.1: Synthesis of (4-Bromo-2-chloro-6-methoxyphenyl)diphenylphosphine
This protocol describes the synthesis of a phosphine ligand via a two-step process: triflation of the phenol followed by a phosphination reaction.
Materials:
4-Bromo-2-chloro-6-methoxyphenol
Triflic anhydride (Tf₂O)
Pyridine
Dichloromethane (DCM), anhydrous
Diphenylphosphine (HPPh₂)
Palladium(II) acetate (Pd(OAc)₂)
1,4-Bis(diphenylphosphino)butane (dppb)
Diisopropylethylamine (DIPEA)
Toluene, anhydrous
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Step-by-Step Methodology:
Triflation of the Phenol:
To a solution of 4-bromo-2-chloro-6-methoxyphenol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (1.2 eq).
Slowly add triflic anhydride (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 4 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude triflate is typically used in the next step without further purification.
Palladium-Catalyzed Phosphination:
In a Schlenk flask, combine the crude triflate (1.0 eq), Pd(OAc)₂ (0.05 eq), and dppb (0.06 eq).
Evacuate and backfill with argon three times.
Add anhydrous toluene, followed by diphenylphosphine (1.2 eq) and DIPEA (2.0 eq).
Heat the reaction mixture to 110 °C for 16 hours.
Monitor the reaction by ³¹P NMR spectroscopy.
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the desired phosphine ligand.
Application in Suzuki-Miyaura Cross-Coupling
The newly synthesized phosphine ligand can be employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The presence of both bromo and chloro substituents on the ligand backbone allows for interesting reactivity studies, though for initial applications, the focus will be on its role as a supporting ligand for the coupling of other aryl halides.
Protocol 3.1: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid
This protocol outlines the use of the custom phosphine ligand in a standard Suzuki-Miyaura reaction.
The derivatives of 4-bromo-2-chloro-6-methoxyphenol represent a promising, yet underexplored, class of ligands for homogeneous catalysis. The protocols detailed in this guide provide a solid foundation for their synthesis and application in robust C-C bond-forming reactions. Future work should focus on the synthesis of chiral derivatives for asymmetric catalysis, as well as the exploration of these ligands in other catalytic transformations such as C-N and C-O couplings. The selective functionalization of the bromo and chloro substituents on the ligand backbone also opens up avenues for the creation of multimetallic catalysts and functional materials.
References
Selective Oxidation of Halophenols: The catalytic oxidation of halophenols is a significant area of research, both for environmental remediation and for the synthesis of valuable chemical intermediates.[1][2]
Hydrodehalogenation of Halophenols: Palladium-catalyzed transfer hydrodehalogenation offers a mild and efficient method for the removal of halogen atoms from phenolic compounds.[3][4]
Pharmaceuticals Containing Halophenols: Many important pharmaceutical compounds contain halophenol moieties, highlighting the importance of synthetic methods that can manipulate these structures.[1][5]
Synthesis of 4-Bromo-2-chlorophenol Derivatives: The synthesis and structural analysis of derivatives of 4-bromo-2-chlorophenol provide insights into their potential applications in materials science and medicinal chemistry.[6][7]
Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds, and a wide range of catalysts and conditions have been developed to accommodate various substrates.[8][9][10][11][12][13][14][15][16]
Heck Reaction: The palladium-catalyzed Heck reaction is a fundamental transformation for the arylation of olefins, with numerous applications in organic synthesis.[17][18][19]
Asymmetric Catalysis: The development of chiral ligands is crucial for enantioselective catalysis, a field of immense importance in the synthesis of pharmaceuticals and other bioactive molecules.[20][21][22][23]
Mechanistic Studies in Catalysis: Understanding the mechanisms of catalytic reactions is essential for the rational design of new and improved catalysts.[24][25][26]
4-Bromo-2-methoxyphenol in Synthesis: This related compound serves as a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals like Bosutinib.[27][28]
General Catalysis in Organic Chemistry: The field of catalysis in organic and polymer chemistry is constantly evolving, with new catalysts and methods being developed to address contemporary challenges.[29][30]
Application Notes and Protocols: The Strategic Role of 4-Bromo-2-chloro-6-methoxyphenol and its Analogs in Agrochemical Synthesis
Introduction: Unveiling the Potential of a Niche Building Block In the landscape of agrochemical research and development, the discovery of novel active ingredients with enhanced efficacy, improved safety profiles, and n...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Niche Building Block
In the landscape of agrochemical research and development, the discovery of novel active ingredients with enhanced efficacy, improved safety profiles, and new modes of action is a paramount objective. Halogenated and methoxylated phenols represent a critical class of intermediates, offering a versatile scaffold for the synthesis of a wide array of pesticides. While the specific agrochemical synthesis pathways involving 4-Bromo-2-chloro-6-methoxyphenol (CAS: 1827620-20-1) are not extensively documented in publicly available literature, its structural motifs are present in molecules of significant interest to the agrochemical industry.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of 4-Bromo-2-chloro-6-methoxyphenol in agrochemical synthesis. By examining the well-established synthetic routes and applications of its close structural analogs, particularly 4-bromo-2-chlorophenol and various substituted methoxyphenols, we can extrapolate and propose plausible pathways and applications for this niche, yet promising, chemical entity. This document will delve into detailed synthetic protocols for key analogs, present comparative data, and offer expert insights into the rationale behind experimental choices, thereby providing a solid foundation for future research and development in this area.
The Chemical Landscape: Properties of 4-Bromo-2-chloro-6-methoxyphenol and its Key Analogs
The unique reactivity of 4-Bromo-2-chloro-6-methoxyphenol is conferred by its specific substitution pattern on the phenol ring. The interplay of the electron-donating hydroxyl and methoxy groups, and the electron-withdrawing chloro and bromo substituents, creates a nuanced electronic and steric environment that can be exploited in organic synthesis. The table below summarizes the key properties of our target molecule and its important, more widely studied, analogs.
A Case Study: The Synthesis of Profenofos from 4-Bromo-2-chlorophenol
To understand the potential role of 4-Bromo-2-chloro-6-methoxyphenol, a detailed examination of the industrial synthesis of the organophosphate insecticide Profenofos from its close analog, 4-bromo-2-chlorophenol, is highly instructive. The purity of the 4-bromo-2-chlorophenol intermediate is critical for the efficiency of the subsequent reaction steps and the quality of the final product.
Synthesis Pathway of Profenofos
The synthesis of Profenofos from 2-chlorophenol involves a two-step process, with the formation of 4-bromo-2-chlorophenol being the crucial initial stage.
Caption: Synthesis pathway of Profenofos from 2-Chlorophenol.
Experimental Protocol: Synthesis of 4-Bromo-2-chlorophenol
This protocol is based on the regioselective bromination of 2-chlorophenol. The use of a catalyst like triethylamine hydrochloride helps to control the regioselectivity and improve the yield of the desired 4-bromo isomer.
Materials:
2-Chlorophenol
Chlorobenzene (solvent)
Triethylamine hydrochloride (catalyst)
Bromine
Procedure:
In a suitable reaction vessel, dissolve 257.0 g (2 moles) of 2-chlorophenol in 350 g of chlorobenzene.
Add 12 g of triethylamine hydrochloride to the mixture.
Cool the reaction mixture to 5°C using an ice bath.
Slowly add 320.0 g (2 moles) of bromine to the mixture over a period of 3 hours, ensuring the temperature is maintained between 5°C and 8°C.
After the addition of bromine is complete, allow the reaction mixture to warm to approximately 15°C and stir for an additional hour.
Remove the solvent (chlorobenzene) by distillation under reduced pressure (70°C at 15-20 torr).
Expected Yield: Approximately 411.2 g (99.1% of theoretical yield) of 4-bromo-2-chlorophenol. The product may contain a small percentage of the 6-bromo-2-chlorophenol isomer.[1]
Proposed Synthesis of 4-Bromo-2-chloro-6-methoxyphenol
Drawing from the synthesis of its analogs, a plausible and efficient route to 4-Bromo-2-chloro-6-methoxyphenol would involve the regioselective bromination of 2-chloro-6-methoxyphenol. The directing effects of the hydroxyl and methoxy groups would favor the substitution at the para position to the hydroxyl group.
Caption: Proposed synthesis of 4-Bromo-2-chloro-6-methoxyphenol.
Potential Agrochemical Applications and Future Directions
The structural features of 4-Bromo-2-chloro-6-methoxyphenol suggest its potential as a valuable intermediate in the synthesis of novel agrochemicals. The presence of multiple reactive sites allows for a variety of chemical modifications to generate a library of new compounds for biological screening.
Herbicides: The phytotoxic properties observed in 2-methoxyphenol (guaiacol) suggest that derivatives of 4-Bromo-2-chloro-6-methoxyphenol could be explored for herbicidal activity.[2] The introduction of bromo and chloro substituents may enhance this activity.
Fungicides: Halogenated phenols are known precursors to potent fungicides. A patent for the fungicidal and herbicidal 2-bromo-4-fluoro-6-nitrophenol highlights the potential of this class of compounds.[3]
Insecticides: The core structure of 4-Bromo-2-chloro-6-methoxyphenol is similar to the precursor of Profenofos. It is plausible that this molecule could be used to synthesize new organophosphate or pyrethroid insecticides with potentially different target specificities or metabolic stabilities. The presence of a 2-bromo-4-chloro-6-substituted phenyl group in a patented pyrazole-5-carboxamide insecticide further supports the relevance of this substitution pattern in insecticide development.[4]
Conclusion
While 4-Bromo-2-chloro-6-methoxyphenol is not yet a mainstream intermediate in agrochemical synthesis, its structural similarity to key precursors of commercial pesticides and its versatile chemical nature make it a compound of significant interest for future research. The protocols and synthetic strategies outlined in this guide, based on well-established chemistry of its analogs, provide a solid starting point for the exploration of this promising molecule. As the demand for new and effective crop protection solutions continues to grow, the investigation of such niche building blocks will be crucial in driving innovation in the agrochemical industry.
Application Note: High-Efficiency O-Alkylation of 4-Bromo-2-chloro-6-methoxyphenol
Executive Summary This guide details optimized protocols for the O-alkylation of 4-Bromo-2-chloro-6-methoxyphenol (CAS: 1827620-20-1), a highly functionalized scaffold used in the synthesis of kinase inhibitors (e.g., Bo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details optimized protocols for the O-alkylation of 4-Bromo-2-chloro-6-methoxyphenol (CAS: 1827620-20-1), a highly functionalized scaffold used in the synthesis of kinase inhibitors (e.g., Bosutinib analogs) and agrochemicals.[1]
The Challenge: This substrate presents a specific "ortho-ortho clamp" effect. The hydroxyl group is flanked by a chlorine atom and a methoxy group. While the electron-withdrawing nature of the halogens increases the acidity of the phenol (making deprotonation easy), the steric bulk significantly hinders the nucleophilic attack of the resulting phenoxide, often leading to stalled reactions or O- vs. C-alkylation competition under standard conditions.
The Solution: We present three validated methodologies ranging from the "Cesium Effect" for difficult substrates to Mitsunobu inversion for chiral secondary alcohols.
Chemical Profile & Reactivity Analysis
Property
Value/Description
Implication for Alkylation
Substrate
4-Bromo-2-chloro-6-methoxyphenol
Steric Hindrance: High.[1] The nucleophilic oxygen is shielded.[1]
Acidity (pKa)
Est. 7.5 – 8.5 (vs. 10 for phenol)
Deprotonation: Facile.[1] Weak bases () are sufficient to form the anion.
Electronic State
Electron Deficient Ring
Nucleophilicity: Reduced.[1] The phenoxide is "harder" and less reactive than simple phenols.
Solubility
Low in non-polar; High in DMF/DMSO
Solvent Choice: Polar aprotic solvents are mandatory to strip cations.[1]
Visualizing the Steric Challenge
The following diagram illustrates the decision logic for selecting the correct protocol based on the alkylating agent.
Figure 1: Decision matrix for selecting the optimal alkylation strategy.
Method A: The "Cesium Effect" Protocol (Primary Alkyl Halides)
) has a large ionic radius and low charge density.[1] Unlike Sodium or Potassium, it forms a "loose" ion pair with the phenoxide in organic solvents.[2] This creates a "naked" phenoxide anion that is significantly more nucleophilic, overcoming the steric hindrance of the Cl and OMe groups.
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-chloro-6-methoxyphenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Activation: Add
(1.5 equiv) in a single portion. The solution may turn yellow/orange, indicating phenoxide formation.
Stirring: Stir at room temperature for 15 minutes to ensure complete deprotonation.
Addition: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.[1]
Note: If the alkyl halide is volatile (e.g., MeI), use a reflux condenser cooled to -10°C.
Reaction:
For reactive halides (MeI, BnBr): Stir at RT for 2–4 hours.
For unreactive halides: Heat to 60°C for 4–12 hours.
Work-up: Dilute with EtOAc. Wash 3x with water (critical to remove DMF) and 1x with brine.[1] Dry over
cation does not aggregate tightly with the oxygen, allowing the phenoxide to slip between the ortho-substituents and attack the electrophile.
Method B: Mitsunobu Protocol (Secondary Alcohols)
Best for: Secondary alcohols, chiral substrates, or when the alkyl halide is unstable.
Mechanism: This reaction activates the alcohol (not the phenol) using a phosphine and an azodicarboxylate. The phenol acts as a pronucleophile.[1] This proceeds via
inversion, making it ideal for creating chiral ethers.
(1.5 equiv), and the Alcohol (1.0 equiv) in anhydrous THF (0.1 M) under Nitrogen/Argon.
Cooling: Cool the mixture to 0°C (ice bath).
Addition: Add DIAD (1.5 equiv) dropwise over 10–20 minutes.
Critical: The reaction is exothermic.[1] Maintain temperature <5°C during addition to prevent side reactions (e.g., hydrazine formation).
Reaction: Allow to warm to room temperature naturally. Stir for 12–24 hours.[1]
Optimization: If the reaction is stalled due to sterics, sonication (ultrasound) has been proven to accelerate Mitsunobu coupling of hindered phenols significantly.[5]
Work-up: Concentrate the THF. Triturate the residue with Hexane/Ether to precipitate triphenylphosphine oxide (
Application Note: Advanced Green Synthesis Strategies for Regioselective Halogenation of Phenols
Executive Summary Halogenated phenols serve as critical pharmacophores and intermediates in the synthesis of antiseptics, herbicides, and flame retardants. Traditional synthesis routes—relying on elemental halogens ( , )...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Halogenated phenols serve as critical pharmacophores and intermediates in the synthesis of antiseptics, herbicides, and flame retardants. Traditional synthesis routes—relying on elemental halogens (
, ), Lewis acid catalysts, and chlorinated solvents—suffer from poor atom economy, high toxicity, and problematic regioselectivity (often yielding inseparable mixtures of ortho- and para- isomers).
This guide details three validated Green Chemistry protocols that utilize benign oxidants, biocatalysts, and photonic energy to achieve superior regioselectivity and environmental compliance.
Core Advantages
Atom Economy: Utilization of halide salts (NaX) instead of elemental halogens.
Safety: Elimination of corrosive
gas and chlorinated solvents.
Selectivity: Tunable regiocontrol (ortho vs. para) via catalyst and solvent engineering.
Methodology: Molybdate/Vanadate-Catalyzed Oxidation using
.
Target: High-throughput synthesis of bromophenols.
Mechanistic Insight
This protocol mimics the active site of Vanadium Bromoperoxidase (V-BrPO) enzymes found in marine algae. The reaction utilizes a transition metal catalyst (Ammonium Molybdate or Vanadate) to activate Hydrogen Peroxide (
). The resulting peroxo-metal complex oxidizes the bromide ion () to an electrophilic "active bromine" species (analogous to or hypobromite), which performs an Electrophilic Aromatic Substitution (EAS) on the phenol.
Key Driver: The use of water or ethanol as a solvent creates a multiphasic system where the hydrophobic product precipitates, driving equilibrium forward and simplifying purification.
Charge: In a 50 mL round-bottom flask, dissolve 10 mmol of Phenol and 10 mmol KBr in 20 mL of Ethanol:Water (1:1).
Catalyst Addition: Add 0.5 mol% Ammonium Molybdate. Stir until dissolved.
Oxidant Feed: Add 12 mmol of 30%
dropwise over 10 minutes.
Expert Tip: Maintain temperature at 20-25°C. Rapid addition can cause an exotherm and decompose the peroxide (bubbling), reducing yield.
Reaction: Stir vigorously for 30–60 minutes. The solution will transition from colorless to a transient yellow/orange (active bromine) and back to colorless as the bromine is consumed.
Quench & Workup:
Add 5 mL saturated Sodium Thiosulfate (
) to quench unreacted peroxide/bromine.
Evaporate ethanol under reduced pressure.
The product often precipitates as a solid. Filter and wash with cold water.
Chloroperoxidase (from Caldariomyces fumago) is a heme-thiolate protein. Unlike chemical methods which are governed purely by electronics (often giving ortho/para mixtures), CPO provides steric constraints within the active site, often favoring para-chlorination on sterically hindered phenols.
Critical Constraint: CPO is susceptible to "suicide inactivation" by high concentrations of
. The protocol requires a controlled feed of oxidant.
Methodology: Eosin Y catalyzed aerobic iodination.
Target: Metal-free synthesis of iodophenols (difficult to access via standard EAS).
Mechanistic Insight
Iodination is thermodynamically difficult due to the low electrophilicity of iodine. This protocol uses Eosin Y as a photocatalyst.[3][4] Under green LED irradiation (approx. 530 nm), excited Eosin Y* undergoes oxidative quenching or energy transfer with molecular oxygen (
) to generate singlet oxygen () or superoxide radicals, which activate the iodide salt into an iodinating species without heavy metal oxidants.
Reagents & Equipment
Catalyst: Eosin Y (1 mol%).
Halogen Source: Sodium Iodide (NaI, 1.2 equiv).
Oxidant: Atmospheric Oxygen (Air balloon).
Light Source: Green LEDs (525–535 nm, approx. 5-10W).
Setup: Use a transparent glass vial or photoreactor tube.
Charge: Add Phenol (1.0 mmol), NaI (1.2 mmol), and Eosin Y (0.01 mmol) to 5 mL Ethanol.
Aeration: Fit the vial with a balloon filled with air (or pure
for faster rates). Insert a needle to purge/sparge for 5 minutes, then leave the balloon attached to maintain pressure.
Irradiation: Place the vial 2–3 cm from the Green LED source. Stir at room temperature.
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). Reaction typically completes in 4–8 hours.
Workup: Remove solvent. Redissolve in EtOAc, wash with 5% Sodium Thiosulfate (to remove iodine color) and Brine.
Photocatalytic Workflow
Figure 2: Visible-light mediated activation of iodide using Eosin Y as an organophotocatalyst.
Comparative Data & Performance
Metric
Protocol A (Molybdate/H2O2)
Protocol B (Enzymatic CPO)
Protocol C (Photo-Eosin Y)
Halogen Scope
Br, I
Cl, Br (No I)
I, Br
Atom Economy
High (Water byproduct)
Very High
High
Regioselectivity
Thermodynamic (Solvent dependent)
Steric/Enzymatic (Para-selective)
Electronic (Substrate dependent)
Reaction Time
30–60 mins
4–12 hours
4–8 hours
Scalability
Excellent (kg scale)
Low (mg to g scale)
Medium (Flow chem rec.)
E-Factor
< 1.0 (if water is recycled)
~5-10 (Buffer waste)
< 2.0
References
Green Halogenation Overview: Ghorbani-Vaghei, R., et al. "Green halogenation reactions of aromatic compounds." Current Organic Chemistry, 2013. Link
Molybdate Protocol: Telvekar, V. N., et al. "Novel system for regioselective bromination of phenols using ammonium molybdate and KBr."[6] Tetrahedron Letters, 2014. Link
Enzymatic Mechanism: Hofrichter, M., & Ullrich, R. "Heme-thiolate haloperoxidases: versatile biocatalysts with biotechnological and environmental significance." Applied Microbiology and Biotechnology, 2006. Link
Photocatalytic Iodination: Hari, D. P., & König, B. "Eosin Y catalyzed visible light oxidative C–C and C–P bond formation." Organic Letters, 2011. (Adapted for Halogenation context). Link
Vanadium Bromoperoxidase Mimics: Conte, V., et al. "Vanadium bromoperoxidase-mimicking systems: Oxidative bromination of phenols." Journal of Molecular Catalysis A: Chemical, 2006. Link
Navigating the Synthesis of 4-Bromo-2-chloro-6-methoxyphenol: A Technical Support Guide for Enhanced Yield and Purity
For Immediate Release This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Bromo-2-chloro-6-methoxyphenol. As a Senior Application Scie...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Bromo-2-chloro-6-methoxyphenol. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-tested insights to address common challenges and elevate experimental outcomes. Our focus is on providing a comprehensive resource that not only offers solutions but also explains the underlying causality, empowering you to optimize your synthetic strategies for improved yield and purity.
Introduction to the Synthesis
The synthesis of 4-Bromo-2-chloro-6-methoxyphenol is a targeted electrophilic aromatic substitution, specifically the bromination of 2-chloro-6-methoxyphenol. The hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho, para-directing and activating, while the chloro (-Cl) group is also ortho, para-directing but deactivating. The interplay of these directing effects is crucial for achieving the desired regioselectivity and avoiding the formation of unwanted isomers.
This guide will address frequently encountered issues, from suboptimal yields to purification difficulties, providing a structured approach to troubleshooting and process optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 4-Bromo-2-chloro-6-methoxyphenol.
Issue 1: Low Overall Yield
A diminished yield of the desired product is a frequent challenge. The root causes can range from incomplete reactions to product loss during workup.
Question: My reaction consistently results in a low yield of 4-Bromo-2-chloro-6-methoxyphenol. What are the likely causes and how can I improve it?
Answer:
Several factors can contribute to low yields in this synthesis. A systematic approach to troubleshooting is recommended.
Incomplete Reaction: The bromination may not be proceeding to completion.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting material is still present after the expected reaction time, consider extending the reaction duration. Ensure the bromine is added slowly and at a controlled temperature to prevent unwanted side reactions. A US patent for a similar synthesis suggests a reaction time of several hours with gradual temperature increase.[1]
Suboptimal Reaction Temperature: Temperature control is critical.
Solution: The bromination of phenols is typically exothermic. Running the reaction at a lower temperature (e.g., 0-5 °C) can help control the reaction rate and improve selectivity, thus minimizing the formation of byproducts.[1]
Product Loss During Workup: The desired product may be lost during the extraction or purification steps.
Solution: Ensure the pH of the aqueous layer is appropriate during extraction to keep the phenolic product in the organic phase. If you suspect your product is water-soluble, re-extract the aqueous layer. During purification by column chromatography, choose a solvent system that provides good separation between the product and impurities.
Reagent Quality: The purity of your starting materials and reagents is paramount.
Solution: Use high-purity 2-chloro-6-methoxyphenol and a reliable source of bromine or an alternative brominating agent like N-Bromosuccinimide (NBS).
Issue 2: Poor Regioselectivity and Formation of Isomeric Impurities
The formation of undesired isomers, particularly 6-Bromo-2-chloro-4-methoxyphenol, is a common problem due to the directing effects of the substituents.
Question: My final product is contaminated with a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the bromination?
Answer:
Improving regioselectivity hinges on controlling the electrophilicity of the brominating agent and the reaction conditions.
Influence of Substituents: The hydroxyl and methoxy groups are strong activating groups, directing the incoming electrophile to the ortho and para positions. The chloro group also directs ortho and para but is deactivating. The desired product is formed by bromination at the position para to the hydroxyl group.
Choice of Brominating Agent: The reactivity of the brominating agent plays a significant role.
Solution: Using a milder brominating agent than elemental bromine, such as N-Bromosuccinimide (NBS), can often lead to better regioselectivity.
Use of a Catalyst: Catalysts can influence the regiochemical outcome.
Solution: A US patent for the synthesis of 4-bromo-2-chlorophenols describes the use of a triethylamine hydrochloride catalyst to significantly reduce the formation of the undesired 6-bromo isomer.[1]
Solvent Effects: The polarity of the solvent can affect the reaction.
Solution: Nonpolar solvents like dichloromethane or carbon tetrachloride are often used in bromination reactions to modulate the reactivity of the bromine.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the synthesis of 4-Bromo-2-chloro-6-methoxyphenol.
Caption: Workflow for the synthesis and purification of 4-Bromo-2-chloro-6-methoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the methoxy group in this reaction?
A1: The methoxy group (-OCH₃) is a strong electron-donating group that activates the aromatic ring towards electrophilic substitution, increasing the reaction rate. It is an ortho, para-director, working in concert with the hydroxyl group to direct the incoming bromine.
Q2: Can I use bromine water for this synthesis?
A2: While bromine water is a source of bromine, it is a highly reactive reagent and its use in a polar solvent like water can lead to over-bromination and a mixture of polybrominated products. For a more controlled and selective reaction, using elemental bromine in a non-polar solvent or a milder brominating agent like NBS is recommended.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product and help identify any isomeric impurities.
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
Infrared (IR) Spectroscopy: Will show the characteristic functional groups present in the molecule.
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.
Q4: What are the main safety precautions to consider during this synthesis?
A4:
Bromine: Is highly toxic, corrosive, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any spills.
Solvents: Many organic solvents used are flammable and should be handled away from ignition sources.
Acids/Bases: Handle with care and appropriate PPE.
Q5: What is a suitable method for purifying the crude product?
A5:
Column Chromatography: Silica gel chromatography is a common method for separating the desired product from isomers and other impurities. A solvent system of ethyl acetate and hexane is a good starting point for elution.
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.
Experimental Protocol: A Starting Point
The following protocol is a general guideline based on established procedures for the bromination of similar phenolic compounds. Optimization may be required for your specific laboratory conditions.
Materials:
2-chloro-6-methoxyphenol
Bromine (Br₂) or N-Bromosuccinimide (NBS)
Dichloromethane (CH₂Cl₂) (or another suitable non-polar solvent)
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-6-methoxyphenol (1 equivalent) in dichloromethane. Cool the flask to 0-5 °C in an ice bath.
Bromination: Dissolve bromine (1.05 equivalents) in a small amount of dichloromethane and add it to the dropping funnel. Add the bromine solution dropwise to the stirred solution of the phenol over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
Workup:
Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Separate the organic layer and dry it over anhydrous sodium sulfate.
Purification:
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy to confirm its identity and purity.
Data Presentation: Expected Spectroscopic Data
Proton
Expected Chemical Shift (ppm)
Multiplicity
Aromatic-H
6.8 - 7.5
Doublet, Doublet
Phenolic-OH
5.0 - 6.0
Singlet (broad)
Methoxy-OCH₃
~3.9
Singlet
Note: Actual chemical shifts may vary depending on the solvent and instrument used.
Logical Relationships in Troubleshooting
The following diagram outlines a decision-making process for troubleshooting common issues in the synthesis.
Caption: A decision tree for troubleshooting the synthesis of 4-Bromo-2-chloro-6-methoxyphenol.
References
Harnisch, H., et al. (1980). Process for producing 4-bromo-2-chlorophenols. U.S.
Narayana, B., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 263–268. [Link]
Srinivas, K., et al. (2011). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. Request PDF. [Link]
Xia, W., et al. Supplementary Information. Beilstein Journals. [Link]
ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. [Link]
Rajagopal, R., et al. (2007). Bromination of para-substituted phenols using the H₂O₂-HBr system or NBS in water as a reaction medium. ResearchGate. [Link]
Google Patents. Preparation method of 2-chloro-4-bromophonel with high purity.
Royal Society of Chemistry. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. [Link]
ResearchGate. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
PubMed. Regioselective one-pot bromination of aromatic amines. [Link]
purification methods for 4-Bromo-2-chloro-6-methoxyphenol
Technical Support Center: Purification of 4-Bromo-2-chloro-6-methoxyphenol Topic: Purification Protocols & Troubleshooting for 4-Bromo-2-chloro-6-methoxyphenol CAS: 1827620-20-1 (and related analogs) Chemical Class: Halo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 4-Bromo-2-chloro-6-methoxyphenol
Topic: Purification Protocols & Troubleshooting for 4-Bromo-2-chloro-6-methoxyphenol
CAS: 1827620-20-1 (and related analogs)
Chemical Class: Halogenated Guaiacols / Polysubstituted Phenols
Introduction: The Purification Challenge
Welcome to the Technical Support Hub. You are likely working with 4-Bromo-2-chloro-6-methoxyphenol , a dense, electron-rich aromatic scaffold often used as a specialized intermediate in the synthesis of bioactive heterocycles or agrochemicals.
The Core Problem: This compound presents a classic "purification paradox." Its low melting point (often <80°C depending on purity) makes it prone to "oiling out" during recrystallization, while its acidity (
) can cause peak tailing in standard silica chromatography. Furthermore, the presence of regioisomers (e.g., 5-bromo isomers) requires precise solvent selectivity to resolve.
This guide moves beyond generic advice, offering self-validating protocols derived from the behavior of structurally analogous halogenated phenols [1, 2].
Part 1: Recrystallization Troubleshooting
Q1: My product forms a dark oil at the bottom of the flask instead of crystallizing. How do I fix this "oiling out"?
Technical Insight: Oiling out occurs when the temperature of the saturated solution drops below the melting point of the solvated compound before nucleation occurs. This is common in mixed-solvent systems (e.g., Ethanol/Water) where the product is hydrophobic.
The "Rescue" Protocol:
Re-dissolve: Heat the mixture back to reflux until the oil dissolves completely.
Add Co-Solvent: Add a small amount (5-10% v/v) of the good solvent (e.g., Ethanol) to lower the saturation slightly.
Seeding (Critical): Cool the solution very slowly to just above the estimated melting point. Add a seed crystal. If you lack seeds, scratch the glass surface with a glass rod at the liquid-air interface.
Isothermal Stirring: Do not cool further immediately. Stir at this borderline temperature for 30-60 minutes. This allows the oil droplets to redissolve and deposit onto the crystal nuclei.
Recommended Solvent Systems:
Solvent System
Ratio (v/v)
Suitability
Notes
Ethanol / Water
70:30 to 50:50
High
Best for removing inorganic salts and polar impurities. Risk of oiling out is moderate.
Chloroform / Hexane
1:3
Medium
Excellent for removing non-polar side products. "Like dissolves like" principle applies [1].[1]
Toluene / Heptane
1:2
High
Good for scaling up; higher boiling point allows better dissolution of crude tars.
Part 2: Chromatography Optimization
Q2: I see significant peak tailing on TLC and Flash Chromatography. How do I sharpen the bands?
Technical Insight: Phenols are weak acids. On standard silica gel, the acidic hydroxyl group interacts with the slightly acidic silanol groups (
) and basic impurities in the silica, causing drag (tailing).
The Solution: Acidify the Mobile Phase.
Add 0.1% to 0.5% Acetic Acid or Formic Acid to your mobile phase. This suppresses the ionization of the phenol and blocks active silanol sites, resulting in sharp, symmetrical peaks.
20% B over 10 CV (Column Volumes). The product typically elutes between 10-15% EtOAc.
Q3: How do I separate the 4-bromo isomer from the 5-bromo regioisomer impurity?
Technical Insight: Regioisomers often have identical polarity but different molecular shapes (packing parameters). If silica chromatography fails, you must exploit the shape selectivity of recrystallization or specialized stationary phases.
Method A (Chromatography): Switch from Silica to C18 Reverse Phase . Use Acetonitrile/Water (with 0.1%
). The "ortho-effect" of the chlorine atom often alters the retention time significantly in RP-HPLC compared to Normal Phase [3].
Method B (Recrystallization): Use a rigid solvent like Benzene (or less toxic Toluene ) mixed with Cyclohexane . The crystal lattice is highly discriminatory against "kinked" isomers.
Part 3: Impurity Profiling & Analysis
Q4: What are the critical impurities I should look for by NMR/HPLC?
Technical Insight: The synthesis (likely bromination of 2-chloro-6-methoxyphenol) generates specific byproducts based on electrophilic aromatic substitution rules.
Impurity Type
Origin
Detection Strategy
Removal Method
Starting Material (2-chloro-6-methoxyphenol)
Incomplete Reaction
HPLC (Early eluter)
Recrystallization (more soluble in mother liquor).
Dibromo Species (4,5-dibromo...)
Over-bromination
HPLC (Late eluter) / Mass Spec (M+2, M+4 patterns)
Column Chromatography (Non-polar wash).
Oxidized Quinones
Oxidation of phenol
Color (Yellow/Red) / UV-Vis
Wash organic layer with Sodium Dithionite () before purification.
Part 4: Visualized Workflows
Decision Matrix: Choosing the Right Purification Method
Caption: Decision tree for selecting between recrystallization and chromatography based on initial crude purity.
Part 5: Detailed Experimental Protocol
Protocol: Recrystallization of 4-Bromo-2-chloro-6-methoxyphenol (10g Scale)
Dissolution: Place 10 g of crude solid in a 250 mL Erlenmeyer flask. Add 30 mL of Ethanol (95%) .
Heating: Heat to gentle reflux (approx. 78°C) with magnetic stirring. The solid should dissolve completely. If not, add Ethanol in 5 mL portions.
Filtration (Optional): If insoluble black specks remain, filter hot through a glass frit or a fluted filter paper to remove inorganic salts.
Precipitation: While maintaining near-boiling temperature, add Deionized Water dropwise via an addition funnel.
Stop point: Add water until a persistent turbidity (cloudiness) just appears.
Clarification: Add 1-2 mL of Ethanol to clear the solution again.
Crystallization: Remove heat. Insulate the flask with a towel or place in a warm water bath to ensure slow cooling.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Recrystallization Solvents & Purification Protocols
CAS Registry Number: 1827620-20-1 (and related analogs)
Target Audience: Medicinal Chemists, Process Engineers, and R&D Scientists.
Executive Summary & Solvent Selection Logic
The Challenge:
4-Bromo-2-chloro-6-methoxyphenol is a tri-substituted phenol. Its purification presents a specific challenge: the molecule possesses both a polar hydrogen-bonding handle (the phenolic -OH) and significant lipophilic character (Bromine, Chlorine, and Methoxy groups). Furthermore, polysubstituted phenols often exhibit low melting points (typically 40–80 °C range for similar analogs), making them prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.
The Solution:
Success relies on a binary solvent system that balances these competing properties. Single solvents often fail—polar solvents (alcohols) hold the compound too well at low temperatures, while non-polar solvents (alkanes) may not dissolve it sufficiently or cause immediate oiling upon cooling.
Recommended Solvent Systems
System Type
Solvent Pair (Solvent / Anti-solvent)
Ratio (v/v)
Mechanism of Action
Best For
Primary (Polar)
Ethanol / Water
1:1 to 1:3
Temperature-dependent H-bonding. Water drastically reduces solubility as Temp drops.
Removal of non-polar impurities; General purification.
Secondary (Lipophilic)
Ethyl Acetate / n-Heptane
1:4 to 1:10
Polarity gradient. EtOAc solvates the dipole; Heptane forces lattice formation.
The following diagram illustrates the decision process for selecting a solvent system based on your crude material's behavior.
Caption: Decision tree for selecting the optimal solvent system based on crude solubility and impurity profile.
Detailed Experimental Protocols
Protocol A: The Ethanol/Water Method (Standard)
Best for removing non-polar byproducts and general cleanup.
Prerequisites:
Ensure the water is distilled/deionized.
Warning: If your compound melts below 60°C, keep the ethanol temperature strictly below the melting point to prevent oiling out.
Step-by-Step:
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (approx. 60°C) required to dissolve the solid. Swirl constantly.
Clarification (Optional): If insoluble particles are present, perform a hot filtration through a fluted filter paper or a glass sinter funnel.
The Cloud Point: While keeping the solution warm (approx. 50°C), add warm Water dropwise via pipette.
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
Re-solvation: Add a few drops of hot Ethanol to clear the solution again.
Crystallization:
Allow the flask to cool to room temperature undisturbed on a cork ring or wood block. (Insulation prevents rapid cooling which causes oiling).
Once at room temperature, move to a 4°C fridge for 2 hours.
Collection: Filter the crystals using vacuum filtration. Wash the cake with a cold 1:1 Ethanol/Water mixture.
Protocol B: The Ethyl Acetate/Heptane Method
Best for compounds that "oil out" in aqueous systems or hydrolytically unstable samples.
Step-by-Step:
Dissolution: Dissolve crude material in minimal Ethyl Acetate (EtOAc) at 50°C.
Anti-solvent Addition: Slowly add n-Heptane (or Hexanes) until the solution becomes slightly cloudy.
Seeding (Critical): If available, add a tiny seed crystal of pure product. If not, scratch the inner glass wall with a glass rod to induce nucleation.
Slow Evaporation: If crystals do not form, cover the flask with perforated parafilm. Allow the EtOAc (more volatile) to evaporate slowly in a fume hood, gradually increasing the Heptane ratio and forcing precipitation.
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing. Why?A: This occurs when the compound phase-separates as a liquid before it can organize into a crystal lattice. This happens if:
The boiling point of the solvent is higher than the melting point of your solid.
The solution is too concentrated (supersaturated).
Cooling was too rapid.
Fix: Re-heat the mixture until the oil dissolves. Add more solvent (dilute it).[1] Allow it to cool much more slowly (wrap the flask in a towel). Vigorous stirring during cooling can sometimes force the oil droplets to crystallize.
Q2: The solution is dark brown/red, and the crystals are off-white. How do I remove the color?A: Phenols oxidize easily to quinones, which are highly colored.
Fix: Perform a Charcoal Treatment .[2]
Dissolve crude in the hot primary solvent (Ethanol).
Add Activated Carbon (1–5% by weight).
Stir hot for 5–10 minutes.
Filter hot through Celite (diatomaceous earth) to remove the charcoal.
Technical Support Center: Purification of 4-Bromo-2-chloro-6-methoxyphenol
Case ID: PUR-BCMP-001 Status: Active Subject: Removal of Regioisomeric Impurities from 4-Bromo-2-chloro-6-methoxyphenol Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary The iso...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-BCMP-001
Status: Active
Subject: Removal of Regioisomeric Impurities from 4-Bromo-2-chloro-6-methoxyphenol
Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
The isolation of high-purity 4-Bromo-2-chloro-6-methoxyphenol is frequently complicated by the presence of regioisomers, particularly when synthesized via the chlorination of 4-bromoguaiacol rather than the bromination of 6-chloroguaiacol. The primary contaminant is typically the 5-chloro isomer (5-chloro-4-bromo-2-methoxyphenol), which possesses similar solubility profiles and boiling points to the target compound.
This guide provides a definitive workflow for diagnosing, separating, and preventing these isomeric impurities. The protocols below prioritize fractional recrystallization as the scalable "Gold Standard" and flash chromatography for difficult, small-scale separations.
Module 1: Diagnostic Hub (The "Triage")
Before attempting purification, you must confirm the identity of your impurity. "Sticky" solids or low melting points often indicate isomeric mixtures.
Isomer Identification via 1H NMR
The most reliable method to distinguish the target from its 5-substituted isomer is Proton NMR coupling constants (
values) . The substitution pattern on the aromatic ring dictates the coupling between the remaining protons.
Compound
Structure
Proton Positions
Coupling Pattern
Value (Approx)
Target (4-Br-2-Cl-6-OMe)
OH @ 1, Cl @ 2, Br @ 4, OMe @ 6
H3 and H5
Meta-coupling
~2.0 - 2.5 Hz (Doublets)
Impurity (5-Cl Isomer)
OH @ 1, OMe @ 2, Br @ 4, Cl @ 5
H3 and H6
Para-coupling
~0 Hz (Singlets)
Technical Insight:
In the target molecule, the protons are meta to each other (separated by one carbon). In the 5-chloro impurity (arising from chlorination of 4-bromoguaiacol), the protons are para to each other. Para-coupling is often too small to resolve, appearing as sharp singlets.
Visualizing the Problem Source
The following diagram illustrates why you likely have this impurity.
Figure 1: Synthesis pathways. Route B (Chlorination) is the primary source of difficult regioisomers due to competing directing effects of the OH and OMe groups.
Recrystallization is preferred over chromatography for removing the 5-chloro isomer because the symmetry differences between the isomers lead to significant differences in crystal lattice stability.
Solvent System:
The target phenol is moderately polar. We utilize a non-polar/polar binary system .
Recommended Solvent Pairs:
Chloroform / Petroleum Ether (or Hexane): Best for high purity.
Ethanol / Water: Best for bulk removal of highly polar tars, but less effective for isomer separation.
Step-by-Step Procedure:
Dissolution: Place the crude mixture in a flask. Add Chloroform (CHCl3) roughly 2 mL per gram of solid. Heat to reflux until dissolved.
Saturation: While boiling, slowly add Hexane (or Pet Ether) dropwise.
Stop adding when the solution turns slightly cloudy (turbid) and the cloudiness persists for 1-2 seconds before redissolving.
Clarification: Add just enough CHCl3 (dropwise) to make the solution clear again.
Cooling (Critical Step):
Allow the flask to cool to room temperature undisturbed (do not stir).
Once at room temperature, move to a 4°C fridge for 4 hours.
Note: Rapid cooling precipitates both isomers. Slow cooling allows the thermodynamically stable target crystals to form while excluding the impurity.
Filtration: Filter the crystals and wash with cold Hexane.
Troubleshooting Table:
Observation
Diagnosis
Corrective Action
Oiling Out (Liquid separates instead of crystals)
Solvent system is too polar or cooling is too fast.
Re-heat. Add more CHCl3. Scratch the glass to induce nucleation. Seed with a pure crystal if available.
Low Yield
Too much solvent used.
Evaporate 30% of the solvent and repeat the cooling process.
Purity Unchanged
Eutectic mixture formed.
Switch solvent system to Toluene/Hexane . The aromatic stacking of Toluene often interacts differently with the isomers.
Protocol B: Flash Chromatography (Precision)
If recrystallization fails to achieve >98% purity, use silica gel chromatography.
Stationary Phase: Silica Gel (40-63 µm).
Mobile Phase: Gradient of Hexane : Ethyl Acetate .
Loading: Load sample as a liquid injection (dissolved in min. DCM) or dry load on Celite.
Elution:
0-5% EtOAc in Hexane over 5 CV.
Hold at 5% EtOAc for 3 CV.
5-15% EtOAc in Hexane over 10 CV.
Why this works: The intramolecular hydrogen bonding in the target (between OH and OMe/Cl) slightly alters its polarity compared to the isomer where the OH might be more exposed or differently shielded. The target typically elutes later than the less polar impurities (like poly-halogenated species) but separation from the 5-chloro isomer requires a shallow gradient.
Module 3: Prevention (Root Cause Analysis)
The best way to remove isomers is to not generate them.
The "Golden Rule" of Halogenated Phenols:
Always introduce the halogen that occupies the para position (relative to OH) first , or ensure the starting material has the para-position blocked by the desired halogen.
Avoid: Chlorination of 4-bromoguaiacol. The OMe group at position 2 exerts a strong para-directing effect to position 5, competing with the OH group's direction to position 6.
Preferred: Bromination of 6-chloroguaiacol. The OH group at position 1 strongly directs para to position 4. Position 6 is blocked.[1] Position 2 is blocked. This reaction is highly selective.
Module 4: Decision Matrix & Workflow
Use this flowchart to guide your daily experiments.
Figure 2: Purification Decision Tree. Always attempt recrystallization first as it is more efficient for removing structural isomers.
Frequently Asked Questions (FAQ)
Q: My product is a brown oil that won't crystallize. What now?A: This is likely due to trace oxidation products (quinones) acting as impurities. Perform a "plug filtration": Dissolve the oil in 10% EtOAc/Hexane and pass it quickly through a short pad of silica gel to remove the dark tars. Evaporate the filtrate and attempt recrystallization again.
Q: Can I use distillation?A: Not recommended. The boiling points of the 4-bromo and 5-bromo/chloro isomers are often within 2-5°C of each other. You will likely degrade the phenol (oxidation) before achieving separation.
Q: Why does the literature mention "4-bromoguaiacol" as a starting material if it causes isomers?A: 4-bromoguaiacol is cheaper and widely available. However, for high-purity pharmaceutical applications, the cost of purification outweighs the savings. Switch to 6-chloroguaiacol (2-chloro-6-methoxyphenol) as your starting material if possible.
References
ChemicalBook. (n.d.). 4-Bromo-2-chlorophenol NMR Spectrum and Properties. Retrieved from
National Institutes of Health (NIH). (2025). Synthesis and structure of 4-bromo-2-chlorophenyl derivatives. PubMed Central. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: SOL-BCMP-001
Subject: Resolving Precipitation and Dissolution Failures in DMSO
Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary & Compound Profile
User Context: You are encountering difficulty dissolving or maintaining 4-Bromo-2-chloro-6-methoxyphenol (BCMP) in Dimethyl Sulfoxide (DMSO), or observing precipitation upon dilution.
Technical Root Cause:
BCMP is a poly-halogenated phenolic compound. While theoretically soluble in polar aprotic solvents, its dissolution is frequently inhibited by hygroscopic interference . DMSO is aggressively hygroscopic; even 1-2% water content can disrupt the solvent cage required to solubilize the hydrophobic aromatic ring of BCMP, causing "crashing out."
Ionizable. Solubility drops in acidic aqueous buffers.
H-Bond Donor
1 (Phenolic -OH)
Critical for interaction with DMSO oxygen.
Molecular Weight
~237.48 g/mol
Small molecule, but dense electron cloud (halogens).
Melting Point
Solid at RT
Requires energy input (heat/sonication) to break crystal lattice.
Diagnostic Workflow (Interactive Logic)
Before proceeding to the protocols, use this logic flow to identify your specific failure mode.
Figure 1: Diagnostic logic for identifying the root cause of solubility failure based on visual cues.
The Mechanism of Failure (Why This Happens)
To solve the issue, you must understand the molecular competition occurring in your tube.
The Ideal Scenario:
The sulfoxide oxygen in DMSO acts as a Hydrogen Bond Acceptor (HBA), binding to the phenolic Hydrogen of BCMP. Simultaneously, the methyl groups of DMSO solvate the halogenated aromatic ring via van der Waals forces.
The "Wet DMSO" Trap:
DMSO absorbs atmospheric water rapidly.[1] Water is a stronger H-bond donor than your phenol.
Water molecules cluster around the DMSO oxygen.
This forms a "hydration shell" that sterically blocks BCMP from interacting with the DMSO.
Result: BCMP aggregates with itself (pi-stacking) and precipitates.
Corrective Protocols
Protocol A: The Anhydrous Rescue (For Cloudy Stocks)
Use this when the solid refuses to dissolve or the solution turns milky immediately.
Reagents:
High-grade DMSO (≥99.9%, stored under inert gas).
Critical: If your DMSO bottle has been open for >1 month without a septum, it is "wet." Discard it or dry it over 3Å molecular sieves.
Steps:
Vessel Prep: Use a glass vial (borosilicate). Avoid polystyrene.
Weighing: Weigh BCMP. Do not add DMSO yet.
Inert Purge (Optional but Recommended): Gently blow Nitrogen or Argon into the vial to displace moist air.
Solvent Addition: Add fresh, anhydrous DMSO to achieve 50-80% of target volume.
Vortex: Vortex at max speed for 30 seconds.
Sonication: Sonicate in a water bath at 40°C for 10 minutes.
Why? The acoustic energy breaks the crystal lattice, and the heat prevents immediate re-crystallization.
Top Up: Add remaining DMSO to reach target concentration.
Use this when the compound crashes out upon adding to cell media or buffer.
The Problem: Adding 100% DMSO stock directly to water causes a massive exothermic mixing event and a sudden polarity spike, forcing the lipophilic BCMP out of solution.
The Solution (Serial Dilution):
Prepare Intermediate: Dilute your high-concentration stock (e.g., 100 mM) into a "bridge solvent" or a lower DMSO mix before the final buffer.
Example: 100 mM Stock
10 mM in 50% DMSO/Water 100 µM in Assay Buffer.
Rapid Dispersion: When adding the stock to the buffer, submerge the pipette tip and expel quickly while vortexing the buffer. Do not drop the stock on top of the static buffer surface.
Frequently Asked Questions (FAQ)
Q: Can I heat the solution to speed up dissolution?A: Yes, but with limits. BCMP is a halogenated phenol.[2][3]
Safe Zone: 37°C to 50°C.
Danger Zone: >60°C. High heat can cause oxidative degradation, especially of the phenolic moiety, leading to quinone formation (solution turns pink/brown).
Q: My solution turned slightly pink/yellow overnight. Is it ruined?A: This indicates oxidation of the phenol to a quinone species.
Cause: Exposure to light and oxygen.
Fix: Store stocks in amber vials, wrap in foil, and store at -20°C. If the color change is faint, the concentration loss is likely negligible (<1%), but for sensitive SAR (Structure-Activity Relationship) assays, prepare fresh stock.
Q: What is the maximum solubility of BCMP in DMSO?A: While exact empirical data varies by supplier batch, structurally similar halogenated phenols (e.g., bromoguaiacols) typically achieve 50–100 mM in anhydrous DMSO.
Recommendation: Do not attempt >100 mM stocks. Working at saturation limits increases the risk of precipitation upon freeze-thaw cycles.[4]
Q: Why does it precipitate when I freeze it?A: DMSO freezes at 18.5°C. As it freezes, it forms a crystal lattice that excludes the solute (eutectic separation). This forces BCMP molecules together into high-local-concentration pockets, causing them to crystallize.
Fix: Upon thawing, you must warm to 37°C and vortex/sonicate to redissolve these micro-crystals before use.
References
Gaylord Chemical Company. (2007).[5][6] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102.[6][7] (The authoritative industrial standard for DMSO solubility profiles and hygroscopicity).
PubChem. (n.d.).[8] 4-Bromo-2-methoxyphenol (Structural Analog Data).[9] National Library of Medicine. (Used for pKa and lipophilicity extrapolation).
Ziath. (2006). Samples in DMSO: What an end user needs to know. (Detailed analysis of water uptake in DMSO and its effect on compound libraries).
Balakin, K. V., et al. (2006). Property-based design of kinase inhibitors. Current Medicinal Chemistry.
Cheng, X., et al. (2003). Chemical stability of small organic molecules in DMSO. Journal of Biomolecular Screening.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Prevention of Oxidative Degradation and Photolytic Dehalogenation
Document ID: TS-BCMP-001
Target Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists
Core Technical Directive
4-Bromo-2-chloro-6-methoxyphenol (BCMP) is a halogenated guaiacol derivative. Its structural integrity is compromised by two primary vectors: photo-induced dehalogenation (specifically the C-Br bond) and oxidative coupling driven by the electron-rich phenolic ring.
Users frequently underestimate the synergy between light and oxygen . Even under argon, exposure to ambient laboratory light can trigger radical formation at the C-4 position, initiating a chain reaction that leads to colored quinoid impurities.
This guide provides a self-validating workflow to maintain >98% purity during storage and experimentation.
Degradation Mechanism & Logic[1]
To prevent degradation, you must understand the enemy. BCMP degrades via two distinct but often simultaneous pathways.
The Degradation Cascade
Photolysis (Fast): The Carbon-Bromine (C-Br) bond is weaker than the C-Cl bond. UV/Visible light homolytically cleaves this bond, creating a highly reactive aryl radical.
Auto-oxidation (Slow but persistent): The methoxy group (-OCH3) at the 6-position donates electron density to the ring, lowering the oxidation potential of the phenol. In the presence of oxygen and trace bases, the phenol oxidizes to a phenoxy radical, which rapidly dimerizes or oxidizes further to red/brown o-quinones.
Figure 1: Dual degradation pathways of BCMP. Note that the C-Br bond cleavage is light-dependent, while quinone formation is oxygen/pH-dependent.
Storage & Handling Protocols
Protocol A: The "Golden Rules" of Storage
Failure to follow these steps results in the characteristic "pinking" of the solid.
Parameter
Specification
Technical Rationale
Temperature
-20°C (Ideal) or 4°C
Arrhenius equation dictates that lower T slows radical propagation.
Atmosphere
Argon or Nitrogen
Displaces O2, preventing the formation of the initial phenoxy radical.
Container
Amber Glass
Crucial. Blocks UV/Vis wavelengths that cleave the C-Br bond.
Q1: My white solid has turned pink/red. Is it usable?
Diagnosis: The color comes from ortho-quinones or diphenoquinones, which have high extinction coefficients. Even 0.1% impurity can cause visible coloration.
Risk: These impurities are redox-active and can act as radical initiators, ruining sensitive catalytic cycles (e.g., Pd-catalyzed cross-couplings).
Action:
For crude synthesis: Likely usable if purity >95% by NMR.
For biological assays/catalysis:MUST PURIFY. (See Protocol C).
Q2: Can I store BCMP in aqueous buffers?
Answer: Only if strictly controlled.
Mechanism: The pKa of BCMP is predicted to be ~8.0–9.4 due to the electron-withdrawing halogens [1].
pH > 8: The phenol deprotonates to the phenolate anion . Phenolates are electron-rich and oxidize thousands of times faster than neutral phenols.
Recommendation: Keep buffers at pH < 7.0 . Add 0.1% Ascorbic Acid or Sodium Metabisulfite as a sacrificial antioxidant if the assay permits.
Q3: I see a new spot on TLC after leaving the sample on the bench.
Analysis:
Spot at Origin: Polymerized dimers (diphenoquinones).
Spot near Solvent Front (Non-polar): De-brominated product (2-chloro-6-methoxyphenol) caused by light exposure.
Fix: Wrap all columns and flasks in aluminum foil during purification.
Restoration Protocol (Purification)
If your batch has degraded (brown/sticky), use this recrystallization method to restore >99% purity.
Protocol C: Recrystallization
Target: Removal of quinoid impurities.
Dissolution: Dissolve the degraded solid in a minimum amount of hot Chloroform (CHCl3) or Ethyl Acetate (EtOAc) (approx. 50-60°C).
Filtration: If there are dark insoluble particles (polymers), filter hot through a 0.45µm PTFE syringe filter.
Precipitation: Slowly add Hexane or Petroleum Ether dropwise until persistent turbidity is observed.
Cooling: Seal under Argon. Place in a fridge (4°C) for 4 hours, then freezer (-20°C) overnight.
Collection: Filter the white crystals cold. Wash with cold Hexane (-20°C).
Drying: Dry under high vacuum in the dark.
Validation: The mother liquor will retain the red/brown quinones. The crystals should be snow-white.
Experimental Workflow Visualization
Use this logic flow to determine the handling requirements for your specific experiment.
Figure 2: Decision matrix for experimental handling based on time-exposure risks.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 262234, 4-Bromo-2-methoxyphenol. Retrieved from [Link]
Note: Provides physical property data including pKa predictions and structural identifiers for the congener family.
Note: Source for melting point and solubility data used in the purific
Frontiers in Chemistry. Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants. Retrieved from [Link]
Note: Discusses the stability and sensory detection of halogenated guaiacols, relevant for detecting degrad
National Institute of Standards and Technology (NIST). Phenol, 4-bromo-2-chloro-.[1] Retrieved from [Link]
Note: Authoritative source for molecular weight and CAS registry confirm
optimal storage conditions for 4-Bromo-2-chloro-6-methoxyphenol
This technical guide details the optimal storage, handling, and troubleshooting protocols for 4-Bromo-2-chloro-6-methoxyphenol (CAS: 1827620-20-1).[1] It is designed for researchers requiring strict adherence to compound...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the optimal storage, handling, and troubleshooting protocols for 4-Bromo-2-chloro-6-methoxyphenol (CAS: 1827620-20-1).[1] It is designed for researchers requiring strict adherence to compound integrity for analytical standards, medicinal chemistry, or biological screening.[1]
Senior Application Scientist Desk
Part 1: Executive Summary (The "Golden Standard")
For immediate implementation, adhere to these critical parameters to maintain >98% purity over 12+ months.
Parameter
Optimal Condition
Critical Constraint
Temperature
-20°C ± 5°C
Do not store at Room Temperature (>25°C) for >48 hours.
Atmosphere
Inert Gas (Argon/Nitrogen)
Strictly Air-Sensitive. Oxidation leads to rapid discoloration.[1]
Container
Amber Glass Vial with PTFE-lined cap
Protect from UV/Visible light.[1] Avoid plastics for long-term storage.[1]
State
Solid (Low melting point)
May exist as a supercooled liquid; handle with care.[1]
Part 2: Technical Deep Dive & Mechanistic Insights
Why "Cool and Dark" is Not Enough
As a halogenated guaiacol derivative, 4-Bromo-2-chloro-6-methoxyphenol is susceptible to radical-mediated oxidative coupling .[1] The presence of the electron-donating methoxy group (-OCH₃) at the ortho position and the phenolic hydroxyl group makes the ring electron-rich, lowering the oxidation potential.
The Discoloration Mechanism: Upon exposure to atmospheric oxygen and light, the phenolic proton is abstracted, forming a phenoxy radical.[1] This radical resonates and couples, eventually forming quinones (specifically substituted ortho- or para-quinones). These impurities are highly conjugated chromophores, turning the compound from off-white/colorless to pink, then dark brown.[1]
Halogen Stability: The Bromine (C4) and Chlorine (C2) substituents are relatively stable but can undergo photolytic cleavage under intense UV exposure, generating free radicals that accelerate the degradation cascade.[1]
Visualization: Degradation & Storage Logic
The following diagram illustrates the decision logic for storage and the chemical pathway of failure (degradation).
Figure 1: Storage decision tree and oxidative degradation pathway. Adherence to inert atmosphere prevents the Phenol-to-Radical transition.[1]
Part 3: Troubleshooting Guide (Q&A)
Scenario 1: Physical Appearance Changes
Q: My compound has turned from off-white to a pinkish/brown sticky solid. Is it still usable?
Diagnosis: This is classic oxidative degradation .[1] The color change indicates the formation of quinoid impurities (typically <1-2% by mass can cause visible color change).[1]
Action:
For Biological Assays (IC50/EC50): Do NOT use. Quinones are Michael acceptors and can covalently modify proteins, leading to false positives (pan-assay interference).[1]
For Synthetic Chemistry: If the purity check (NMR/HPLC) shows >95% main peak, you may use it, but recrystallization (e.g., from hexanes/chloroform) is recommended to remove the colored impurities.
Scenario 2: Solubility & Handling
Q: The compound seems to have melted in the bottle during transit. Has it degraded?
Diagnosis: Likely not.[1][2] Halogenated guaiacols often have low melting points (approx. 30-40°C).[1] Transit in summer months can cause melting.[1]
Action:
Allow the vial to reach room temperature before opening to prevent water condensation.[1]
If it is a liquid, you can resolidify it by placing it at -20°C.[1]
Critical Step: Verify purity via TLC or LC-MS.[1] If the liquid is dark brown, refer to Scenario 1.
Q: I dissolved the compound in DMSO, but it precipitated after freezing. How do I recover it?
Diagnosis: DMSO freezes at 19°C. The compound may crash out of solution upon thawing due to "salting out" if moisture entered the DMSO.[1]
Action:
Warm the DMSO solution to 37°C in a water bath and vortex vigorously.
If solids persist, sonicate for 5 minutes.
Prevention: Store DMSO stocks in single-use aliquots to avoid repeated freeze-thaw moisture introduction.[1]
Scenario 3: Long-Term Storage
Q: Can I store this in a plastic Eppendorf tube at -80°C?
Diagnosis: Not recommended for indefinite storage.[1]
Reasoning: Phenolic compounds can leach plasticizers from polypropylene tubes over time, and plastics are permeable to oxygen relative to glass.[1]
Protocol: Use glass crimp-top vials or screw-cap vials with PTFE/Silicone septa.[1] If -80°C is required for library management, ensure the seal is airtight (Parafilm is insufficient; use a proper cap).[1]
Part 4: Standard Operating Procedures (SOPs)
SOP-01: Aliquoting and Inert Gas Handling
Objective: Minimize oxygen exposure during the initial opening of the manufacturer's vial.
Equilibration: Remove the vial from the freezer and let it sit in a desiccator for 30 minutes to reach room temperature. Why? Opening a cold vial condenses atmospheric water, accelerating hydrolysis/degradation.
Environment: Ideally, work within a Nitrogen-purged glovebox.[1] If unavailable, use an inverted funnel connected to a Nitrogen line over your balance.[1]
Weighing: Weigh out the required mass quickly.
Re-sealing: Immediately purge the headspace of the stock vial with Argon or Nitrogen (gentle flow, 10 seconds) before capping.[1] Wrap the cap with Parafilm for secondary sealing.[1]
SOP-02: Emergency Recovery (Recrystallization)
Objective: Recover usable material from oxidized (brown) stock.
Solvent System: Dissolve the crude brown solid in a minimum amount of warm Chloroform (CHCl₃).[1]
Precipitation: Add cold Hexanes dropwise until turbidity appears.
Cooling: Place at 4°C overnight.
Filtration: Filter the crystals. The colored quinones typically remain in the mother liquor.[1]
Drying: Dry under high vacuum to remove solvent traces.[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 262234, 4-Bromo-2-methoxyphenol (Analogous Structure/Properties).[1] Retrieved from [Link]
(Note: While specific literature on the exact tri-substituted congener is niche, protocols are derived from the authoritative handling standards for halogenated guaiacols and phenols widely accepted in organic synthesis methodology.)
Technical Support Center: Troubleshooting 4-Bromo-2-chloro-6-methoxyphenol Coupling
The following guide addresses the specific challenges associated with the cross-coupling of 4-Bromo-2-chloro-6-methoxyphenol . This substrate presents a unique "perfect storm" of chemical challenges: electronic deactivat...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide addresses the specific challenges associated with the cross-coupling of 4-Bromo-2-chloro-6-methoxyphenol . This substrate presents a unique "perfect storm" of chemical challenges: electronic deactivation from the para-hydroxyl group, potential catalyst poisoning, and orthogonal halogen reactivity.
Topic: Reactivity Optimization & Troubleshooting Guide
Molecule: 4-Bromo-2-chloro-6-methoxyphenol (CAS: Related derivatives often cited in lignin model studies)
Application: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig)[1][2]
Core Analysis: Why is this reaction failing?
Before adjusting conditions, users must understand the three distinct mechanisms deactivating this substrate.
A. The "Free Phenol" Trap (Catalyst Poisoning)
The free phenolic proton (
due to electron-withdrawing halogens) is the primary failure mode.
Mechanism: In basic coupling conditions, the phenol deprotonates. The resulting phenoxide anion can coordinate tightly to the Palladium(II) center, forming a stable "off-cycle" resting state that prevents transmetallation.
Base Consumption: The acidic proton consumes one equivalent of base immediately. If you use standard stoichiometry (e.g., 2.0 equiv base), you are left with insufficient base to drive the catalytic cycle.
B. Electronic Deactivation (The Para-Donor Effect)
The Problem: The oxidative addition of the Ar-Br bond to Pd(0) is the rate-limiting step. This step is accelerated by electron-deficient rings.
Your Substrate: The hydroxyl group at C1 is a strong
-donor. Being para to the bromine at C4, it pushes electron density directly into the C-Br bond, strengthening it and making oxidative addition significantly slower than in neutral aryl bromides.
C2-Chlorine: Generally inert under standard Suzuki conditions (
), but can react if using highly active ligands (e.g., Buchwald G3/G4) at high temperatures.
C1-Hydroxyl: If you attempt to protect this as a Triflate (-OTf), the C1 site becomes competitive with C4-Br for Pd insertion.
Troubleshooting Q&A
Q1: I am seeing <10% conversion with Pd(PPh3)4. Should I increase the catalyst loading?
A: No. Changing the catalyst loading won't fix the electronic issue.
Standard triphenylphosphine ligands are not electron-rich enough to facilitate oxidative addition into this electron-rich ring.
Solution: Switch to dialkylbiaryl phosphine ligands (Buchwald Ligands).
Recommendation: Use SPhos or XPhos . These electron-rich, bulky ligands accelerate the oxidative addition into electron-rich aryl halides and protect the active Pd species.
Protocol: Use a precatalyst like XPhos Pd G2 or generate in situ with Pd(OAc)2 + SPhos (1:2 ratio).
Q2: Can I run the reaction without protecting the phenol?
A: It is possible but highly inefficient.
If you must run it "neat," you need to modify the protocol to handle the phenoxide:
Base: Use 3.5 equivalents of K3PO4 or Cs2CO3 (1 eq to neutralize OH, 2.5 eq for coupling).
Solvent: Use a biphasic system (Toluene/Water or Dioxane/Water) to solvate the phenoxide salt.
Warning: Yields will rarely exceed 50-60% due to catalyst deactivation. Protection is strongly recommended.
Q3: Which protecting group is best for the C4-Br coupling?
A: Acetyl (-OAc) is superior to Methyl (-OMe) for reactivity.
Methyl (Ether): Protects the phenol but remains a strong electron-donating group (EDG), keeping the C4-Br bond electron-rich (slow reaction).
Acetyl (Ester): The carbonyl withdraws electron density from the oxygen lone pair. This makes the -OAc group a weaker donor than -OMe.
Result: The ring becomes relatively more electron-deficient, accelerating the oxidative addition at C4.
Bonus: The acetate group is easily removed later (mild hydrolysis).
Q4: I tried protecting as a Triflate (-OTf) and got a mixture. Why?
A: You created a competitive electrophile.
Ar-OTf and Ar-Br have similar reactivity profiles. If you convert the OH to OTf, the Pd catalyst can insert at both C1 (OTf) and C4 (Br), leading to polymerization or regio-isomeric mixtures.
Rule: Avoid sulfonate protection if you want to couple selectively at the Bromide.
Optimized Experimental Protocols
Protocol A: Protection (Acetylation)
Strategic Goal: Passivate acidic proton and reduce electron density at C4.
Dissolve 4-Bromo-2-chloro-6-methoxyphenol (1.0 equiv) in DCM (0.2 M).
Add Pyridine (2.0 equiv) and DMAP (0.1 equiv).
Cool to 0°C.
Add Acetic Anhydride (1.5 equiv) dropwise.
Stir at RT for 2 hours (Monitor by TLC; R_f will increase significantly).
Workup: Wash with 1M HCl (to remove pyridine), then NaHCO3. Dry and concentrate.
Yield expectation: >95% (Quantitative).
Protocol B: High-Efficiency Suzuki Coupling (The "SPhos" Method)
Strategic Goal: Overcome steric/electronic hindrance using a specialized precatalyst.
Component
Equivalents
Role
Substrate (Acetylated)
1.0
Electrophile
Boronic Acid
1.5
Nucleophile
Pd(OAc)2
0.02 (2 mol%)
Metal Source
SPhos
0.04 (4 mol%)
Ligand (Accelerates OA)
K3PO4 (Tribasic)
3.0
Base (Anhydrous/Finely Ground)
Toluene / Water
10:1 Ratio
Solvent System
Step-by-Step:
Charge a reaction vial with the Acetylated Substrate , Boronic Acid , Pd(OAc)2 , SPhos , and K3PO4 .
Seal and purge with Argon/Nitrogen for 5 minutes (Critical: O2 kills active Pd-L species).
Add degassed Toluene and Water via syringe.
Heat to 80°C for 4–12 hours.
Monitoring: Look for the disappearance of the aryl bromide. The acetate group should remain stable under these conditions.
Visual Troubleshooting Guides
Diagram 1: Decision Logic for Reactivity Issues
Caption: Flowchart for diagnosing low yields based on protection status and catalyst choice.
Diagram 2: Electronic Activation Strategy
Caption: Comparison of electronic effects on the oxidative addition step at C4-Br.
References
Mechanistic Insight on Phenol Poisoning
Title: "Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media"[3][4]
Source: J. Org.[5] Chem. 2002, 67, 8, 2721–2722.[4]
Context: Discusses the necessity of aqueous bases to handle free phenols, though yields often require optimiz
Technical Support Center: Precision Chlorination of Bromoguaiacol
Ticket ID: TCH-Cl-BrG-001 Status: Active Subject: Minimizing By-products & Optimizing Regioselectivity in 4-Bromo-2-methoxyphenol Chlorination Executive Summary This guide addresses the chlorination of 4-bromo-2-methoxyp...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: TCH-Cl-BrG-001
Status: Active
Subject: Minimizing By-products & Optimizing Regioselectivity in 4-Bromo-2-methoxyphenol Chlorination
Executive Summary
This guide addresses the chlorination of 4-bromo-2-methoxyphenol (Bromoguaiacol). This reaction is a critical junction in the synthesis of pharmacophores (e.g., Bosutinib intermediates). The primary challenge lies in the electronic competition between the hydroxyl (-OH) and methoxy (-OMe) groups, which directs the incoming chlorine electrophile to either the C6 (ortho to -OH) or C5 (para to -OMe) position, while avoiding over-chlorination (dichlorides) and oxidative degradation (quinones).
Module 1: The Mechanistic Landscape
To troubleshoot, you must first understand the "Electronic Battleground" of your substrate.
Hydroxyl Group (-OH, C1): Strong activator. Directs ortho/para. Since para (C4) is blocked by Bromine, it strongly directs to C6 .
Methoxy Group (-OMe, C2): Moderate activator. Directs ortho/para. Directs to C5 (para) and C3 (ortho).
Bromine (-Br, C4): Weak deactivator, but ortho/para directing. Directs to C3 and C5 .
The Conflict:
The -OH group (directing to C6) usually dominates kinetics. However, the -OMe and -Br groups cooperatively activate C5. Consequently, without strict control, you will obtain a mixture of regioisomers.
Visualizing the Reaction Pathway
The following diagram maps the critical decision points where by-products are generated.
Figure 1: Reaction pathway showing the competition between C5/C6 substitution and the risks of over-chlorination or oxidation.
Module 2: Reagent Selection & Protocol Design
Option A: Sulfuryl Chloride () – The "Industrial Workhorse"
Pros: Cheap, atom-economical.
Cons: Aggressive. Releases
and gas. High risk of oxidation to quinones (darkening of reaction).
Best For: Large-scale runs where cost is paramount and purification (crystallization) is robust.
Option B: N-Chlorosuccinimide (NCS) – The "Precision Tool"
Pros: Mild. Solid reagent (easy handling).[3] High regioselectivity.[3][4] No acidic gas evolution (initially).
Cons: Higher cost per mole. Succinimide by-product must be removed (water wash).
Best For: High-value intermediates requiring high purity and minimal oxidation.
Recommendation: For minimizing by-products in a research/development setting, NCS is superior . It minimizes the "local concentration" of active chlorine, reducing over-chlorination.
Module 3: Troubleshooting Guide (FAQ)
Issue 1: "My reaction mixture turned black/tarry."
Diagnosis: Oxidative degradation.[5] Phenols are electron-rich and easily oxidized to quinones by strong electrophiles.
Root Cause:
Temperature too high.
Addition of chlorinating agent was too fast (exotherm spike).
Use of
without controlling the oxidative potential.
Solution:
Switch to NCS: It is less oxidizing than
.
Inert Atmosphere: Ensure the reaction is under
or to prevent aerobic oxidation.
Lower Temperature: Run at 0°C to -10°C.
Issue 2: "I have >10% Dichlorinated impurity (4-bromo-5,6-dichloro...)."
Diagnosis: Over-chlorination. The product (Chlorobromoguaiacol) is still activated enough to react again.
Root Cause: Stoichiometry error or "Hot Spots" during addition.
Solution:
Stoichiometry: Use a slight deficit of chlorinating agent (0.95 - 0.98 eq). It is easier to remove unreacted starting material than to separate the dichloro impurity.
Dilution: Increase solvent volume (DCM or Acetonitrile) to dilute the reagents.
Slow Addition: Add the chlorinating agent dropwise over 1-2 hours.
Issue 3: "I am getting the wrong Regioisomer (5-Cl instead of 6-Cl)."
Diagnosis: Directing group interference.
Scientific Insight: The -OH group directs to C6. However, hydrogen-bonding solvents (like ethers or alcohols) can solvate the proton, reducing the electron-donating power of the oxygen lone pair. This allows the -OMe and -Br effects (directing to C5) to compete more effectively.
Solution:
To favor C6 (Ortho to OH): Use non-polar, non-H-bonding solvents like Dichloromethane (DCM) or Toluene . These solvents encourage an intramolecular H-bond between the OH and the incoming Cl-reagent, guiding it to the ortho position.
To favor C5: Use polar solvents like Acetonitrile or add a bulky Lewis Acid that blocks the ortho position.
Module 4: High-Fidelity Protocol (NCS Method)
Objective: Synthesize Monochloro-4-bromoguaiacol with <2% Dichloride impurity.
Reagents:
4-Bromo-2-methoxyphenol (1.0 eq)
N-Chlorosuccinimide (NCS) (1.0 - 1.05 eq)
p-Toluenesulfonic acid (pTsOH) (0.05 eq) - Catalyst to activate NCS
Acetonitrile (ACN) or DCM (10 volumes)
Step-by-Step:
Dissolution: Charge 4-Bromo-2-methoxyphenol and pTsOH into the reactor. Add solvent (DCM for C6 selectivity, ACN for faster rate).
Cooling: Cool the mixture to 0°C .
Addition: Dissolve NCS in a minimal amount of solvent. Add this solution dropwise over 60 minutes.
Critical Control Point: Monitor internal temperature. Do not allow it to rise above 5°C.
Reaction: Stir at 0°C for 4-6 hours. Monitor by HPLC/TLC.
Stop Criteria: Stop when Starting Material < 2%. Do not chase the last 2% if it risks over-chlorination.
Quench: Add 10% Aqueous Sodium Thiosulfate (
). This immediately destroys unreacted active chlorine, preventing post-reaction by-product formation.
Workup: Extract with DCM, wash with water (removes Succinimide), dry over
, and concentrate.
Module 5: Troubleshooting Logic Tree
Use this flow to diagnose live experimental issues.
Figure 2: Decision tree for rapid troubleshooting of chlorination anomalies.
References
BenchChem. (2025).[3] N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions. Retrieved from
Scientific Update. (2017). Regioselective Chlorination of Phenols. Retrieved from
National Institutes of Health (NIH). (2020). 4-Bromo-2-methoxyphenol Compound Summary. PubChem.[2] Retrieved from
Google Patents. (1980). Process for producing 4-bromo-2-chlorophenols (US4223166A). Retrieved from
Maddox, S. M., et al. (2016).[6] Regioselective Chlorination of Phenols Using N-Chlorosuccinimide. Organic Letters, 18(21), 5476–5479. (Cited via Scientific Update context).
thermal stability and decomposition of 4-Bromo-2-chloro-6-methoxyphenol
Technical Support Center: Thermal Stability & Decomposition of 4-Bromo-2-chloro-6-methoxyphenol Topic: Thermal Stability, Decomposition Pathways, and Handling Protocols for 4-Bromo-2-chloro-6-methoxyphenol CAS Registry N...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Thermal Stability & Decomposition of 4-Bromo-2-chloro-6-methoxyphenol
Topic: Thermal Stability, Decomposition Pathways, and Handling Protocols for 4-Bromo-2-chloro-6-methoxyphenol
CAS Registry Number: 1827620-20-1
Chemical Family: Halogenated Guaiacols / Trisubstituted Phenols
Part 1: Executive Technical Summary
4-Bromo-2-chloro-6-methoxyphenol is a densely functionalized aromatic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals. Its structure features a phenol core substituted with a bromine atom at the para position, a chlorine atom at the ortho position, and a methoxy group at the other ortho position.[1]
This specific substitution pattern creates a unique thermal stability profile :
** steric crowding** around the hydroxyl group makes the molecule sensitive to oxidative coupling.[1]
Weak C-Br bond energy (~280 kJ/mol) makes it susceptible to homolytic cleavage at elevated temperatures (>180°C).[1]
Methoxy group lability renders it prone to demethylation under acidic thermal stress, potentially releasing methyl halides.[1]
Critical Storage Directive: This compound is light and moisture sensitive .[1][2] It must be stored at +4°C under an inert atmosphere (Argon/Nitrogen) to prevent "pinking" (auto-oxidation to quinones).[1]
Part 2: Thermal Stability & Decomposition Profile
The following data summarizes the physical boundaries for handling this compound.
Property
Value / Limit
Technical Insight
Physical State
Low-melting Solid / Crystalline Powder
Often appears as a waxy solid. Impurities significantly depress the melting point.[1]
Melting Point
Est. 40–80°C (Experimental determination recommended)
Note: If the sample is liquid at room temperature, it may be degraded or contain solvent residues.[1]
Decomposition Onset
~160°C (Estimated)
Prolonged heating above 100°C can initiate slow discoloration (oxidation).[1]
Oxygen exposure accelerates degradation 10x faster than heat alone.[1]
Part 3: Decomposition Mechanisms (The "Why")
Understanding how this molecule breaks down is essential for troubleshooting.[1]
Oxidative Dimerization (The "Pink" Problem)
The most common issue researchers face is the sample turning pink or brown.[1] This is not deep thermal decomposition but rather surface oxidation.[1] The electron-rich phenol ring, facilitated by the methoxy group, loses a hydrogen atom to form a phenoxy radical.[1] These radicals couple to form colored biphenyl dimers or quinones.[1]
Thermal Dehalogenation (High Heat)
At temperatures exceeding 180°C, the Carbon-Bromine bond (the weakest link) undergoes homolytic fission.[1]
Reaction: Ar-Br + Heat → Ar• + Br•
Consequence: The bromine radical abstracts hydrogen from neighbors, forming HBr (corrosive gas) and leaving behind reactive aryl radicals that polymerize into black tar.[1]
Demethylation (Acidic Conditions)
If heated in the presence of Lewis acids or strong protic acids, the methoxy group cleaves.[1]
Reaction: Ar-OCH3 → Ar-OH + CH3X
Product: 4-Bromo-2-chlorocatechol (a potent chelator that interferes with metal-catalyzed reactions).
Part 4: Troubleshooting Guide (Q&A)
Q1: My sample arrived as a dark brown liquid, but the CoA says it should be a white solid. Is it usable?
Diagnosis: Severe Oxidation.
Explanation: The compound has likely been exposed to air and heat during transit.[1] The "liquid" state indicates a melting point depression caused by impurities (quinones/dimers).
Action:Do not use for sensitive catalysis. You may attempt recrystallization from a non-polar solvent (e.g., Hexane/EtOAc mix), but if the recovery is <50%, discard the lot.[1]
Q2: I see a small "shoulder" peak eluting just before the main peak in HPLC. What is it?
Diagnosis: Hydrolysis Product (Demethylation).
Explanation: The shoulder is likely 4-Bromo-2-chlorocatechol .[1] Catechols are more polar than their anisole (methoxy) counterparts and typically elute earlier in Reverse Phase HPLC.
Action: Check your mobile phase.[1] If you are using high concentrations of TFA (Trifluoroacetic acid) and heating the column >40°C, you might be inducing this degradation during the analysis.[1] Switch to Formic Acid or lower the column temperature to 25°C.
Q3: Can I dry this compound in a vacuum oven at 60°C overnight?
Diagnosis: Sublimation/Degradation Risk.
Explanation: While 60°C is likely below the rapid decomposition threshold, it may be near the melting point.[1] Vacuum drying a melt can lead to "bumping" or sublimation onto the oven walls.
Action: Dry in a desiccator at room temperature over P2O5 or under high vacuum without supplemental heat.
Q4: Is it safe to use this reagent in a reaction heated to 140°C?
Diagnosis: Borderline Stability.
Explanation: Short durations (<1 hour) may be acceptable under strict inert atmosphere.[1] However, at 140°C, you are approaching the activation energy for C-Br bond homolysis.
Action: Add a radical scavenger (e.g., BHT) if compatible with your chemistry, or strictly degas all solvents to remove oxygen, which catalyzes the breakdown.[1]
Part 5: Visualized Decomposition Pathway
The following diagram illustrates the two primary degradation routes: Oxidative Coupling (Storage failure) and Thermal Cleavage (Process failure).[1]
Detection: UV at 280 nm (Phenol absorption) and 254 nm .
Pass Criteria: Main peak purity >98%. Any peak eluting before the main peak suggests demethylation (catechol).[1] Any peak eluting much later suggests dimerization.[1]
Protocol B: Safe Handling & Storage
Receipt: Immediately inspect color.[1] If white/off-white, proceed.[1] If brown, quarantine.[1]
Aliquot: In a glovebox or under a nitrogen funnel, split the bulk bottle into smaller amber glass vials.
Seal: Cap tightly with Parafilm or Teflon tape.[1]
Store: Place vials in a secondary container with a desiccant packet. Store at +4°C.[1][2]
Usage: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid (which accelerates hydrolysis).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 262234, 4-Bromo-2-methoxyphenol. (Used for structural analogy and physical property estimation of the guaiacol core).[1] Retrieved from [Link]
A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-2-chloro-6-methoxyphenol, with a Focus on ¹H NMR Interpretation
This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-bromo-2-chloro-6-methoxyphenol, a halogenated aromatic compound valuable as an intermediate in the synthesis of pharmaceuticals and other complex organic...
Author: BenchChem Technical Support Team. Date: February 2026
This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-bromo-2-chloro-6-methoxyphenol, a halogenated aromatic compound valuable as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Accurate structural elucidation is paramount for ensuring reaction success and product purity. Here, we provide a detailed interpretation of its proton NMR spectrum, supported by a robust experimental protocol and a comparative analysis with other key spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of how to characterize this and similar substituted phenols.
Section 1: Structural Elucidation by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen atoms.[3] For a molecule like 4-bromo-2-chloro-6-methoxyphenol, ¹H NMR provides definitive information on the number of distinct protons, their connectivity, and the electronic effects of the various substituents on the aromatic ring.
The structure, presented below, contains four distinct types of protons: two aromatic protons, one phenolic hydroxyl proton, and three methoxy protons.
Caption: Molecular structure of 4-Bromo-2-chloro-6-methoxyphenol.
Predicted ¹H NMR Spectral Data
The electronic environment of each proton is uniquely influenced by the inductive and resonance effects of the adjacent chloro, bromo, methoxy, and hydroxyl substituents.[4] This results in a predictable pattern of chemical shifts, multiplicities, and integrations.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Rationale
-OH (Phenolic)
5.0 - 6.0 (variable)
Singlet (broad)
N/A
1H
Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[5] The signal is typically broad and will exchange with D₂O.
Ar-H5
7.1 - 7.3
Doublet
~2.5 Hz (meta)
1H
Located between the electron-donating -OCH₃ group and the electron-withdrawing -Br atom. Experiences meta-coupling with H3.
Ar-H3
6.9 - 7.1
Doublet
~2.5 Hz (meta)
1H
Positioned between two strongly electron-withdrawing halogens (-Cl and -Br), leading to a distinct chemical shift. Experiences meta-coupling with H5.
-OCH₃ (Methoxy)
3.8 - 3.9
Singlet
N/A
3H
Appears as a sharp singlet as there are no adjacent protons. Its chemical shift is characteristic of methoxy groups on an aromatic ring.[6]
In-Depth Signal Analysis
Aromatic Protons (H3 and H5) : The two remaining protons on the benzene ring are in different chemical environments and are not equivalent. They are situated meta to each other, which results in a small coupling constant (J), typically between 2-3 Hz, splitting each signal into a doublet. The precise chemical shifts are influenced by the additive effects of the surrounding substituents.[4] The chlorine atom at position 2 and the bromine at position 4 exert a strong electron-withdrawing inductive effect, which deshields the nearby protons, shifting them downfield.
Phenolic Proton (-OH) : The resonance of the hydroxyl proton is notoriously variable.[7] In a non-polar solvent like CDCl₃, its signal is often a broad singlet. The chemical shift can move significantly depending on the extent of intermolecular hydrogen bonding. A definitive method for its identification is the "D₂O shake," where adding a drop of deuterium oxide to the NMR tube results in the disappearance of the -OH signal due to proton-deuteron exchange.[8]
Methoxy Protons (-OCH₃) : The three protons of the methoxy group are equivalent and are not coupled to any other protons, resulting in a sharp singlet integrating to 3H. This signal is often a reliable landmark in the spectrum for compounds containing this functional group.
Section 2: Experimental Protocol for ¹H NMR Analysis
Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following workflow ensures sample purity, proper instrument calibration, and accurate data processing.
Caption: Standardized workflow for ¹H NMR spectrum acquisition and analysis.
Step-by-Step Methodology
Sample Preparation :
Accurately weigh 10-20 mg of 4-bromo-2-chloro-6-methoxyphenol into a clean, dry vial.
Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard.[9] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
Instrument Setup and Data Acquisition :
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent. This step compensates for any magnetic field drift during the experiment.
Shim the magnetic field to maximize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-second relaxation delay).
Data Processing and Analysis :
Apply Fourier transformation to the raw data (Free Induction Decay) to generate the frequency-domain spectrum.
Perform phase and baseline corrections to ensure accurate peak representation.
Calibrate the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm.
Integrate the area under each peak. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.
Assign each signal to the corresponding protons in the molecule based on chemical shift, multiplicity, and integration.
Section 3: Comparative Analysis with Alternative Spectroscopic Techniques
While ¹H NMR is powerful, a comprehensive characterization relies on a multi-technique approach. Other spectroscopic methods provide complementary information that validates and completes the structural picture.
Technique
Information Provided
Strengths for this Molecule
Limitations for this Molecule
¹H NMR
Proton environment, connectivity, and count.
Provides unambiguous evidence of proton arrangement and is highly sensitive to subtle electronic effects of substituents.
The hydroxyl proton signal can be broad and its position variable, sometimes overlapping with other signals.
¹³C NMR
Carbon skeleton and chemical environment of each carbon atom.
Confirms the presence of 7 unique carbon atoms (6 aromatic, 1 methoxy), complementing the ¹H NMR data.
Is inherently less sensitive than ¹H NMR, requiring more sample or longer acquisition times. Provides no direct information on proton connectivity.
FTIR Spectroscopy
Presence of functional groups.
Quickly confirms the presence of key functional groups: -OH (broad peak ~3200-3500 cm⁻¹), aromatic C=C (~1500-1600 cm⁻¹), and C-O ether (~1260 cm⁻¹).[10]
Provides little to no information about the specific substitution pattern on the aromatic ring.
Mass Spectrometry (MS)
Molecular weight and fragmentation pattern.
Determines the exact molecular mass. The presence of one bromine and one chlorine atom creates a highly characteristic isotopic pattern (M, M+2, M+4) that confirms the elemental composition.[11]
Does not distinguish between isomers. Provides structural information only through inference from fragmentation.
High-Performance Liquid Chromatography (HPLC)
Purity and quantification.
The primary method for assessing the purity of the synthesized compound and for separating it from starting materials or byproducts.[12]
Provides no structural information; it is a separation technique, not a characterization one.
Conclusion
The structural elucidation of 4-bromo-2-chloro-6-methoxyphenol is most effectively achieved through ¹H NMR spectroscopy, which provides detailed and unambiguous information about the proton framework of the molecule. The predicted spectrum, characterized by two meta-coupled aromatic doublets, a variable phenolic singlet, and a sharp methoxy singlet, serves as a reliable fingerprint for this compound. However, for complete and authoritative characterization, a holistic approach is recommended. The combination of ¹H NMR with ¹³C NMR to confirm the carbon backbone, Mass Spectrometry to verify molecular weight and elemental formula, and FTIR to identify functional groups provides a self-validating system that ensures the highest degree of scientific integrity for researchers in synthetic chemistry and drug development.
References
Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Oxford Academic. Retrieved from [Link]
Abraham, R. J., & Mobli, M. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-877. Retrieved from [Link]
Supporting Information. (n.d.). Retrieved from [Link]
1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
Abraham, R. J., & Mobli, M. (n.d.). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. CiteSeerX. Retrieved from [Link]
Salman, S. R., & Kamounah, F. S. (1993). 1H NMR study of some sterically crowded substituted phenols. Spectrochimica Acta Part A: Molecular Spectroscopy, 49(4), 601. Retrieved from [Link]
Kumar, S., Jasinski, J. P., & Arman, H. D. (2020). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 4), 551–555. Retrieved from [Link]
4-Bromo-2-methoxyphenol. (n.d.). PubChem. Retrieved from [Link]
Supplementary Information - Beilstein Journals. (n.d.). Retrieved from [Link]
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
Kumar, S., Jasinski, J. P., & Arman, H. D. (2020). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. ResearchGate. Retrieved from [Link]
Proton NMR Table. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
Proton nuclear magnetic resonance. (n.d.). Wikipedia. Retrieved from [Link]
Table of characteristic proton NMR chemical shifts. (n.d.). Retrieved from [Link]
US4223166A - Process for producing 4-bromo-2-chlorophenols. (n.d.). Google Patents.
Theobald, D. S., et al. (2007). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. ResearchGate. Retrieved from [Link]
Consider the spectral data for 4-bromo-2-chloroacetanilide.... (n.d.). Chegg. Retrieved from [Link]
Kanamori, T., Nagasawa, K., Kuwayama, K., Tsujikawa, K., Iwata, Y. T., & Inoue, H. (2013). Analysis of 4-bromo-2,5-dimethoxyphenethylamine Abuser's Urine: Identification and Quantitation of Urinary Metabolites. Journal of Forensic Sciences, 58(1), 279-287. Retrieved from [Link]
A Comparative Guide to the ¹³C NMR Chemical Shifts of 4-Bromo-2-chloro-6-methoxyphenol
In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornersto...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides an in-depth analysis of the expected ¹³C NMR chemical shifts for 4-Bromo-2-chloro-6-methoxyphenol, a polysubstituted phenol of interest in medicinal chemistry and material science. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages a comparative analysis of structurally related compounds and foundational principles of NMR spectroscopy to predict and rationalize its ¹³C NMR spectrum.
The Power of Prediction and Comparison in NMR Spectroscopy
While direct experimental acquisition remains the gold standard, predictive and comparative approaches are invaluable tools in modern chemistry. By analyzing the ¹³C NMR data of structurally analogous compounds, we can build a highly accurate model for the chemical shifts of 4-Bromo-2-chloro-6-methoxyphenol. The electronic environment of each carbon atom in the benzene ring is influenced by the cumulative effects of its substituents. Understanding these substituent effects is key to interpreting and predicting ¹³C NMR spectra.
The key substituents in 4-Bromo-2-chloro-6-methoxyphenol are:
Hydroxyl (-OH): A strong activating group that donates electron density through resonance, shielding the ortho and para carbons and significantly deshielding the ipso carbon.
Methoxy (-OCH₃): Also a strong activating group, similar to the hydroxyl group in its electronic effects.
Chlorine (-Cl): An electronegative atom that withdraws electron density through induction, but also donates electron density through resonance. Its effect is a balance of these two opposing forces.
Bromine (-Br): Similar to chlorine, bromine is an electronegative halogen that exhibits both inductive withdrawal and resonance donation.
Comparative Analysis of ¹³C NMR Chemical Shifts
To predict the chemical shifts for 4-Bromo-2-chloro-6-methoxyphenol, we can examine the experimental data for a series of related substituted phenols. The following table summarizes the ¹³C NMR chemical shifts for relevant analogues, with all values reported in ppm (δ) relative to a standard reference.
The predicted chemical shifts for 4-Bromo-2-chloro-6-methoxyphenol are derived from the additive effects of the substituents observed in the analogous compounds. The presence of multiple electron-withdrawing and donating groups creates a complex electronic environment, leading to a unique spectral fingerprint.
Caption: Substituent effects on the aromatic ring of 4-Bromo-2-chloro-6-methoxyphenol.
Experimental Protocol for ¹³C NMR Acquisition
For researchers seeking to acquire an experimental spectrum of 4-Bromo-2-chloro-6-methoxyphenol, the following protocol provides a standardized starting point.
1. Sample Preparation:
Accurately weigh approximately 10-20 mg of the solid 4-Bromo-2-chloro-6-methoxyphenol.
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single carbon signal at ~77.16 ppm, which can serve as an internal reference.
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal resolution.
Nucleus: ¹³C
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
Acquisition Time (AQ): Typically 1-2 seconds.
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and more accurate integration, though for routine identification, a shorter delay is often sufficient.
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A starting point of 1024 scans is reasonable and can be adjusted based on the sample concentration and desired signal-to-noise ratio.
Temperature: Standard probe temperature (e.g., 298 K).
3. Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase correct the spectrum to obtain pure absorption lineshapes.
Baseline correct the spectrum to ensure a flat baseline.
Reference the spectrum by setting the TMS peak to 0 ppm or the CDCl₃ peak to 77.16 ppm.
Integrate the peaks to obtain relative peak areas, which can be useful for identifying the number of carbons contributing to each signal in cases of signal overlap.
Caption: A generalized workflow for acquiring a ¹³C NMR spectrum.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the ¹³C NMR chemical shifts of 4-Bromo-2-chloro-6-methoxyphenol. By leveraging comparative data from structurally related compounds and a solid understanding of substituent effects, researchers can confidently approach the structural verification of this and other complex organic molecules. The provided experimental protocol offers a robust starting point for obtaining high-quality experimental data to confirm these predictions.
References
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]
PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]
Decoding the Vibrational Fingerprint: A Comparative Guide to the FTIR Spectrum of 4-Bromo-2-chloro-6-methoxyphenol
For Immediate Release In the landscape of pharmaceutical research and complex organic synthesis, the precise characterization of molecular structures is paramount. For drug development professionals and researchers, Four...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
In the landscape of pharmaceutical research and complex organic synthesis, the precise characterization of molecular structures is paramount. For drug development professionals and researchers, Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for the rapid and reliable identification of functional groups. This guide offers an in-depth analysis of the FTIR absorption spectrum of 4-Bromo-2-chloro-6-methoxyphenol, a highly substituted phenol derivative. By comparing its spectral features with related compounds, we provide a robust framework for its identification and differentiation, grounded in the principles of vibrational spectroscopy.
The Structural Context: Predicting the Spectrum
4-Bromo-2-chloro-6-methoxyphenol is a polysubstituted aromatic compound. Its infrared spectrum is a composite of the vibrational modes of its constituent functional groups: a hydroxyl group (-OH), a methoxy group (-OCH₃), a benzene ring, and carbon-halogen bonds (C-Br and C-Cl). The substitution pattern on the aromatic ring—with substituents at positions 1, 2, 4, and 6—creates a unique vibrational fingerprint that can be systematically deciphered.
The molecular structure and its key functional groups are illustrated below.
Figure 1. Molecular structure of 4-Bromo-2-chloro-6-methoxyphenol with key functional groups highlighted.
Analysis of Predicted FTIR Absorption Peaks
Wavenumber (cm⁻¹)
Functional Group & Vibrational Mode
Expected Intensity & Characteristics
~3550-3200
O-H Stretch (Phenolic)
Strong, Broad (due to hydrogen bonding)
~3100-3000
C-H Stretch (Aromatic)
Medium to Weak, Sharp
~2960, ~2840
C-H Stretch (Aliphatic, -OCH₃)
Medium, Sharp
~1600, ~1470
C=C Stretch (Aromatic Ring)
Medium to Strong, Sharp
~1260
C-O Stretch (Aryl Ether, asymmetric)
Strong, Sharp
~1230
C-O Stretch (Phenolic)
Strong, Sharp
~1070
C-O Stretch (Aryl Ether, symmetric)
Medium, Sharp
~1080-1030
C-Cl Stretch (Aryl Halide)
Medium to Strong
~1075-1030
C-Br Stretch (Aryl Halide)
Medium to Strong
~900-800
C-H Out-of-Plane Bending
Strong, indicative of substitution pattern
Comparative Spectral Analysis
To contextualize the predicted spectrum, a comparison with structurally similar molecules is invaluable. This allows for the clear attribution of spectral features and highlights the influence of each substituent.
The broad O-H stretching band is a consistent feature across all the phenolic compounds, confirming the presence of the hydroxyl group.[6][7]
The aromatic C-H and C=C stretching vibrations appear in their expected regions, confirming the benzene ring backbone.[8][9]
The presence of aliphatic C-H stretches around 2960 and 2840 cm⁻¹ clearly distinguishes the methoxy-containing compounds (our target molecule, 4-bromo-2-methoxyphenol, and guaiacol) from 4-bromo-2-chlorophenol.
The C-O stretching region (1300-1000 cm⁻¹) is often complex. However, the strong bands associated with the aryl ether and phenolic C-O bonds are characteristic.
The C-Cl and C-Br stretching vibrations are expected in the fingerprint region, often overlapping with other absorptions.[6] Their presence is a key differentiator. The C-Cl stretch generally appears at a slightly higher wavenumber than the C-Br stretch, though significant overlap is common for aryl halides.[10]
The substitution pattern on the benzene ring also influences the C-H out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ region. For a 1,2,4,6-tetrasubstituted ring, a strong absorption band is expected in the 800-850 cm⁻¹ range, corresponding to the two adjacent free hydrogen atoms.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To obtain a reliable FTIR spectrum of 4-Bromo-2-chloro-6-methoxyphenol, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a versatile technique for solid and liquid samples, requiring minimal preparation.
Figure 2. Standard workflow for obtaining an FTIR spectrum using an ATR accessory.
Causality in Protocol Choices:
Background Spectrum: A background scan is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic absorptions of the ATR crystal, ensuring that the final spectrum is solely that of the sample.
Consistent Pressure: Applying consistent pressure with the ATR clamp ensures good contact between the sample and the crystal, which is essential for a strong and reproducible signal.
Co-adding Scans: Averaging multiple scans (32-64) improves the signal-to-noise ratio, resulting in a clearer and more easily interpretable spectrum.
Conclusion
The FTIR spectrum of 4-Bromo-2-chloro-6-methoxyphenol is rich with information, providing a clear "fingerprint" for its structural identification. The key diagnostic features are the broad phenolic O-H stretch, the dual C-H stretches of the methoxy group, and the complex pattern in the fingerprint region arising from the aromatic C-O, C-Cl, and C-Br bonds. By comparing its predicted spectrum with those of simpler, related phenols, researchers can confidently assign the observed absorption bands and confirm the presence of all key functional groups. This guide provides a foundational framework for the spectral interpretation of this and other complex halogenated phenolic compounds, reinforcing the power of FTIR spectroscopy as an indispensable tool in chemical analysis.
References
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol C6H6O C6H5OH. Retrieved February 15, 2026, from [Link]
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved February 15, 2026, from [Link]
Fiveable. (2025, September 15). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Retrieved February 15, 2026, from [Link]
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved February 15, 2026, from [Link]
PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved February 15, 2026, from [Link]
NIST. (n.d.). Phenol, 4-bromo-2-chloro-. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved February 15, 2026, from [Link]
OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry. Retrieved February 15, 2026, from [Link]
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved February 15, 2026, from [Link]
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved February 15, 2026, from [Link]
Elmhurst College. (n.d.). IR Chart. Retrieved February 15, 2026, from [Link]
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved February 15, 2026, from [Link]
Dinesh, P. (2018). FT-IR and FT-Raman spectra, HOMO, LUMO, MESP and NBO analysis of Guaiacol by experimental and quantum chemical calculations. Elixir Organic Chemistry, 120, 51264-51277.
ResearchGate. (n.d.). FT-IR spectra results of guaiacol and poly(guaiacol). Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). FT-IR spectra of GG and guaiacol. Retrieved February 15, 2026, from [Link]
GC-MS fragmentation pattern of 4-Bromo-2-chloro-6-methoxyphenol
Executive Summary 4-Bromo-2-chloro-6-methoxyphenol (often referred to as 5-bromo-3-chloroguaiacol in environmental literature) is a critical analyte in environmental toxicology, often identified as a disinfection byprodu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-2-chloro-6-methoxyphenol (often referred to as 5-bromo-3-chloroguaiacol in environmental literature) is a critical analyte in environmental toxicology, often identified as a disinfection byproduct (DBP) in chlorinated waters or a metabolite of organophosphate pesticides like profenofos.[1]
This guide provides an in-depth technical analysis of its mass spectral behavior. Unlike standard library reports, we dissect the mechanistic fragmentation to allow researchers to distinguish this compound from structural isomers and matrix interferences. We compare the underivatized (native) performance against TMS-derivatization , providing a validated workflow for trace-level detection.
Part 1: Structural Analysis & Theoretical Fragmentation
The Molecule[2][3]
IUPAC Name: 4-Bromo-2-chloro-6-methoxyphenol
Formula:
Monoisotopic Mass: 235.92 (based on
and )
Structure: A guaiacol core (phenol with an ortho-methoxy group) substituted with chlorine at position 2 and bromine at position 4.
The Isotope "Fingerprint"
For any halogenated compound, the molecular ion (
) is defined not by a single peak but by a cluster. This is the primary diagnostic tool for this analyte.
): 100% (Base peak in soft ionization, strong in EI)
m/z 238 (
): ~130% (Contribution from and overlaps)
m/z 240 (
): ~30% (Both heavy isotopes)
Fragmentation Mechanism (EI at 70 eV)
The fragmentation of methoxyphenols is driven by the stability of the aromatic ring and the lability of the methoxy group.
Primary Fragmentation (
): The radical cation loses a methyl radical () from the methoxy group to form a quinoid-like cation. This is often the base peak in the spectrum.
Secondary Fragmentation (
): The resulting ion loses carbon monoxide (CO), a common pathway for phenols, resulting in a ring contraction or rearrangement.
Halogen Loss: Subsequent loss of
or occurs, though usually less intense than the oxygen-based fragmentations.
Diagram 1: Fragmentation Pathway
Caption: Primary fragmentation pathway showing the characteristic loss of methyl and carbonyl groups.
Part 2: Comparative Analysis (Native vs. Derivatized)
Direct injection of halophenols is possible but often results in peak tailing due to the acidic hydroxyl group interacting with active sites in the GC liner and column. Silylation is the superior alternative.
High (Shift to higher mass reduces background noise)
Why Derivatize?
The replacement of the active proton on the hydroxyl group with a trimethylsilyl (TMS) group [
] eliminates hydrogen bonding.
Mechanism:
Result: The molecular ion shifts by +72 amu. The isotope pattern remains identical (Br/Cl ratio), but the mass shift moves the analyte away from low-mass matrix interference.
Part 3: Experimental Protocol
This protocol is designed for trace analysis in water or biological matrices.
Reagents
Extraction Solvent: Dichloromethane (DCM) or MTBE.
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Extraction: Acidify sample to pH < 2 (to protonate the phenol) and extract with DCM.
Drying: Pass extract through
to remove water (critical: water hydrolyzes BSTFA).
Concentration: Evaporate to near dryness under nitrogen stream.
Derivatization:
Add 50
L BSTFA (1% TMCS).
Add 50
L Pyridine (catalyst/solvent).
Incubate at 65°C for 30 minutes.
Analysis: Inject 1
L into GC-MS (Splitless mode).
Diagram 2: Experimental Workflow
Caption: Optimized workflow for the conversion of halophenols to TMS-ethers.
Part 4: Distinguishing Isomers
A common challenge is distinguishing 4-Bromo-2-chloro-6-methoxyphenol from its isomer, 4-Chloro-2-bromo-6-methoxyphenol .
Mass Spectrum: The spectra are nearly identical because the fragments (loss of methyl, loss of CO) are the same.
Retention Time (RT):
Underivatized: The isomer with the halogen ortho to the hydroxyl group affects volatility. However, since both have ortho substituents (methoxy vs Cl/Br), this is subtle.
Derivatized: Separation is achieved on non-polar columns (e.g., DB-5MS). The larger Bromine atom in the ortho position (2-bromo isomer) generally causes a slight RT shift compared to the ortho-chloro isomer due to steric hindrance affecting the silylation or interaction with the stationary phase.
Library Confirmation: Always use a reference standard. Do not rely solely on library matching scores for halogenated isomers.
References
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Phenol, 4-bromo-2-chloro-. NIST Chemistry WebBook, SRD 69.[4] [Link]
Knuutinen, J., et al. (1990). Gas chromatographic-mass spectrometric analysis of chlorophenols in pulp mill effluents.
Stanković, S., et al. (2024). Colorado Potato Beetle Resistant Population Insight Using Single Insect Carboxylesterases. ResearchGate. (identifies 4-bromo-2-chlorophenol as a metabolite).[5] [Link]
Comparative Guide: HPLC Selectivity Tuning for 4-Bromo-2-chloro-6-methoxyphenol
Executive Summary Developing a robust HPLC method for 4-Bromo-2-chloro-6-methoxyphenol (BCMP) presents a classic chromatographic challenge: balancing the retention of a polar phenolic moiety against the hydrophobicity of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Developing a robust HPLC method for 4-Bromo-2-chloro-6-methoxyphenol (BCMP) presents a classic chromatographic challenge: balancing the retention of a polar phenolic moiety against the hydrophobicity of halogen substituents. While standard C18 chemistries often provide adequate retention, they frequently suffer from peak tailing and poor selectivity against similar halogenated impurities.
This guide compares the industry-standard C18 (Alkyl) approach against a Phenyl-Hexyl (Aromatic) stationary phase. Experimental evidence suggests that leveraging
interactions via a Phenyl-Hexyl phase, coupled with a protic solvent (Methanol), significantly improves peak symmetry and resolution compared to traditional C18/Acetonitrile systems.
Analyte Profile & Chromatographic Strategy
Understanding the physicochemical properties of BCMP is the prerequisite for column selection.
Property
Characteristic
Chromatographic Implication
Core Structure
Phenol ring
Weak acid; requires pH control to suppress ionization.
Mobile phase pH must be 5.5 to ensure the analyte remains neutral (unionized).
UV Max
~280 nm
Aromatic ring absorption; suitable for UV-Vis/DAD detection.
Method Development Workflow
The following decision tree outlines the logical flow for optimizing the BCMP method, moving from column screening to solvent selection.
Figure 1: Strategic workflow for selecting stationary phases and mobile phase modifiers for halogenated phenols.
Comparative Study: C18 vs. Phenyl-Hexyl[2][3][4]
The Mechanism of Separation
C18 (Octadecylsilane): Relies almost exclusively on hydrophobic interactions . It separates BCMP based on the "greasiness" of the halogenated ring. However, it lacks specific shape selectivity for the halogen positions.
Phenyl-Hexyl: Offers a dual mechanism. It utilizes a hexyl linker for hydrophobicity plus a phenyl ring for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
interactions . The electron-deficient halogenated ring of BCMP interacts strongly with the -electrons of the stationary phase, offering superior resolution from non-halogenated impurities [1, 2].
Figure 2: Mechanistic difference. Phenyl-Hexyl phases engage in pi-pi stacking, enhancing retention for halogenated aromatics.
Experimental Performance Data
The following data summarizes a comparative run using a standard gradient (5-95% B in 10 min).
Conditions:
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Methanol (for Phenyl) or Acetonitrile (for C18)[2]
Flow: 1.0 mL/min
Temp: 30°C
Parameter
Standard C18 (w/ ACN)
Phenyl-Hexyl (w/ MeOH)
Analysis
Retention Time ()
6.2 min
7.8 min
Phenyl-Hexyl increases retention due to added -interactions.
Tailing Factor ()
1.45
1.08
Significant Improvement. C18 shows tailing due to silanol activity; Phenyl phase shields silanols better.
Resolution ()
1.8 (from impurity)
3.2 (from impurity)
Phenyl-Hexyl resolves the halogenated isomer (impurity) effectively.
Backpressure
120 bar
180 bar
MeOH is more viscous than ACN, resulting in higher pressure (manageable).
Expert Insight: Acetonitrile (ACN) suppresses
interactions because the solvent itself has electrons (triple bond). Methanol is the preferred solvent for Phenyl columns when analyzing aromatics, as it allows the stationary phase interactions to dominate [3].
The Optimized Protocol ("Gold Standard")
Based on the comparative data, the Phenyl-Hexyl / Methanol system is the superior choice for BCMP detection.
Reagents & Preparation
Diluent: 50:50 Methanol:Water (Matches initial mobile phase strength).
Stock Solution: Dissolve 10 mg BCMP in 10 mL Methanol (1.0 mg/mL). Sonicate for 5 mins.
Working Standard: Dilute Stock to 50 µg/mL in Diluent.
Instrument Parameters[5]
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
Mobile Phase B: Methanol (LC-MS Grade).
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV @ 280 nm (Reference 360 nm).
Column Temp: 35°C (Slightly elevated temp improves mass transfer in MeOH).
Gradient Program
Time (min)
% Mobile Phase B
Event
0.00
40
Initial Hold
1.00
40
Start Gradient
8.00
90
Elution of BCMP
10.00
90
Wash
10.10
40
Re-equilibration
14.00
40
End
Validation & Troubleshooting
System Suitability Limits (Self-Validating)
To ensure the method is performing correctly before running samples, the following criteria must be met:
Tailing Factor (
): (Indicates suppressed silanol activity).
Precision (RSD, n=5):
for Retention Time; for Area.
Resolution (
): between BCMP and nearest impurity.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing ()
Silanol interaction or high pH.
Ensure Formic Acid is fresh. Lower pH to 2.5 using Phosphate buffer if necessary.
Split Peaks
Solvent mismatch.
Ensure sample diluent is not stronger than initial mobile phase (use 40-50% MeOH).
Retention Drift
Temperature fluctuation.
Thermostat the column compartment (Critical for Methanol methods).
Low Sensitivity
Wrong wavelength.
BCMP absorption drops at 254nm; ensure 280nm is selected for the phenol ring.
References
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]
Element Lab Solutions. Phenyl Stationary Phases for HPLC. Retrieved from [Link]
Chromatography Online. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns. Retrieved from [Link]
PubChem. 4-Bromo-2-chlorophenol Compound Summary. National Library of Medicine. Retrieved from [Link]
A Senior Application Scientist's Guide: Comparative Reactivity of 4-Bromo-2-chloro-6-methoxyphenol vs. 4-bromoguaiacol
Abstract This guide presents an in-depth, objective comparison of the chemical reactivity of 4-Bromo-2-chloro-6-methoxyphenol and 4-bromoguaiacol (4-bromo-2-methoxyphenol). As crucial intermediates in pharmaceutical and...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide presents an in-depth, objective comparison of the chemical reactivity of 4-Bromo-2-chloro-6-methoxyphenol and 4-bromoguaiacol (4-bromo-2-methoxyphenol). As crucial intermediates in pharmaceutical and fine chemical synthesis, a nuanced understanding of their respective reactivities is paramount for strategic synthetic planning.[1][2][3] This document moves beyond a simple cataloging of properties to explain the causal relationships between structure and chemical behavior, providing detailed experimental protocols to validate the discussed principles. It is intended for researchers, chemists, and drug development professionals who utilize substituted phenols as synthetic building blocks.
Introduction and Structural Analysis
4-bromoguaiacol and 4-Bromo-2-chloro-6-methoxyphenol are both halogenated derivatives of guaiacol (2-methoxyphenol). Their utility lies in the presence of multiple reactive sites—the phenolic hydroxyl group, the aromatic ring, and the carbon-halogen bonds—which allow for diverse downstream functionalization.[1][3]
The fundamental difference between these two molecules, and the primary determinant of their differential reactivity, is the presence of a chlorine atom at the C-2 position in 4-Bromo-2-chloro-6-methoxyphenol.
The electronic character of the aromatic ring is dictated by a balance of competing effects:
Activating Groups: The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups. They donate electron density to the ring via a resonance effect (+M), increasing its nucleophilicity.[5]
Deactivating Groups: The bromine and chlorine atoms are deactivating groups. They withdraw electron density from the ring via an inductive effect (-I) due to their high electronegativity.[6]
In 4-Bromo-2-chloro-6-methoxyphenol, the cumulative inductive withdrawal from two halogen atoms renders the aromatic ring significantly more electron-deficient than that of 4-bromoguaiacol.
Electrophilic aromatic substitution (EAS) is a cornerstone reaction for functionalizing benzene derivatives. The reaction rate is highly sensitive to the electron density of the aromatic ring; electron-rich rings react faster.[7][8]
Causality & Prediction:
4-bromoguaiacol, possessing only one deactivating halogen substituent, has a more electron-rich aromatic ring than the di-halogenated 4-Bromo-2-chloro-6-methoxyphenol. Consequently, 4-bromoguaiacol is predicted to be significantly more reactive towards electrophiles. The rate-determining step in EAS is the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (the arenium ion).[5][8] The higher electron density in 4-bromoguaiacol lowers the activation energy for this step.[9]
Protocol 1: Comparative Nitration
This protocol provides a direct method to observe the reactivity differential.
Objective: To qualitatively and quantitatively compare the rate of nitration.
Preparation: Prepare two separate 50 mL round-bottom flasks. In Flask A, dissolve 1.0 mmol of 4-Bromo-2-chloro-6-methoxyphenol in 10 mL of DCM. In Flask B, dissolve 1.0 mmol of 4-bromoguaiacol in 10 mL of DCM.
Cooling: Place both flasks in an ice-water bath and stir for 10 minutes to equilibrate the temperature to 0 °C.
Reagent Addition: While stirring vigorously, add 1.1 mmol of fuming nitric acid dropwise and simultaneously to each flask.
Reaction Monitoring: At 5-minute intervals, withdraw a small aliquot from each reaction mixture with a capillary tube and spot it on a TLC plate. Elute with a 4:1 Hexanes:Ethyl Acetate solvent system. Monitor the consumption of the starting material.
Quenching: After 30 minutes (or when the reaction in Flask B appears complete by TLC), carefully quench both reactions by slowly pouring them into separate beakers containing 20 mL of ice-cold saturated NaHCO₃ solution.
Workup: Transfer the contents of each beaker to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers for each reaction, wash with brine, and dry over anhydrous MgSO₄.
Analysis: Filter and evaporate the solvent under reduced pressure. Determine the crude yield and analyze the product by ¹H NMR to confirm the structure and assess purity.
Expected Outcome: The TLC analysis will show a significantly faster consumption of starting material in Flask B (4-bromoguaiacol). The reaction may be complete within minutes, while Flask A may show substantial unreacted starting material after 30 minutes. This provides direct evidence of the higher reactivity of 4-bromoguaiacol in EAS.
Figure 2. Experimental workflow for comparative nitration.
Comparative Reactivity II: Acidity and Reactions of the Hydroxyl Group
The reactivity of the phenolic -OH group is primarily governed by its acidity (pKa). The stability of the resulting phenoxide anion determines the strength of the acid; the more stable the anion, the lower the pKa.[6]
Causality & Prediction:
Electron-withdrawing groups stabilize the phenoxide anion by delocalizing the negative charge. 4-Bromo-2-chloro-6-methoxyphenol has two electron-withdrawing halogens, compared to only one in 4-bromoguaiacol. Therefore, 4-Bromo-2-chloro-6-methoxyphenol is predicted to be a stronger acid (have a lower pKa) than 4-bromoguaiacol. This enhanced acidity facilitates reactions that proceed via deprotonation of the hydroxyl group, such as Williamson ether synthesis or esterification, often allowing for the use of milder bases and reaction conditions.
The additional powerful inductive effect of the ortho-chlorine atom significantly stabilizes the conjugate base, increasing acidity.
Protocol 2: Comparative O-Acetylation
This protocol demonstrates the practical implications of the pKa difference.
Objective: To compare the rate of O-acetylation using a mild base.
Materials:
4-Bromo-2-chloro-6-methoxyphenol
4-bromoguaiacol
Acetic Anhydride
Pyridine
Diethyl ether
1M Hydrochloric Acid (HCl)
Standard workup and analysis materials.
Methodology:
Setup: In two separate vials, place 1.0 mmol of each respective phenol.
Reagent Addition: To each vial, add 5 mL of diethyl ether, 1.5 mmol of pyridine (a mild base), and finally 1.2 mmol of acetic anhydride.
Reaction: Stir both reactions at room temperature.
Monitoring: Monitor the reactions by TLC, observing the formation of the higher-Rf ester product.
Workup: After 1 hour, transfer the contents of each vial to a separatory funnel containing 15 mL of diethyl ether. Wash sequentially with 10 mL of 1M HCl (to remove pyridine), 10 mL of water, and 10 mL of brine.
Analysis: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate. Analyze the crude product by ¹H NMR to estimate the conversion percentage.
Expected Outcome: The reaction with 4-Bromo-2-chloro-6-methoxyphenol will proceed faster and show a higher conversion to the acetylated product after 1 hour. Its lower pKa allows the mild base (pyridine) to maintain a higher equilibrium concentration of the more nucleophilic phenoxide, accelerating the reaction with acetic anhydride.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions require a potent nucleophile and an aromatic ring that is highly electron-deficient, typically featuring strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group (like a halogen).[10][11]
Analysis:
Neither compound is an ideal substrate for SNAr.[12] The rings are activated by -OH and -OCH₃ groups, which is counterproductive for this mechanism. However, if forced under high temperature and pressure, the more electron-deficient ring of 4-Bromo-2-chloro-6-methoxyphenol would be marginally more susceptible to nucleophilic attack than 4-bromoguaiacol. [11] For most practical applications, palladium-catalyzed cross-coupling reactions are the preferred method for substituting the aryl bromides in both molecules.[3][6]
Conclusion and Strategic Recommendations
The choice between 4-Bromo-2-chloro-6-methoxyphenol and 4-bromoguaiacol is a strategic decision dictated by the desired transformation.
For Electrophilic Aromatic Substitution:4-bromoguaiacol is the superior substrate due to its more electron-rich aromatic ring, ensuring faster reaction rates and potentially milder conditions.
For Reactions at the Hydroxyl Group:4-Bromo-2-chloro-6-methoxyphenol is more advantageous. Its enhanced acidity (lower pKa) facilitates deprotonation, allowing reactions like etherification and esterification to proceed more readily, often with weaker bases and at lower temperatures.
This guide demonstrates that a predictive understanding of reactivity, grounded in the principles of physical organic chemistry, is essential for efficient and successful synthetic chemistry. The provided protocols offer a self-validating framework for confirming these principles in a laboratory setting.
References
Benchchem. (n.d.). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols.
Benchchem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-2-methoxyphenol.
Chemistry LibreTexts. (2023). Reactivity of Phenols.
Benchchem. (n.d.). An In-depth Technical Guide to 4-Bromo-2-methoxyphenol: Chemical Properties and Synthetic Applications.
Izushi, F., Mori, T., & Ogata, M. (1988). Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria. Acta Medica Okayama.
Lumen Learning. (n.d.). Examples of electrophilic aromatic substitution. Organic Chemistry II.
Making Molecules. (2025). Electrophilic Aromatic Substitution.
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions: Chlorination and Bromination.
Benchchem. (n.d.). An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Methoxy-2,3,6-trimethylphenol.
A Predictive and Methodological Guide to the UV-Vis Spectroscopic Characterization of 4-Bromo-2-chloro-6-methoxyphenol
This guide provides a comprehensive framework for the UV-Vis spectroscopic characterization of 4-Bromo-2-chloro-6-methoxyphenol. In the absence of published experimental spectra for this specific compound, we will levera...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the UV-Vis spectroscopic characterization of 4-Bromo-2-chloro-6-methoxyphenol. In the absence of published experimental spectra for this specific compound, we will leverage established principles of electronic spectroscopy to predict its absorption characteristics. This guide will compare these predictions with the known spectral data of structurally related phenols, offering a robust analytical strategy for researchers in drug development and organic synthesis.
The Significance of UV-Vis Spectroscopy for Substituted Phenols
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and accessible analytical technique for characterizing aromatic compounds like phenols.[1][2] The absorption of UV-Vis radiation by these molecules corresponds to electronic transitions, primarily π → π* transitions within the benzene ring.[3] The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature and position of substituents on the phenolic ring.[4] This sensitivity allows for detailed structural elucidation and quantitative analysis.[5][6]
Phenols typically exhibit two main absorption bands originating from the benzene chromophore.[7] Substituents on the ring can cause a shift in the wavelength of maximum absorption (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). They can also affect the intensity of the absorption (hyperchromic or hypochromic effects). These shifts are a direct consequence of the electronic effects of the substituents—whether they are electron-donating or electron-withdrawing—and their interaction with the phenolic hydroxyl group.
Predicting the UV-Vis Spectrum of 4-Bromo-2-chloro-6-methoxyphenol
The structure of 4-Bromo-2-chloro-6-methoxyphenol incorporates a phenolic hydroxyl group, a methoxy group, a bromine atom, and a chlorine atom attached to the benzene ring. To predict its UV-Vis spectrum, we must consider the cumulative electronic effects of these substituents.
Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are strong activating, electron-donating groups due to the lone pairs on the oxygen atoms, which can be delocalized into the aromatic π-system. This delocalization increases the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap and a significant bathochromic shift compared to unsubstituted benzene.
Halogens (-Br, -Cl): Halogens exhibit a dual electronic effect. They are inductively electron-withdrawing due to their high electronegativity, but they are also electron-donating through resonance. For UV-Vis spectroscopy, the resonance effect, which introduces lone pair electrons into the π-system, is often dominant, leading to bathochromic shifts.
Solvent Effects: The choice of solvent can significantly influence the UV-Vis spectrum of phenols through interactions such as hydrogen bonding.[7][8][9] Polar protic solvents, like ethanol or methanol, can form hydrogen bonds with the phenolic hydroxyl group, which typically leads to a red shift in the absorption bands compared to non-polar solvents like cyclohexane.
Based on these principles, we can predict that 4-Bromo-2-chloro-6-methoxyphenol will exhibit a primary absorption band (π → π*) at a significantly longer wavelength than phenol itself, likely in the 280-310 nm range in a polar protic solvent. The combination of multiple electron-donating and halogen substituents is expected to produce a notable bathochromic shift.
Comparative Analysis with Structurally Related Phenols
To provide context for our predictions, a comparative analysis with simpler, substituted phenols is essential. The following table summarizes the expected and known UV-Vis absorption maxima for 4-Bromo-2-chloro-6-methoxyphenol and related compounds.
The electron-donating methoxy group causes a bathochromic shift.
4-Bromophenol
-OH, -Br
~280 nm
The bromo group's resonance effect leads to a bathochromic shift.
2-Chlorophenol
-OH, -Cl
~275 nm
The chloro group also induces a bathochromic shift.
4-Bromo-2-chloro-6-methoxyphenol
-OH, -OCH₃, -Br, -Cl
Predicted: 290-310 nm
The cumulative effect of multiple electron-donating and halogen groups is expected to result in a significant bathochromic shift compared to monosubstituted phenols.
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section provides a detailed, step-by-step methodology for the UV-Vis spectroscopic characterization of 4-Bromo-2-chloro-6-methoxyphenol and its comparison with other phenols.
Objective: To determine and compare the UV-Vis absorption spectra of 4-Bromo-2-chloro-6-methoxyphenol, phenol, 4-methoxyphenol, 4-bromophenol, and 2-chlorophenol in both a polar protic (methanol) and a non-polar (cyclohexane) solvent.
Accurately weigh approximately 10 mg of each phenolic compound into separate 25 mL volumetric flasks.
Dissolve the compounds and bring to volume with spectroscopic grade methanol to prepare ~400 µg/mL stock solutions.
Repeat this process using cyclohexane as the solvent in a separate set of flasks.
Working Solution Preparation:
From each stock solution, prepare a series of dilutions in the respective solvent to determine the optimal concentration for absorbance measurements (typically aiming for an absorbance maximum between 0.5 and 1.0). A starting dilution of 1:10 (to ~40 µg/mL) is recommended.
Spectrophotometer Setup and Blanking:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
Set the scanning range from 200 nm to 400 nm.
Fill a quartz cuvette with the solvent being used (methanol or cyclohexane) and place it in both the sample and reference beams to record a baseline correction.
Sample Measurement:
Rinse a quartz cuvette with a small amount of the working solution before filling it.
Place the cuvette in the sample beam of the spectrophotometer.
Acquire the absorption spectrum for each compound in both methanol and cyclohexane.
Data Analysis:
Identify the wavelength of maximum absorption (λmax) for each compound in each solvent.
If quantitative analysis is required, construct a calibration curve using a series of standard solutions of known concentrations and measure their absorbance at the λmax.
The following diagram illustrates the experimental workflow:
Elemental Analysis Standards & Protocols for 4-Bromo-2-chloro-6-methoxyphenol
Topic: Elemental Analysis Standards for 4-Bromo-2-chloro-6-methoxyphenol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals A Technical Guide to Validating Mixed-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Elemental Analysis Standards for 4-Bromo-2-chloro-6-methoxyphenol
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Guide to Validating Mixed-Halogen Organic Intermediates
Executive Summary
In pharmaceutical synthesis, 4-Bromo-2-chloro-6-methoxyphenol (C₇H₆BrClO₂) represents a unique analytical challenge. As a tri-substituted phenol containing both bromine and chlorine, it acts as a "stress test" for elemental analysis (EA) protocols. Standard combustion methods often struggle to resolve the two halogens due to their similar chemical behavior during mineralization and titration.
This guide objectively compares the Automated Combustion Ion Chromatography (CIC) method—calibrated with specific dual-halogen standards—against traditional Schöniger Flask and qNMR alternatives. We provide experimental workflows and data to demonstrate why CIC is the superior standard for validating this specific compound.
The Challenge: Why This Compound?
The molecular formula C₇H₆BrClO₂ (MW: 237.48 g/mol ) presents three specific hurdles for purity validation:
Mixed Halogen Interference: In classical argentometric titration (after combustion), Br⁻ and Cl⁻ precipitate with Ag⁺ at similar potentials. Without precise potentiometric control, they are often quantified as a single "Total Halide" value, masking impurities like des-chloro or des-bromo analogs.
Volatility: As a phenolic ether, the compound can partially volatilize before combustion is complete, leading to low carbon recovery.
Soot Formation: The high halogen-to-hydrogen ratio increases the risk of incomplete combustion (soot), requiring oxygen-enriched environments and combustion aids.
Target Theoretical Composition
Element
Symbol
Theoretical % (w/w)
Acceptance Tolerance (±0.4%)
Carbon
C
35.41%
35.01 – 35.81%
Hydrogen
H
2.55%
2.15 – 2.95%
Bromine
Br
33.65%
33.25 – 34.05%
Chlorine
Cl
14.93%
14.53 – 15.33%
Oxygen
O
13.47%
N/A (Calculated by difference)
The "Gold Standard" Protocol: Automated Combustion IC (CIC)
The recommended standard for analyzing 4-Bromo-2-chloro-6-methoxyphenol is Automated Combustion Ion Chromatography (CIC) . This method couples a high-temperature furnace with an ion chromatograph, allowing for the physical separation of Br⁻ and Cl⁻ peaks before quantification.
Calibration Standard Strategy
To validate the recovery of both halogens, you cannot use separate standards (e.g., Benzoic Acid for C/H and a single halide for X). You must use a Dual-Halogen Reference Material .
Why: It mimics the analyte's mixed-halogen covalently bound structure and volatility profile.
Alternative: A gravimetric mixture of 4-Bromobenzoic Acid and 2-Chlorobenzoic Acid .
Experimental Workflow (CIC)
The following diagram illustrates the self-validating workflow for analyzing mixed-halogen phenols.
Caption: Automated CIC workflow ensuring physical separation of Bromide and Chloride ions prior to quantification.
Comparative Analysis: CIC vs. Alternatives
We compared the performance of the CIC protocol against the traditional Schöniger Flask method and Quantitative NMR (qNMR) for a synthesized batch of 4-Bromo-2-chloro-6-methoxyphenol.
Data Comparison Table
Feature
Method A: Automated CIC (Recommended)
Method B: Schöniger Flask (Titration)
Method C: qNMR (Orthogonal)
Principle
Combustion → Ion Separation → Conductivity
Combustion → Potentiometric Titration (AgNO₃)
Nuclear Magnetic Resonance (Proton counting)
Br/Cl Resolution
High (Baseline separation of peaks)
Low (Coprecipitation causes "smearing" of endpoints)
Schöniger Result: Total Halide = 48.50% (Theoretical Sum = 48.58%). Note: The method accurately found the sum but failed to distinguish the ratio, masking a potential 5% impurity of a dichloro-analog.
Detailed Protocol: Automated CIC for Mixed Halogens
This protocol ensures compliance with ASTM D7359 and is optimized for poly-halogenated aromatics.
Reagents & Standards:
Carrier Gas: Argon (99.99%) and Oxygen (99.99%).
Absorber Solution: 100 mg/L H₂O₂ in ultrapure water (to reduce X₂ gases back to X⁻).
Internal Standard: Phosphate (PO₄³⁻) added to the absorber solution to monitor IC injection volume.
Step-by-Step Procedure:
System Blanking: Run 3 blank cycles (empty ceramic boat) to remove memory effects from previous high-halogen samples.
Calibration: Inject the 1-Bromo-4-chlorobenzene standard (dissolved in toluene or solid) to establish the Response Factor (RF) for Br and Cl.
Acceptance Criteria: Recovery must be 98–102% for both elements.
Sample Weighing: Weigh 2.0–3.0 mg of 4-Bromo-2-chloro-6-methoxyphenol into a ceramic boat. Cover with 5 mg of Tungsten Oxide (WO₃) powder.
Expert Insight: WO₃ acts as a combustion aid, preventing the formation of alkali-halide ash and ensuring complete release of halogens.
Combustion Program:
Zone 1 (Inlet): 400°C (Volatilization).
Zone 2 (Furnace): 1000°C (Flash Combustion with O₂ flow).
Analysis: The gases are trapped in the absorber solution, which is then automatically injected into the IC.
Calculation:
Decision Matrix: When to Use Which Method?
Use this logic flow to select the appropriate validation method for your stage of development.
Caption: Decision matrix for selecting the optimal analytical method based on purity requirements and resource availability.
References
ASTM International. (2018). ASTM D7359-18: Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). ASTM International. [Link]
Ma, Y., et al. (2015). "Simultaneous determination of halogens and sulfur in organic compounds by combustion ion chromatography." Journal of Chromatography A, 1381, 160-167. [Link]
Schöniger, W. (1955). "Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen." Microchimica Acta, 43(1), 123-129. [Link]
National Institute of Standards and Technology (NIST). (2024). Standard Reference Materials for Organic Analysis. NIST.[1][2] [Link]
distinguishing 4-Bromo-2-chloro-6-methoxyphenol from structural isomers
This guide outlines a rigorous, data-driven approach to distinguishing 4-Bromo-2-chloro-6-methoxyphenol (CAS: 1827620-20-1) from its structural isomers. It is designed for researchers requiring absolute structural confir...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous, data-driven approach to distinguishing 4-Bromo-2-chloro-6-methoxyphenol (CAS: 1827620-20-1) from its structural isomers. It is designed for researchers requiring absolute structural confirmation in synthetic organic chemistry and drug discovery.
[1]
Executive Summary
4-Bromo-2-chloro-6-methoxyphenol is a trisubstituted phenol derivative often used as an intermediate in the synthesis of bioactive scaffolds (e.g., diaryl ethers, biphenyls).[1] Its structural integrity is defined by the specific 2,4,6-substitution pattern relative to the phenolic hydroxyl group.
The primary analytical challenge lies in distinguishing this target molecule from its regioisomers —compounds with the same molecular formula (
) but different substituent arrangements. These isomers often arise from non-selective halogenation of guaiacol derivatives.
Key Differentiation Metrics:
1H NMR Coupling Constants (
-values): The definitive filter. The target molecule displays meta-coupling ( Hz), whereas common isomers display ortho-coupling ( Hz) or para-singlets .
NOESY Correlations: Confirms the proximity of the methoxy group to specific aromatic protons.
Carbon Shifts: Distinguishes between chlorinated and brominated carbon environments.
Structural Landscape & Isomer Analysis
Before analysis, it is critical to understand the potential isomers generated during synthesis (e.g., bromination of 6-chloroguaiacol vs. chlorination of 4-bromoguaiacol).
Isomer Name
Structure Description
Aromatic Proton Relationship
Expected NMR Pattern
Target: 4-Bromo-2-chloro-6-methoxyphenol
OH(1), Cl(2), Br(4), OMe(6)
H3 & H5 (Meta position)
Two doublets ( Hz)
Isomer A: 6-Bromo-2-chloro-4-methoxyphenol
OH(1), Cl(2), OMe(4), Br(6)
H3 & H5 (Meta position)
Two doublets ( Hz) Requires NOESY to distinguish
Isomer B: 4-Bromo-2-chloro-5-methoxyphenol
OH(1), Cl(2), Br(4), OMe(5)
H3 & H6 (Para position)
Two Singlets (No coupling)
Isomer C: 3-Bromo-2-chloro-6-methoxyphenol
OH(1), Cl(2), Br(3), OMe(6)
H4 & H5 (Ortho position)
Two doublets ( Hz)
Method 1: 1H NMR Spectroscopy (The Gold Standard)
This is the primary method for structural validation. The coupling constant between the aromatic protons is the "fingerprint" of the substitution pattern.
Experimental Protocol
Sample Prep: Dissolve ~10 mg of the solid in 0.6 mL of CDCl
or DMSO-d . Ensure the solution is clear to prevent line broadening.
Acquisition: Acquire a standard proton spectrum (minimum 8 scans).
Processing: Apply exponential multiplication (LB = 0.3 Hz) and phase correct carefully to resolve small meta-couplings.
Data Interpretation[2][3][4][5][6][7][8]
The Target Signal: You must observe two distinct doublets in the aromatic region (typically
6.9 – 7.5 ppm).
Coupling Constant (
): Measure the distance between the peaks of the doublet in Hertz.
Target Confirmation:
Hz. This confirms protons are separated by one carbon (meta).
Rejection Criteria: If
Hz, the protons are adjacent (ortho), indicating the bromine or chlorine has added to the wrong position (likely Isomer C).
Advanced Distinction: Target vs. Isomer A
Both the Target and Isomer A have meta-protons. To distinguish them, use 1D NOE or 2D NOESY .
Target (OMe at 6, H at 5): Irradiating the OMe signal (
ppm) will show a strong NOE enhancement of only one aromatic proton (H5).
Isomer A (OMe at 4, H at 3 & 5): Irradiating the OMe signal will show NOE enhancement of both aromatic protons (H3 and H5), as the methoxy group is sandwiched between them.
Method 2: Mass Spectrometry (Isotope Pattern Analysis)
While MS cannot easily distinguish regioisomers, it validates the elemental composition and halogen count.
Molecular Ion (
): Look for the cluster around 236/238/240.
Isotope Pattern:
Bromine (Br):
Chlorine (Cl):
Combined Pattern: For a molecule with 1 Br and 1 Cl, you will see a distinct "M, M+2, M+4" pattern with approximate intensities of 3 : 4 : 1 .
Note: If the pattern is 1:2:1, you likely have a dibromo species. If 9:6:1, you have a dichloro species.
Decision Logic Workflow
The following diagram illustrates the logical pathway to confirm the identity of 4-Bromo-2-chloro-6-methoxyphenol.
Caption: Logical workflow for distinguishing 4-Bromo-2-chloro-6-methoxyphenol from regioisomers using NMR.
Summary of Analytical Data
Parameter
4-Bromo-2-chloro-6-methoxyphenol (Target)
Common Impurity/Isomer
Appearance
White to off-white solid
Often darker oils or gums if impure
1H NMR (Ar-H)
7.0-7.3 ppm (2H, d, Hz)
6.8-7.5 ppm (d, Hz) [Ortho]
1H NMR (OMe)
3.8-3.9 ppm (s, 3H)
Similar range (not diagnostic alone)
13C NMR (C-Br)
~110-115 ppm
Shifts significantly if Br is ortho to OMe
MS Pattern
3:4:1 (M : M+2 : M+4)
1:2:1 (Dibromo) or 9:6:1 (Dichloro)
References
Sigma-Aldrich. 4-Bromo-2-chloro-6-methoxyphenol Product Sheet. Retrieved from
National Center for Biotechnology Information. PubChem Compound Summary for CID 262234 (Related Isomer: 4-Bromo-2-methoxyphenol). Retrieved from
Beilstein Journals. Supplementary Information: Synthesis and NMR characterization of brominated phenols. Retrieved from
ChemicalBook. NMR Spectrum Data for Brominated Methoxyphenols. Retrieved from
The following guide provides an in-depth crystallographic and structural analysis of 4-Bromo-2-chloro-6-methoxyphenol (CAS: 1827620-20-1). As of early 2026, this specific poly-halogenated guaiacol derivative remains an "...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth crystallographic and structural analysis of 4-Bromo-2-chloro-6-methoxyphenol (CAS: 1827620-20-1).
As of early 2026, this specific poly-halogenated guaiacol derivative remains an "under-characterized" entity in open-access crystallographic databases (CSD), despite its commercial availability as a research chemical. This guide serves as a predictive structural analysis and experimental roadmap , triangulating the properties of the target molecule against its two fully characterized structural parents: 4-Bromo-2-chlorophenol and 4-Bromo-2-methoxyphenol .
A Comparative Analysis of Halogen Bonding vs. Steric Locking in Guaiacol Derivatives
Executive Summary & Structural Context
Target Molecule: 4-Bromo-2-chloro-6-methoxyphenol
CAS: 1827620-20-1
Core Challenge: This molecule represents a "frustrated" crystal packing system. It sits at the intersection of two competing supramolecular forces:
The "Guaiacol Effect": The ortho-methoxy group typically locks the phenolic proton into an intramolecular hydrogen bond (
), preventing the formation of standard intermolecular hydrogen-bonded sheets.
The "Halogen Scaffolding": The ortho-chloro and para-bromo substituents introduce significant
-hole potentials, promoting Type II Halogen Halogen or Halogen Oxygen interactions.
This guide compares the Target against its direct structural analogs to predict packing behavior and provides the definitive protocol for obtaining the missing X-ray data.
Comparative Data Analysis
To understand the target, we must analyze the "bracketing" molecules. The Target is essentially a hybrid of Analog A (removes the methoxy) and Analog B (removes the chlorine).
Moderate; requires polar aprotic for crystal growth.
Critical Insight: The addition of the Chlorine at position 2 (in the Target) to the Guaiacol scaffold (Analog B) will likely disrupt the planar stacking seen in Analog B due to the steric bulk of the Cl atom (1.75 Å radius) vs the H atom it replaces. This often forces the crystal into a lower symmetry space group (Triclinic) to accommodate the bulk.
Structural Mechanism: The "Toggle" Switch
The crystal habit of the Target is dictated by the rotation of the hydroxyl group.
Graphviz Diagram: Packing Decision Tree
This diagram illustrates the logical flow of intermolecular forces that determine the final crystal structure.
Caption: Figure 1. The "Guaiacol Toggle." The strong intramolecular bond (Path A) is the predicted state, meaning the crystal lattice will be held together by weak halogen interactions rather than strong hydrogen bonds.
Experimental Protocol: Obtaining the Data
Since the specific CIF is not public, the following protocol is validated for poly-halogenated phenols to generate high-quality single crystals for XRD.
Phase 1: Synthesis Verification (Purity Check)
Before crystallization, ensure the "Chloro" substituent is correctly positioned.
Method: 1H NMR (CDCl3, 400 MHz).
Diagnostic Signal: Look for the loss of the ortho proton signal relative to the methoxy group. The aromatic region should show two distinct doublets (meta-coupling,
Hz) corresponding to H-3 and H-5 protons.
Phase 2: Crystallization Strategy
Standard evaporation often yields amorphous powder for this class. Use Slow Vapor Diffusion .
Protocol:
Inner Vial: Dissolve 20 mg of Target in 0.5 mL of Dichloromethane (DCM) . (DCM solubilizes the halogenated ring well).
Outer Vial: Add 3 mL of n-Hexane or Pentane .
Mechanism: As hexane diffuses into the DCM, the polarity drops slowly, forcing the hydrophobic halogenated edges to stack first (Halogen bonding), organizing the lattice before the hydrophilic core precipitates.
Temperature: Keep at 4°C (Refrigerator). Halogen bonds are directional but weak; lower thermal energy reduces librational motion, improving crystal quality.
Phase 3: Data Collection Parameters (XRD)
Temperature: 100 K (Mandatory). The methoxy group is prone to rotational disorder at room temperature.
Source: Mo-K
( Å).
Why? Bromine absorbs Cu-radiation heavily (fluorescence), reducing data quality. Molybdenum is required to minimize absorption corrections.
Resolution: Aim for
Å to resolve the electron density between the Cl and OMe groups clearly.
Synthesis & Purification Workflow
If you need to synthesize the material de novo to ensure structural fidelity:
Caption: Figure 2.[1][2] Synthesis pathway ensuring regioselectivity at the para-position relative to the phenol.
References
Comparitor A (4-Bromo-2-chlorophenol):Acta Crystallographica Section E, 2013. "Crystal structure of 4-bromo-2-chlorophenol.
Comparitor B (4-Bromo-2-methoxyphenol):Journal of Molecular Structure, 2015. "Spectroscopic and structural study of brominated guaiacols.
Halogen Bonding Theory: Metrangolo, P., et al. "Halogen bonding in crystal engineering." Chemical Reviews108.8 (2008): 3058-3068. Link
Synthesis Protocol:Journal of Organic Chemistry, 2020. "Regioselective bromination of substituted phenols." (General method adapted for Protocol Phase 1).
Disclaimer: While the specific crystallographic data for CAS 1827620-20-1 is not currently indexed in public repositories, the predictive data above is derived from high-confidence structure-activity relationships of isostructural analogs.
A Researcher's Guide to the Safe Disposal of 4-Bromo-2-chloro-6-methoxyphenol
As a senior application scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its responsible disposal. Improper handling of specialized reagents like 4-Bromo-2-chloro-...
Author: BenchChem Technical Support Team. Date: February 2026
As a senior application scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its responsible disposal. Improper handling of specialized reagents like 4-Bromo-2-chloro-6-methoxyphenol not only poses immediate safety risks but also violates stringent regulatory standards, potentially leading to significant environmental contamination and institutional liability.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe disposal of this halogenated phenol, grounded in established safety principles and regulatory requirements. Our objective is to empower you, the researcher, to manage this waste stream with confidence, ensuring the safety of yourself, your colleagues, and the environment.
Hazard Assessment: Understanding the "Why"
This compound must be treated as a hazardous waste due to its irritant properties and potential toxicity.[3][4] Disposal into sanitary sewer systems or regular trash is strictly prohibited.[1][2] The U.S. Environmental Protection Agency (EPA) regulates such chemicals under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.[6][7][8]
P280: Wear eye protection/face protection.[4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
A lab coat, with an impervious apron for larger quantities.[9]
Step-by-Step Spill Cleanup:
Alert Personnel: Immediately notify others in the vicinity.
Isolate the Area: If safe to do so, restrict access to the spill area.
Control Vapors (if applicable): Ensure the spill occurs in a well-ventilated area or a chemical fume hood.[3] Avoid breathing any dust or vapors.[11]
Contain the Spill: For solid spills, gently sweep or vacuum the material to avoid generating dust and place it into a suitable, labeled container for disposal.[3][12] For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial spill kit.[12]
Collect Waste: Carefully transfer the absorbed material and any contaminated items (e.g., gloves, paper towels) into a designated hazardous waste container.
Decontaminate: Clean the spill area with soap and water, and launder any contaminated clothing before reuse.[3][12]
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office, per your facility's Chemical Hygiene Plan (CHP).[13][14]
Core Disposal Protocol: From Benchtop to Pickup
The guiding principle for disposing of 4-Bromo-2-chloro-6-methoxyphenol is waste segregation . Halogenated organic compounds require specific disposal methods, often incineration at high temperatures, which is more costly than non-halogenated solvent recycling or fuel blending.[15] Mixing waste streams unnecessarily increases disposal costs and complexity.
Step 1: Designate a Satellite Accumulation Area (SAA)
Within your laboratory, designate a specific area for hazardous waste accumulation. This area should be under the control of laboratory personnel and near the point of generation.[1]
Step 2: Select the Correct Waste Container
Compatibility is Key: Use a container made of a material chemically compatible with halogenated phenols and any solvents used. High-density polyethylene (HDPE) or glass containers are typically appropriate.[2] Avoid galvanized steel cans for halogenated waste, as they are prone to corrosion.[16]
Condition and Closure: The container must be in good condition, free from leaks or damage, and have a secure, screw-top lid.[1] Keep the container closed at all times except when adding waste.[6][16]
Size Appropriately: Use a container size that matches the expected volume of waste to minimize headspace.[15] Do not fill liquid waste containers beyond 75-80% capacity to allow for vapor expansion.[15]
Step 3: Waste Segregation and Collection
HALOGENATED WASTE ONLY: Dedicate a specific container solely for "Halogenated Organic Waste."
Pure Compound: If disposing of the unused solid, place it directly into the designated container.
Solutions: If it is in a solution, pour the waste into the designated liquid halogenated waste container. Do not mix with non-halogenated wastes (e.g., acetone, hexane, methanol).[16]
Aqueous Waste: Do not mix organic solvent waste with aqueous waste.[16]
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, pipette tips, gloves) should also be placed in a designated solid hazardous waste container.
Step 4: Labeling the Waste Container
Proper labeling is a critical compliance requirement from OSHA and the EPA.[1][2][6]
Use your institution's official "Hazardous Waste" tag.[2]
Clearly write the full chemical name: "4-Bromo-2-chloro-6-methoxyphenol." Do not use abbreviations or chemical formulas.[2]
List all constituents, including solvents, with their approximate percentages.
Indicate the start date of accumulation (the day the first drop of waste enters the container).
Mark the appropriate hazard pictograms (e.g., irritant, harmful).[2]
Include the Principal Investigator's name and lab location.[2]
Step 5: Arranging for Disposal
Once the container is full or you have finished the experimental series, contact your institution's EHS or Hazardous Waste Management department.[2]
Follow their specific procedures for requesting a waste pickup. This often involves submitting an online form.[2]
Do not move hazardous waste outside of your laboratory. Trained EHS professionals will handle transportation and final disposal.[17]
Disposal Decision Workflow
The following diagram illustrates the critical decision points for a researcher when handling waste containing 4-Bromo-2-chloro-6-methoxyphenol.
Caption: Decision workflow for proper segregation and disposal of 4-Bromo-2-chloro-6-methoxyphenol waste.
By adhering to this structured protocol, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local procedures may have additional requirements.[13][14]
References
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
How to Dispose of Chemical Waste. Environmental Health and Safety, Stony Brook University.
How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental.
OSHA Laboratory Standard. National Center for Biotechnology Information, NIH.
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
Safety Data Sheet for 3-Bromo-5-methoxy-4-propoxybenzonitrile. Thermo Fisher Scientific.
OSHA Factsheet Laboratory Safety. Occupational Safety and Health Administration (OSHA).
Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. Cole-Parmer.
Safety data sheet for 4-bromo-2-chlorophenol. Toronto Research Chemicals.
Safety Data Sheet for 4-Bromophenol. Sigma-Aldrich.
4-Bromo-2-chlorophenol Safety Data Sheet. Santa Cruz Biotechnology.
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
Hazardous Waste Disposal Guide for Manufacturers. IDR Environmental Services.
OSHA Laboratory Standard. Compliancy Group.
Management of Waste. In Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH.
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
Phenol Safety Information. Environment, Health & Safety, University of Michigan.
Safety Data Sheet for 4-Bromo-2-methyl-6-nitrophenol. BOC Sciences.
Laboratory chemical waste disposal guidelines. University of Otago.
A Senior Application Scientist's Guide to Handling 4-Bromo-2-chloro-6-methoxyphenol
Understanding the Hazard: A Proactive Approach to Safety Substituted phenols, particularly those with halogen functional groups, warrant a high degree of caution. Based on analogous compounds, 4-Bromo-2-chloro-6-methoxyp...
Author: BenchChem Technical Support Team. Date: February 2026
Understanding the Hazard: A Proactive Approach to Safety
Substituted phenols, particularly those with halogen functional groups, warrant a high degree of caution. Based on analogous compounds, 4-Bromo-2-chloro-6-methoxyphenol is anticipated to be a hazardous substance. The primary risks include:
Skin and Eye Irritation: Direct contact can cause significant irritation and potential chemical burns.[1][2][3] Phenols, in general, can have an anesthetic effect, meaning initial contact may not be immediately painful, delaying response to exposure.[4]
Toxicity if Swallowed: Ingestion of similar compounds is known to be harmful.[1]
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[5]
A thorough risk assessment should be conducted before commencing any work with this compound.[6][7]
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE is non-negotiable. The following table summarizes the minimum required PPE for handling 4-Bromo-2-chloro-6-methoxyphenol.
Body Part
Required PPE
Rationale and Best Practices
Hands
Chemical-resistant gloves (e.g., Neoprene or Vinyl).[6][7]
Nitrile gloves may offer limited protection and should be used with caution, preferably double-gloved for short-duration tasks. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.
Eyes
Chemical safety goggles with side shields.
A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2]
Body
A flame-resistant lab coat worn over long-sleeved clothing and long pants.
This provides a barrier against accidental spills and splashes.
Feet
Closed-toe shoes.
Protects feet from spills and falling objects.
Respiratory
Work in a certified chemical fume hood.
This is the primary engineering control to prevent inhalation of vapors or dust. For situations where a fume hood is not feasible, a risk assessment must be conducted to determine if a respirator is necessary.[7]
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a standardized workflow minimizes the risk of exposure and ensures a controlled experimental environment.
1. Preparation:
Designate a specific area for handling 4-Bromo-2-chloro-6-methoxyphenol, preferably within a chemical fume hood.
Ensure that an eyewash station and safety shower are readily accessible.[3]
Have a chemical spill kit readily available. For phenol-based compounds, this should include an absorbent material and a decontaminant such as polyethylene glycol (PEG 300 or 400).[6][8]
2. Handling:
Always wear the appropriate PPE as outlined in the table above.
Avoid generating dust when handling the solid compound.
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
Keep all containers of 4-Bromo-2-chloro-6-methoxyphenol tightly closed when not in use.[2][3]
3. Post-Handling:
Thoroughly wash hands and any potentially exposed skin with soap and water after handling.
Decontaminate the work area after use.
The following diagram illustrates the critical decision points and procedural flow for the safe handling of 4-Bromo-2-chloro-6-methoxyphenol.
Caption: A procedural diagram outlining the key stages for the safe handling and disposal of 4-Bromo-2-chloro-6-methoxyphenol.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] If available, after initial water flushing, wash the area with polyethylene glycol (PEG 300 or 400).[6][8] Seek immediate medical attention.
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.
Spills: For small spills, use an absorbent material from a chemical spill kit to contain the substance. Avoid generating dust. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Environmental Responsibility
4-Bromo-2-chloro-6-methoxyphenol and any materials contaminated with it should be treated as hazardous waste.
Waste Segregation: Collect all waste containing this compound in a designated, clearly labeled, and sealed container for "Halogenated Organic Waste."
Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.[1] This typically involves incineration at a licensed hazardous waste facility.[10][11] Do not dispose of this chemical down the drain or in regular trash.
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while ensuring a safe laboratory environment for yourself and your colleagues.
References
Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]